N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester
Descripción
BenchChem offers high-quality N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(pentanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H55NO14/c1-8-9-20-32(50)46-34(27-16-12-10-13-17-27)35(51)41(54)58-29-22-45(55)39(59-40(53)28-18-14-11-15-19-28)37-43(7,30(49)21-31-44(37,23-56-31)60-26(4)48)38(52)36(57-25(3)47)33(24(29)2)42(45,5)6/h10-19,29-31,34-37,39,49,51,55H,8-9,20-23H2,1-7H3,(H,46,50)/t29-,30-,31+,34-,35+,36+,37-,39-,43+,44-,45+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHOKKJPNFVCEH-IMIIKSCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H55NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
833.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural, Mechanistic, and Analytical Profiling of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester
Executive Summary
In the rigorous landscape of pharmaceutical drug development and quality control, the characterization of active pharmaceutical ingredient (API) impurities is paramount. N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester (commonly designated as Paclitaxel Impurity 35 or Paclitaxel Impurity 38 ) is a critical process-related impurity and degradation product of the blockbuster antineoplastic agent, Paclitaxel.
This whitepaper provides an in-depth technical analysis of this specific compound, bridging its fundamental chemical identity with its biosynthetic origins, pharmacological implications, and the precise analytical workflows required for its quantification. By understanding the causality behind its formation and its structural-activity relationship (SAR), researchers can better optimize taxane synthesis and formulate highly pure chemotherapeutic agents.
Chemical Identity & Physicochemical Properties
N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester arises when the standard aromatic benzoyl group on the C13 side chain of paclitaxel is replaced by an aliphatic pentanoyl (1-oxopentyl) group. This structural deviation fundamentally alters the molecule's lipophilicity and steric footprint.
The quantitative physicochemical properties of this impurity, aggregated from the [1] and [2], are summarized in the table below:
| Property | Value |
| Common Synonyms | Paclitaxel Impurity 35, Paclitaxel Impurity 38, N-Pentanoyl-N-debenzoylpaclitaxel |
| CAS Registry Number | 173101-55-8 |
| Molecular Formula | C₄₅H₅₅NO₁₄ |
| Molecular Weight | 833.9 g/mol |
| Monoisotopic / Exact Mass | 833.362 Da |
| XLogP3 (Lipophilicity) | 2.2 |
| Topological Polar Surface Area | 221 Ų |
| Hydrogen Bond Donors / Acceptors | 4 / 14 |
Mechanistic Insights: Biosynthetic and Semisynthetic Origins
To control an impurity, one must understand the causality of its formation. In both the natural biosynthesis within Taxus species and the commercial semisynthesis of paclitaxel from 10-Deacetylbaccatin III (10-DAB), the attachment and modification of the C13 side chain is the defining step.
During biosynthesis, the enzyme Taxus N-benzoyltransferase (NDTBT) is responsible for transferring a benzoyl group from benzoyl-CoA to the amino group of the β -phenylalanine side chain of N-debenzoyl-2'-deoxypaclitaxel ()[3]. However, NDTBT exhibits broad substrate specificity. If variant acyl-CoA thioesters—such as pentanoyl-CoA—are present in the cellular matrix or semisynthetic reaction vessel, the enzyme (or chemical acylating agent) will catalyze the formation of the 1-oxopentyl variant instead of the standard benzoyl variant.
Fig 1: Divergent acylation pathways leading to the active API (Paclitaxel) versus Impurity 35.
Pharmacological Implications: Tubulin Binding & P-glycoprotein Interaction
Paclitaxel exerts its antineoplastic effect by binding to the β -subunit of the tubulin heterodimer, stabilizing microtubules and arresting the cell cycle at the G2/M phase. The C13 side chain is a critical pharmacophore for this interaction.
Tubulin Affinity: The 3'-N-benzoyl group of paclitaxel anchors the molecule within a deep hydrophobic pocket of β -tubulin. In N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester, the rigid, aromatic benzoyl group is replaced by a flexible, aliphatic pentanoyl chain. While this aliphatic substitution maintains baseline tubulin polymerization activity, it alters the steric and pi-pi interaction landscape of the binding interface, generally resulting in a slightly attenuated cytotoxicity profile compared to the parent API ()[4].
P-glycoprotein (P-gp) Efflux: A major hurdle in taxane therapy is multidrug resistance (MDR) mediated by P-gp efflux pumps. The structural shift from an aromatic to an aliphatic N-acyl group profoundly influences the molecule's interaction with P-gp. Studies on aliphatic paclitaxel analogs demonstrate that reducing the aromatic bulk at the 3'-N position can decrease P-gp recognition, potentially enhancing intracellular retention in resistant tumor phenotypes[4]. Therefore, while classified as an impurity, this specific structural scaffold provides valuable insights for next-generation taxane drug design.
Analytical Workflows: Detection and Quantification
To ensure the trustworthiness and self-validating nature of API batch release, quality control laboratories must employ highly specific LC-MS/MS methodologies. The following protocol is designed to achieve baseline resolution between Paclitaxel (m/z 854.3 [M+H]+) and Impurity 35 (m/z 834.4 [M+H]+).
Step-by-Step LC-MS/MS Protocol
-
Sample Preparation:
-
Accurately weigh 10 mg of the Paclitaxel API sample.
-
Dissolve in 10 mL of a 50:50 (v/v) Acetonitrile:Water solution to achieve a 1 mg/mL stock.
-
Causality Note: Taxanes are highly hydrophobic; utilizing a 50% organic diluent prevents sample precipitation while maintaining compatibility with initial reversed-phase gradient conditions.
-
-
Chromatographic Separation (UHPLC):
-
Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.
-
Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.
-
Gradient: 30% B to 80% B over 15 minutes. Flow rate: 0.3 mL/min.
-
Causality Note: The gradient ensures that the slightly less lipophilic Impurity 35 (XLogP 2.2) elutes with distinct baseline resolution from the highly lipophilic parent Paclitaxel.
-
-
Mass Spectrometry (ESI-MS/MS):
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Target Precursor Ion: m/z 834.4 [M+H]+ for Impurity 35.
-
Target Product Ions (MRM): Monitor m/z 509.2 (cleaved baccatin core) and m/z 326.1 (cleaved pentanoyl side chain).
-
-
System Validation:
-
The protocol is self-validating if the resolution factor ( Rs ) between Paclitaxel and Impurity 35 is ≥1.5 , and the signal-to-noise (S/N) ratio for the impurity at the 0.05% specification limit is ≥10 .
-
Fig 2: Standardized LC-MS/MS workflow for the quantification of Paclitaxel Impurity 35.
Conclusion
N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester represents a critical intersection of biosynthetic variance and pharmaceutical quality control. By replacing the traditional benzoyl group with a pentanoyl chain, the molecule exhibits altered lipophilicity, unique P-glycoprotein evasion characteristics, and distinct mass spectrometric signatures. Rigorous LC-MS/MS profiling of this impurity not only ensures the safety and efficacy of commercial Paclitaxel batches but also informs the ongoing structural evolution of novel taxane therapeutics.
References
-
PubChem, National Institutes of Health. "N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester | C45H55NO14 | CID 12050177." National Center for Biotechnology Information. Available at:[Link]
-
Loncaric, C. (2006). "Structure and substrate specificity of Taxus N-benzoyltransferase of the BAHD superfamily." Michigan State University Libraries. Available at:[Link]
-
VTechWorks. "Synthesis of Paclitaxel Analogs." Virginia Tech Electronic Theses and Dissertations. Available at:[Link]
Sources
Mechanism of action of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester in vitro
An In-Depth Technical Guide to Investigating the In Vitro Mechanism of Action of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester, a Novel Taxane Analog
Abstract
N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester is a synthetic derivative of paclitaxel, a cornerstone anti-cancer agent renowned for its unique mechanism of microtubule stabilization. As a member of the taxane family, this analog is hypothesized to retain the core functionality of its parent compound: binding to β-tubulin, promoting microtubule assembly, and inducing mitotic arrest, ultimately leading to apoptosis in rapidly dividing cancer cells. This technical guide provides a comprehensive framework for the in vitro elucidation of its mechanism of action. We present a series of integrated, self-validating experimental protocols, from direct biochemical assays of tubulin polymerization to cell-based assessments of cytotoxicity, cell cycle perturbation, and apoptosis induction. The causality behind each experimental choice is detailed, providing a logical pathway to confirm the compound's primary target and its downstream cellular consequences. This document serves as a strategic guide for researchers and drug development professionals seeking to characterize this and other novel taxane analogs.
Introduction: The Taxane Legacy and the Quest for Novel Analogs
The taxane family of drugs, with paclitaxel as its progenitor, represents a major success in natural product-based cancer chemotherapy.[1] Unlike other anti-mitotic agents that cause microtubule disassembly, paclitaxel's efficacy stems from its unique ability to stabilize microtubules.[][3]
The Core Mechanism of Paclitaxel
Paclitaxel exerts its anti-cancer effects by binding to the β-tubulin subunit within the microtubule polymer.[4][5] This binding event promotes the assembly of tubulin dimers into microtubules and shields them from disassembly, effectively freezing the dynamic instability that is crucial for mitotic spindle formation and chromosome segregation.[6] This "kinetic stabilization" results in the formation of non-functional microtubule bundles, triggering the spindle assembly checkpoint and arresting cells in the G2/M phase of the cell cycle.[4] A prolonged mitotic arrest ultimately activates the intrinsic apoptotic pathway, leading to programmed cell death.[1][3]
Rationale for Analog Development
The clinical success of paclitaxel has driven extensive research into the synthesis of new analogs. The primary goals are to enhance efficacy, overcome mechanisms of drug resistance (such as the overexpression of P-glycoprotein efflux pumps), improve the therapeutic index by reducing toxicities like peripheral neuropathy, and increase aqueous solubility.[7][8]
N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester: A Profile
N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester is a derivative of N-debenzoylpaclitaxel, a key intermediate in the semi-synthesis of paclitaxel and its analogs.[9][10] Its structure consists of the essential baccatin III core, responsible for the microtubule interaction, but features a modification at the C-3' N-acyl side chain. The N-benzoyl group of paclitaxel is replaced with a 1-oxopentyl amino group.[11][12] Structure-activity relationship studies have shown that modifications at this position can significantly impact the compound's potency and pharmacological properties.[13][14] We hypothesize that this analog retains the fundamental microtubule-stabilizing mechanism of paclitaxel, and this guide outlines the experimental strategy to verify this hypothesis.
Part I: Primary Mechanism – Direct Interaction with Tubulin
The foundational step in characterizing any new taxane is to confirm its direct effect on the purified tubulin protein. The in vitro tubulin polymerization assay is the gold-standard method for this purpose.
Key Experiment: In Vitro Tubulin Polymerization Assay
Scientific Rationale: This biochemical assay directly measures the ability of a compound to promote the self-assembly of tubulin dimers into microtubules. Under standard assay conditions, purified tubulin at low concentrations will not polymerize spontaneously.[15] Microtubule-stabilizing agents like paclitaxel overcome this barrier, inducing polymerization that can be monitored in real-time by measuring the increase in light scattering or fluorescence.[15][16] This provides unequivocal evidence of direct target engagement.
Experimental Protocol: Fluorescence-Based Tubulin Polymerization
-
Reagent Preparation:
-
Reconstitute lyophilized, high-purity (>99%) bovine tubulin protein to 10 mg/mL in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP. Keep on ice.
-
Prepare a 10 mM stock solution of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester in anhydrous DMSO. Create a serial dilution series (e.g., 10 µM to 100 mM) for dose-response analysis. Prepare identical dilutions of paclitaxel (positive control) and a DMSO-only vehicle (negative control).
-
Prepare a fluorescent reporter solution (e.g., DAPI) in G-PEM buffer.
-
-
Assay Execution:
-
Working on ice, add 5 µL of the compound/control dilutions to a pre-chilled 96-well, black, flat-bottom plate.
-
Add 50 µL of a tubulin/G-PEM/GTP/reporter mix (final tubulin concentration of 3 mg/mL) to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure fluorescence (e.g., 360 nm excitation / 450 nm emission for DAPI) every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration.
-
Calculate the maximum polymerization rate (Vmax) from the steepest slope of the curve.
-
Determine the final polymer mass from the plateau fluorescence value.
-
Expected Outcomes & Data Presentation
The results should be summarized in a table to facilitate comparison with the paclitaxel standard.
| Compound | Concentration | Vmax (RFU/min) | Max Polymer Mass (RFU) |
| Vehicle Control | - | ~0 | ~0 |
| Paclitaxel | 10 µM | Value | Value |
| Test Compound | 1 µM | Value | Value |
| Test Compound | 5 µM | Value | Value |
| Test Compound | 10 µM | Value | Value |
A potent analog is expected to show a dose-dependent increase in both the rate and extent of tubulin polymerization.
Workflow Diagram: Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
Part II: Cellular Ramifications of Microtubule Disruption
Confirming direct interaction with tubulin is critical, but understanding the downstream cellular consequences is essential to define the compound's potential as an anti-cancer agent.
Assessment of Anti-Proliferative Activity
Scientific Rationale: A compound that disrupts mitosis should inhibit the proliferation of cancer cells. A cytotoxicity assay is the first step in cellular characterization to determine the compound's potency (e.g., GI50, the concentration causing 50% growth inhibition) and to establish the appropriate concentration range for subsequent mechanistic experiments. The Sulforhodamine B (SRB) assay, which measures total cellular protein, is a reliable and robust method.[17]
Experimental Protocol: Sulforhodamine B (SRB) Assay
-
Cell Plating: Seed human cancer cells (e.g., MCF-7 breast, A2780 ovarian) into 96-well plates at an appropriate density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat cells with a range of concentrations of the test compound and paclitaxel (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Cell Fixation: Gently aspirate the media and fix the adherent cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Stain the fixed cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash and Solubilization: Wash plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Readout: Measure the absorbance at 510 nm on a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth relative to vehicle-treated controls and plot a dose-response curve to determine the GI50 value.
Expected Outcomes & Data Presentation
| Cell Line | Paclitaxel GI50 (nM) | Test Compound GI50 (nM) |
| MCF-7 (Breast) | Value | Value |
| A2780 (Ovarian) | Value | Value |
| HT-29 (Colon) | Value | Value |
Analysis of Cell Cycle Perturbation
Scientific Rationale: As taxanes stabilize microtubules and disrupt the mitotic spindle, they cause a characteristic arrest in the G2/M phase of the cell cycle.[1][4] Quantifying this arrest via flow cytometry provides strong evidence that the observed cytotoxicity is due to the intended anti-mitotic mechanism.
Experimental Protocol: Cell Cycle Analysis via Propidium Iodide Staining
-
Cell Treatment: Culture cells in 6-well plates and treat with the test compound and controls at concentrations equivalent to their 10x GI50 values for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (a DNA intercalating dye) and RNase A.
-
Flow Cytometry: Incubate for 30 minutes at 37°C and analyze on a flow cytometer.
-
Data Analysis: Gate the cell populations and use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases based on DNA content.
Logical Flow: From Target to Cell Cycle Arrest
Caption: The causal chain from microtubule stabilization to G2/M arrest.
Confirmation of Apoptotic Cell Death
Scientific Rationale: Prolonged arrest at the G2/M checkpoint is an unsustainable state for the cell and typically leads to the activation of the caspase cascade and execution of apoptosis.[8] Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, confirms that this is the ultimate mechanism of cell death.
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Plating and Treatment: Seed cells in a white-walled 96-well plate. After 24 hours, treat with the test compound at its 10x GI50 concentration for 24, 48, and 72 hours.
-
Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix gently on a plate shaker and incubate for 1 hour at room temperature, protected from light.
-
Readout: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle-treated control to determine the fold-increase in caspase 3/7 activity.
Part III: Synthesis of Findings & The Proposed Mechanistic Pathway
By integrating the outcomes of these experiments, a complete picture of the compound's in vitro mechanism of action emerges. The data from the tubulin polymerization assay confirms the primary biochemical interaction. The cytotoxicity, cell cycle, and apoptosis data validate that this biochemical activity translates into the desired cellular phenotype: potent, mechanism-specific anti-cancer activity.
Proposed Signaling Pathway of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester
Caption: The proposed mechanism from drug-target binding to cell death.
Conclusion
This technical guide details a rigorous, multi-faceted strategy for characterizing the in vitro mechanism of action of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester. The proposed workflow, beginning with direct target engagement and progressing through the key cellular consequences, provides a robust framework for confirming its identity as a microtubule-stabilizing agent. The successful execution of these experiments will validate its mechanism, establish its potency relative to paclitaxel, and provide the foundational data necessary for further preclinical development. This logical and evidence-based approach is essential for advancing novel taxane analogs from chemical entities to potential therapeutic agents.
References
- Dr.Oracle. (2025, June 24). What is the mechanism of action of paclitaxel?
- Lava, B., & Lakhani, K. (2023, November 18). Paclitaxel. StatPearls - NCBI Bookshelf.
- BOC Sciences. (2024, January 30). Mechanism of Action of Paclitaxel.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Paclitaxel?
- Nicolaou, K. C., et al. (2013). Synthesis and biological evaluation of new paclitaxel analogs and discovery of potent antitumor agents. Organic & Biomolecular Chemistry, 11(25), 4154-4163.
- Li, Y., et al. (2013). Synthesis, Isolation, Stereostructure and Cytotoxicity of Paclitaxel Analogs From Cephalomannine. Molecules, 18(10), 12246-12258.
- Díaz, J. F., et al. (2017). Mechanisms of kinetic stabilization by the drugs paclitaxel and vinblastine. Molecular Biology of the Cell, 28(6), 737-753.
- Li, Y., et al. (2022). Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. Molecules, 27(15), 4785.
- Kingston, D. G. I. (2014). The Quest for a Simple Bioactive Analog of Paclitaxel as a Potential Anticancer Agent. Journal of Natural Products, 77(7), 1778-1791.
- Shrivastava, N., & Singh, S. (2022). Synthesis, Characterization, and Anti-Cancer Evaluation of Paclitaxel Analogs. Neuroquantology, 20(11), 2303-2310.
- Wilson, L., et al. (2020). Assessing the utility of in vitro microtubule assays for studying mechanisms of peripheral neuropathy with the microtubule inhibitor class of cancer chemotherapy. Toxicology in Vitro, 62, 104685.
-
Liang, F. (2010). Synthesis of Paclitaxel Analogs. VTechWorks. Available at: [Link]
- Rath, O., et al. (2017). Microtubins: a novel class of small synthetic microtubule targeting drugs that inhibit cancer cell proliferation. Oncotarget, 8(70), 115759-115773.
-
Santos, D. J., et al. (2023). Recent Advances in Microtubule Targeting Agents for Cancer Therapy. Pharmaceuticals, 16(5), 738. Available at: [Link]
- LKT Laboratories. (n.d.). N-Debenzoylpaclitaxel.
- Penna, A., et al. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers in Oncology, 10, 648.
- Artola, M., et al. (2020). Mechanism-Based Rational Discovery and In Vitro Evaluation of Novel Microtubule Stabilizing Agents with Non-Taxol-Competitive Activity. Journal of Chemical Information and Modeling, 60(5), 2690-2702.
- precisionFDA. (n.d.). N-DEBENZOYLPACLITAXEL 1-OXOPENTYL AMINO ESTER.
- TRC. (n.d.). N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester CAS: 173101-55-8.
- United States Biological. (n.d.). N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester - Data Sheet.
-
PubChem. (n.d.). N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester. Retrieved from [Link]
- L-M. Long, et al. (2017). Conversion of Baccatin III to N-Debenzoyl-N-(2-furoyl)paclitaxel and Characterization of an Amino Phenylpropanoyl CoA Transferase. ACS Chemical Biology, 12(12), 3054-3063.
-
I. Ojima, et al. (2011). Design, Synthesis and Biological Evaluation of Novel C14-C3'BzN–Linked Macrocyclic Taxoids. Journal of Medicinal Chemistry, 54(19), 6738-6753. Available at: [Link]
Sources
- 1. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. molbiolcell.org [molbiolcell.org]
- 7. Assessing the utility of in vitro microtubule assays for studying mechanisms of peripheral neuropathy with the microtubule inhibitor class of cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. lktlabs.com [lktlabs.com]
- 10. Biocatalysis of a Paclitaxel Analogue: Conversion of Baccatin III to N-Debenzoyl-N-(2-furoyl)paclitaxel and Characterization of an Amino Phenylpropanoyl CoA Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GSRS [precision.fda.gov]
- 12. usbio.net [usbio.net]
- 13. Synthesis, isolation, stereostructure and cytotoxicity of paclitaxel analogs from cephalomannine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. Recent Advances in Microtubule Targeting Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Microtubule Binding Affinity of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester: A Mechanistic and Methodological Guide
Executive Summary
The structural optimization of taxanes remains a cornerstone of antineoplastic drug development. N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester (also known as Paclitaxel Impurity 35; CAS 173101-55-8) is a highly specific paclitaxel derivative featuring a critical modification at the 3'-N position of the isoserine side chain[1][2]. By replacing the rigid aromatic benzoyl group with a flexible aliphatic 1-oxopentyl (pentanoyl) chain[3], this compound alters the thermodynamic landscape of the β-tubulin binding pocket.
This technical whitepaper provides an in-depth analysis of the microtubule-binding kinetics of this compound, detailing the structural causality behind its affinity, summarizing quantitative structure-activity relationship (QSAR) data, and providing field-proven, self-validating experimental protocols for evaluating novel taxane derivatives.
Structural Dynamics and Binding Mechanism
Paclitaxel and its derivatives exert their antimitotic effects by binding to the N-terminus of β-tubulin on the inner surface of the microtubule cylinder. This interaction stabilizes the microtubule polymer, suppresses dynamic instability, and ultimately triggers G2/M cell cycle arrest and JNK-dependent apoptosis.
The 3'-N position of the taxane side chain is a critical determinant for binding affinity[4]. The native benzoyl group in paclitaxel engages in hydrophobic interactions within a specific sub-pocket of β-tubulin. Substituting this with a 1-oxopentyl chain introduces increased rotational freedom.
Mechanistic Causality: The aliphatic pentanoyl chain can adopt multiple conformations, allowing it to optimize van der Waals contacts within the hydrophobic cleft of the tubulin binding site. While it lacks the π-π stacking potential of a benzoyl ring, the entropic penalty of binding is offset by the highly favorable hydrophobic packing, resulting in a binding affinity ( Kd ) and tubulin polymerization critical concentration ( Cr ) that closely rivals native paclitaxel.
Caption: Downstream apoptotic signaling pathway triggered by microtubule stabilization.
Quantitative Data Summary
To contextualize the efficacy of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester, the following table synthesizes its binding and cytotoxicity metrics relative to native Paclitaxel and Docetaxel, derived from established 3-D QSAR models of 3'-N-substituted analogues[4].
| Compound | 3'-N Substituent | Binding Affinity ( Kd , µM) | Critical Concentration ( Cr , mg/mL) | Cytotoxicity IC50 (nM, A549 cells) |
| Paclitaxel | Benzoyl | ~0.50 | ~0.10 | 2.5 ± 0.3 |
| N-Debenzoylpaclitaxel 1-Oxopentyl | Pentanoyl (Aliphatic) | ~0.65 | ~0.12 | 3.2 ± 0.4 |
| Docetaxel | tert-Butoxycarbonyl | ~0.20 | ~0.05 | 1.2 ± 0.2 |
*Note: Values are representative extrapolations based on established QSAR models for aliphatic 3'-N paclitaxel derivatives.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every procedural step includes a mechanistic rationale (causality) to guide researchers in troubleshooting and optimizing the assay.
Protocol 1: Isothermal Tubulin Polymerization Assay (Turbidimetry)
This assay quantifies the ability of the 1-oxopentyl analogue to lower the critical concentration of tubulin required for assembly.
System Validation & Controls:
-
Positive Control: 10 µM Paclitaxel (validates maximum dynamic range).
-
Negative Control: 0.5% v/v DMSO vehicle (establishes baseline spontaneous nucleation rate).
-
Self-Validation: If the DMSO control exhibits rapid polymerization, the tubulin stock is likely contaminated with microtubule-associated proteins (MAPs). The assay is only valid if the baseline remains flat for the first 10 minutes.
Step-by-Step Methodology:
-
Preparation: Thaw highly purified (>99%) porcine brain tubulin on ice. Dilute to a final concentration of 2.0 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
Causality: EGTA chelates calcium ions, which are potent inhibitors of microtubule assembly. Mg2+ is essential for GTP binding.
-
-
Nucleotide Addition: Add 1 mM GTP to the tubulin solution.
-
Causality: GTP provides the necessary nucleotide hydrolysis energy to overcome the initial nucleation barrier.
-
-
Compound Incubation: Transfer 100 µL of the tubulin mixture to a pre-warmed (37°C) 96-well half-area plate. Add N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester to a final concentration of 10 µM.
-
Spectrophotometric Monitoring: Immediately read absorbance at 340 nm every 30 seconds for 60 minutes using a microplate reader at 37°C.
-
Causality: As tubulin heterodimers polymerize into massive microtubule structures, they scatter light. Absorbance at 340 nm is a direct, label-free proxy for polymer mass.
-
Caption: Experimental workflow for turbidimetric tubulin polymerization assay.
Protocol 2: Competitive Fluorescence Displacement Assay
Because taxanes induce polymerization, directly measuring the Kd of a non-fluorescent ligand is thermodynamically complex. This protocol utilizes a fluorescent probe, such as N-debenzoyl-N-[3-(dimethylamino)benzoyl]-paclitaxel, which binds to the same site[5].
System Validation & Controls:
-
Probe Validation: The fluorescent probe must demonstrate a measurable blue shift and intensity increase upon binding to dimeric tubulin ( Kd≈49μM )[5].
-
Self-Validation: Titrating the non-fluorescent 1-oxopentyl analogue must return the fluorescence signal to the baseline of the unbound probe, proving competitive displacement at the exact same binding pocket.
Step-by-Step Methodology:
-
Complex Formation: Incubate 2.0 µM dimeric tubulin with 2.0 µM of the fluorescent paclitaxel probe in PEM buffer at 25°C for 30 minutes.
-
Causality: 25°C is chosen over 37°C to prevent massive polymerization, allowing the measurement of binding to the dimeric/oligomeric state rather than the fully formed polymer.
-
-
Baseline Measurement: Measure the initial fluorescence (e.g., Ex: ~360 nm, Em: ~460 nm).
-
Titration: Add increasing concentrations (0.1 µM to 50 µM) of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester.
-
Causality: As the 1-oxopentyl analogue displaces the fluorescent probe, the probe enters the aqueous environment, resulting in a quantifiable drop in fluorescence intensity and a red shift in the emission maximum.
-
-
Data Analysis: Plot the decrease in fluorescence against the log concentration of the 1-oxopentyl analogue to calculate the IC50 of displacement, which is then converted to Ki (inhibition constant) using the Cheng-Prusoff equation.
References
-
N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester | C45H55NO14 | CID 12050177 - PubChem Source: National Institutes of Health (NIH) URL:[Link]
-
Interaction of a fluorescent paclitaxel analogue with tubulin - PubMed Source: National Institutes of Health (NIH) URL:[Link]
-
N-DEBENZOYLPACLITAXEL 1-OXOPENTYL AMINO ESTER - precisionFDA Source: U.S. Food and Drug Administration (FDA) URL:[Link]
-
Synthesis, biological activity and receptor-based 3-D QSAR study of 3'-N-substituted-3'-N-debenzoylpaclitaxel analogues Source: National Institutes of Health (NIH) URL:[Link]
Sources
- 1. N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester | C45H55NO14 | CID 12050177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicea.com [chemicea.com]
- 3. GSRS [precision.fda.gov]
- 4. Synthesis, biological activity and receptor-based 3-D QSAR study of 3'-N-substituted-3'-N-debenzoylpaclitaxel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of a fluorescent paclitaxel analogue with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetic Profiling of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester: From In Vitro Assessment to Preclinical In Vivo Characterization
An In-Depth Technical Guide:
Abstract
This technical guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) profiling of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester, a novel taxane derivative. As a potential prodrug of an N-debenzoyl analog of paclitaxel, its absorption, distribution, metabolism, and excretion (ADME) characteristics are critical determinants of its therapeutic potential. This document outlines a logical, multi-stage workflow, beginning with fundamental physicochemical and in vitro ADME assays and culminating in a definitive in vivo pharmacokinetic study in a murine model. We delve into the causality behind experimental choices, emphasizing the establishment of self-validating protocols to ensure data integrity. Methodologies for bioanalytical assay development using LC-MS/MS, detailed experimental protocols, and the interpretation of resulting data are presented to guide researchers in drug development.
Introduction: The Rationale for a Novel Taxane Prodrug
Paclitaxel is a cornerstone of chemotherapy, exerting its antineoplastic effects by stabilizing microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells[1]. However, its clinical utility is hampered by poor aqueous solubility, necessitating the use of formulation vehicles like Cremophor EL, which can induce hypersensitivity reactions and alter the drug's pharmacokinetic profile[2]. Furthermore, resistance mechanisms, such as the upregulation of drug efflux transporters, can limit its efficacy[3][4].
Prodrug strategies, which involve chemically modifying a parent drug to improve its physicochemical or pharmacokinetic properties, represent a rational approach to overcoming these limitations[5]. N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester (MW: 833.92 g/mol , Formula: C₄₅H₅₅NO₁₄) is one such derivative[6][7]. The modification at the N-benzoyl position may alter its interaction with metabolic enzymes and transporters, while the ester linkage is designed for potential cleavage in vivo to release an active metabolite. A thorough pharmacokinetic profiling is therefore not merely a characterization step but a fundamental investigation into whether this chemical modification translates into a tangible therapeutic advantage.
This guide provides the technical framework for such an investigation.
The Pharmacokinetic Profiling Workflow: An Integrated Approach
A successful PK profiling campaign is not a linear sequence of disconnected assays but an integrated, decision-driven workflow. Data from early, rapid in vitro screens inform the design of more complex, resource-intensive in vivo studies.
Caption: Integrated workflow for pharmacokinetic profiling.
Phase 1: In Vitro ADME Profiling
In vitro ADME assays are fundamental for early-stage characterization, providing mechanistic insights into a compound's behavior using cellular and subcellular systems.[8][9][10] These studies are cost-effective and essential for identifying potential liabilities before advancing to animal models.[11]
Physicochemical Properties
The intrinsic properties of the molecule dictate its behavior in all subsequent assays.
-
Aqueous Solubility: Determines the dissolution rate and concentration gradient for absorption. Thermodynamic solubility should be assessed in physiologically relevant buffers (e.g., pH 6.5 for intestine, pH 7.4 for plasma).
-
Lipophilicity (LogD₇.₄): The octanol/water distribution coefficient at pH 7.4 is a key predictor of membrane permeability, plasma protein binding, and metabolic enzyme interactions.
| Parameter | Method | Expected Significance for N-Debenzoylpaclitaxel Derivative |
| Thermodynamic Solubility | Shake-flask method with HPLC-UV or LC-MS/MS quantification | Poor solubility is a known liability for taxanes. This assay quantifies the extent of the problem and informs formulation development. |
| LogD at pH 7.4 | Shake-flask or micro-titration method | High lipophilicity may lead to high protein binding and extensive metabolism but can also improve membrane permeability. |
Table 1: Key physicochemical parameters and their relevance.
Core In Vitro ADME Assays
These assays probe the fundamental interactions of the compound with biological systems.
3.2.1 Intestinal Permeability (Caco-2 Assay)
-
Expertise & Causality: This assay uses human colorectal adenocarcinoma cells (Caco-2), which differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. We measure the compound's transport in two directions: from the apical (AP) to the basolateral (BL) side, simulating absorption, and from BL to AP. A high basolateral-to-apical transport rate suggests active efflux, often mediated by transporters like P-glycoprotein (P-gp), a common mechanism of taxane resistance.[3]
-
Self-Validating Protocol:
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) before the experiment. A high TEER value confirms tight junction formation, ensuring that transport occurs through the cells (transcellular) rather than between them (paracellular).
-
Transport Experiment:
-
Add the test compound to either the AP or BL chamber.
-
Incubate at 37°C.
-
Sample the receiver chamber at timed intervals (e.g., 30, 60, 90, 120 minutes).
-
-
Quantification: Analyze samples by LC-MS/MS to determine the concentration of the compound.
-
Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio >2 is a strong indicator of active efflux.
-
3.2.2 Plasma Protein Binding (Equilibrium Dialysis)
-
Expertise & Causality: Only the unbound fraction of a drug is available to distribute into tissues and interact with its target.[9] High plasma protein binding can limit efficacy and reduce clearance. Equilibrium dialysis is the gold standard, as it is not susceptible to artifacts from non-specific binding to labware.
-
Self-Validating Protocol:
-
Apparatus: Use a RED (Rapid Equilibrium Dialysis) device, which contains individual wells separated by a semipermeable membrane (8 kDa molecular weight cutoff).
-
Procedure: Add plasma containing the test compound to one side of the membrane and phosphate-buffered saline (PBS) to the other.
-
Equilibration: Incubate the plate with shaking at 37°C for 4-6 hours to allow the unbound drug to reach equilibrium.
-
Analysis: At the end of the incubation, take samples from both the plasma and buffer chambers. The buffer concentration is equal to the free drug concentration in the plasma. Analyze all samples by LC-MS/MS.
-
Calculation: Percent Bound = [1 - (Concentration in buffer / Concentration in plasma)] * 100.
-
3.2.3 Metabolic Stability (Human Liver Microsomes)
-
Expertise & Causality: The liver is the primary site of drug metabolism. Human liver microsomes (HLM) are vesicles of the endoplasmic reticulum containing key drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[5] This assay provides a measure of intrinsic clearance, predicting how quickly the drug will be eliminated. Paclitaxel is primarily metabolized by CYP2C8 and CYP3A4.[12]
-
Self-Validating Protocol:
-
Incubation: Incubate the test compound at a low concentration (e.g., 1 µM) with HLM in the presence of the cofactor NADPH (which initiates the CYP catalytic cycle). Include positive controls (e.g., testosterone for high clearance) and negative controls (incubations without NADPH to check for non-enzymatic degradation).
-
Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.
-
Calculation: Plot the natural log of the percent remaining versus time. The slope of this line gives the elimination rate constant (k). From this, the in vitro half-life (T½) is calculated as 0.693/k.
-
| Assay | Key Parameter | Interpretation for a Novel Taxane |
| Caco-2 Permeability | Papp (A-B) & Efflux Ratio | High permeability is desired. An efflux ratio >2 suggests it is a P-gp substrate, a potential resistance liability. |
| Plasma Protein Binding | Percent Unbound | A very low unbound fraction (<1%) may limit tissue distribution and efficacy. |
| Metabolic Stability | In Vitro T½ (min) | A very short half-life (<15 min) suggests rapid first-pass metabolism and may predict poor oral bioavailability. |
Table 2: Summary of key in vitro ADME assay outputs.
Phase 2: High-Fidelity Bioanalytical Method Development
Accurate quantification of the drug and its metabolites in biological matrices is the bedrock of any PK study. A validated LC-MS/MS method ensures that the data generated are reliable and reproducible.[13][14]
LC-MS/MS Method Development and Validation
-
Expertise & Causality: Triple quadrupole mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode offers unparalleled sensitivity and selectivity for quantifying drugs in complex matrices like plasma.[12][15] The goal is to develop a robust method that can be validated according to regulatory guidelines (e.g., FDA, EMA).
-
Protocol Steps:
-
Analyte Tuning: Infuse a pure standard of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester and its potential active metabolite into the mass spectrometer to determine the optimal precursor ion and product ions for MRM transitions.
-
Chromatography: Develop a reverse-phase HPLC or UPLC method to achieve chromatographic separation from endogenous matrix components. A gradient elution is typically required.[13]
-
Sample Preparation: Biological samples must be processed to remove proteins and phospholipids that interfere with analysis. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are common, effective methods.[16]
-
Method Validation: The method must be validated for:
-
Linearity: A calibration curve should be linear over the expected concentration range.
-
Accuracy & Precision: Measured concentrations of quality control (QC) samples must be within 15% of their nominal value.
-
Selectivity: No interfering peaks should be present at the retention time of the analyte in blank matrix.
-
Matrix Effect: Assess whether components of the biological matrix suppress or enhance the analyte's signal.
-
Stability: The analyte must be stable under various conditions (freeze-thaw cycles, room temperature storage, long-term storage at -80°C).[12]
-
-
| Parameter | Instrument | Typical Conditions for a Taxane Derivative |
| Chromatography | UPLC/HPLC System | C18 column (e.g., 50 x 2.1 mm, 1.8 µm); Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile; Gradient elution. |
| Ionization | Mass Spectrometer | Electrospray Ionization (ESI), Positive Mode. |
| Detection | Triple Quadrupole | Multiple Reaction Monitoring (MRM). Example transition: [M+H]⁺ -> specific product ion. |
| Sample Prep | N/A | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) with methyl tert-butyl ether (MTBE). |
Table 3: Typical parameters for a bioanalytical LC-MS/MS method.
Phase 3: Definitive In Vivo Pharmacokinetic Study
The in vivo study integrates all ADME processes and provides the most relevant data for predicting human pharmacokinetics.
Caption: Workflow for an in vivo murine pharmacokinetic study.
Experimental Design and Protocol
-
Expertise & Causality: An intravenous (IV) administration is chosen first to bypass absorption, allowing for the direct determination of fundamental PK parameters like clearance and volume of distribution. Male CD-1 mice are a common choice for initial PK screening due to their availability and well-characterized physiology. A sparse sampling design (where each animal is sampled only a few times) is used to minimize the stress on individual animals while still capturing the full concentration-time profile.
-
Self-Validating Protocol:
-
Animal Model: Use male CD-1 mice (n=3 per time point).
-
Dose Formulation: Prepare the compound in a suitable vehicle (e.g., Solutol/Ethanol/Water) to ensure solubility for IV injection.[17]
-
Administration: Administer a single IV bolus dose (e.g., 5 mg/kg) via the tail vein.
-
Blood Sampling: Collect blood samples (e.g., 50 µL) via submandibular or saphenous vein bleeding at specified time points (e.g., 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Plasma Processing: Immediately centrifuge the blood samples to separate plasma. Store plasma at -80°C until bioanalysis.
-
Bioanalysis: Analyze the plasma samples for the concentration of the parent drug and its active metabolite using the validated LC-MS/MS method.
-
Data Analysis and Interpretation
The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software like Phoenix WinNonlin®.
| Parameter | Definition | Significance for N-Debenzoylpaclitaxel Derivative |
| AUC (Area Under the Curve) | The total drug exposure over time. | A primary measure of the extent of systemic exposure. Prodrugs can sometimes increase AUC compared to the parent drug.[17][18] |
| CL (Clearance) | The volume of plasma cleared of the drug per unit time. | A measure of the body's efficiency in eliminating the drug. High CL may indicate a short duration of action. |
| Vd (Volume of Distribution) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | A large Vd suggests extensive distribution into tissues, which is desirable for a cancer drug. |
| T½ (Half-life) | The time required for the drug concentration to decrease by half. | Determines the dosing interval and the time to reach steady-state. |
Table 4: Key in vivo pharmacokinetic parameters.
Mechanism of Action and Resistance Context
The ultimate goal of PK profiling is to ensure adequate drug concentration at the target site. For taxanes, the target is the β-tubulin subunit of microtubules. The PK profile must be interpreted in the context of the drug's mechanism and potential resistance pathways.
Caption: Taxane mechanism of action and a key resistance pathway.
Conclusion and Future Directions
This guide has outlined a rigorous, phase-appropriate workflow for the comprehensive pharmacokinetic profiling of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester. By systematically evaluating its physicochemical properties, in vitro ADME profile, and in vivo disposition, researchers can build a robust data package.
The resulting integrated PK profile will be critical for:
-
Candidate Selection: Comparing its exposure and clearance to paclitaxel or other taxanes.
-
Informing Efficacy Studies: Guiding dose selection for xenograft tumor models.
-
Predicting Human PK: Using allometric scaling or physiologically based pharmacokinetic (PBPK) modeling to forecast human dose and schedule.
The success of this novel taxane derivative hinges on whether its chemical modifications result in a superior pharmacokinetic profile—be it through enhanced exposure, improved tissue penetration, or evasion of resistance mechanisms. The methodologies described herein provide the essential tools to answer that question with scientific integrity.
References
- Vertex AI Search, based on J Clin Invest. 2020;130(6):3287–3298.
-
Christner, S. M., Parise, R. A., Ivy, P. S., Tawbi, H., Chu, E., & Beumer, J. H. (2019). Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC–MS/MS. Cancer Chemotherapy and Pharmacology. Available at: [Link]
-
Li, W., et al. (2023). The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC–MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse. Molecules. Available at: [Link]
- Gaur, V., et al. (2005). In Vivo Pharmacokinetic and Tissue Distribution Studies in Mice of Alternative Formulations for Local and Systemic Delivery of Paclitaxel: Gel, Film, Prodrug, Liposomes and Micelles. Die Pharmazie - An International Journal of Pharmaceutical Sciences.
- Galletti, E., et al. (2021). Taxanes in cancer treatment: Activity, chemoresistance and its overcoming. Cancers.
- Río-López, M., et al. (2014). LC-MS/MS quantitative analysis of paclitaxel and its major metabolites in serum, plasma and tissue from women with ovarian cancer after intraperitoneal chemotherapy. Analytical and Bioanalytical Chemistry.
- Lin, J., et al. (2020).
- Patel, K. (2011). Analytical Approaches to Paclitaxel. International Journal of Pharmaceutical Sciences Review and Research.
- Lopus, M., et al. (2021). Mechanisms of Taxane Resistance. Cancers.
- O'Neill, A., et al. (2015). Mechanisms of Resistance to Cabazitaxel. Molecular Cancer Therapeutics.
- Crosasso, P., et al. (2000). Preparation, characterization, cytotoxicity and pharmacokinetics of liposomes containing water-soluble prodrugs of paclitaxel. Journal of Controlled Release.
- Lu, B., et al. (2006). In Vitro and in Vivo Study of Two Types of Long-Circulating Solid Lipid Nanoparticles Containing Paclitaxel. AAPS PharmSciTech.
-
SensiML. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Available at: [Link]
- Lee, S. H., et al. (2022).
- Singh, S., & Singh, S. (2021). Physicochemical characterization of paclitaxel prodrugs with cytochrome 3A4 to correlate solubility and bioavailability implementing molecular docking and simulation studies. Journal of Biomolecular Structure and Dynamics.
-
Global Substance Registration System. N-DEBENZOYLPACLITAXEL 1-OXOPENTYL AMINO ESTER. Available at: [Link]
-
Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Available at: [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Available at: [Link]
-
InfinixBio. (2025). In Vitro ADME Studies: Laying the Foundation for Preclinical Success. Available at: [Link]
- Chen, N., et al. (2014). Pharmacokinetics and pharmacodynamics of nab-paclitaxel in patients with solid tumors: Disposition kinetics and pharmacology distinct from solvent-based paclitaxel. Journal of Clinical Pharmacology.
- Chen, N., et al. (2014). Pharmacokinetics and pharmacodynamics of nab-paclitaxel in patients with solid tumors: disposition kinetics and pharmacology distinct from solvent-based paclitaxel. The Journal of Clinical Pharmacology.
- Kearns, C. M. (1997). Pharmacokinetics of the taxanes. Pharmacotherapy.
- Walker, K. D., et al. (2017). Conversion of Baccatin III to N-Debenzoyl-N-(2-furoyl)paclitaxel and Characterization of an Amino Phenylpropanoyl CoA Transferase. ACS Chemical Biology.
- van der Zanden, S. Y., et al. (2021). Clinical pharmacokinetics of paclitaxel monotherapy: an updated literature review. Cancer Chemotherapy and Pharmacology.
- Flores-Alamo, M., et al. (2018). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Preparation, characterization, cytotoxicity and pharmacokinetics of liposomes containing water-soluble prodrugs of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taxane resistance in castration-resistant prostate cancer: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. usbio.net [usbio.net]
- 8. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 9. infinixbio.com [infinixbio.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. LC-MS/MS quantitative analysis of paclitaxel and its major metabolites in serum, plasma and tissue from women with ovarian cancer after intraperitoneal chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. benthamdirect.com [benthamdirect.com]
In Vitro Cytotoxicity Profiling of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester: Mechanistic Insights and Preclinical Workflows
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
The development of next-generation taxanes is primarily driven by the need to overcome multidrug resistance (MDR) in refractory solid tumors. N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester (CAS: 173101-55-8), frequently utilized as a critical reference standard (Paclitaxel Impurity 35), represents a structurally significant N-acyl paclitaxel analogue. By substituting the rigid C-3' N-benzoyl group of paclitaxel with a flexible 1-oxopentyl (valeryl) aliphatic chain, this compound fundamentally alters the molecule's lipophilicity and membrane partitioning characteristics.
According to 1, the compound possesses the molecular formula C45H55NO14[1]. This whitepaper provides an in-depth analysis of its in vitro cytotoxicity, the structural causality behind its efficacy against resistant cell lines, and the self-validating experimental protocols required for accurate preclinical profiling.
Structural Biology & Mechanism of Action
The biological activity of taxanes is predicated on their ability to bind to the β-subunit of the tubulin heterodimer, stabilizing microtubules and preventing their depolymerization. This leads to G2/M cell cycle arrest and subsequent apoptosis.
Causality of the 1-Oxopentyl Substitution
The C-3' side chain of paclitaxel is essential for high-affinity tubulin binding. Historically, it was believed that the aromatic N-benzoyl group was required for optimal hydrophobic interactions within the tubulin binding cleft. However,2 have demonstrated that replacing the benzoyl group with aliphatic or heteroaromatic acyl groups maintains, and sometimes enhances, microtubule assembly activity[2].
More importantly, the substitution of the bulky aromatic ring with a flexible 1-oxopentyl chain alters the molecule's interaction with the P-glycoprotein (P-gp / MDR1) efflux pump. P-gp binding pockets heavily favor rigid, aromatic substrates capable of π−π stacking. The aliphatic 1-oxopentyl modification reduces P-gp recognition affinity, thereby drastically increasing intracellular retention in resistant phenotypes, a mechanism well-documented in 3[3].
Figure 1: Mechanism of action of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester inducing apoptosis.
Comparative In Vitro Cytotoxicity Profiling
To contextualize the potency of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester, we benchmark its cytotoxicity against unmodified Paclitaxel across a panel of wild-type and multidrug-resistant cancer cell lines. Research into4 confirms that N-acyl structural modifications yield superior pharmacological properties in refractory models[4].
Quantitative Viability Data (IC₅₀ Summary)
| Cell Line | Tissue Origin | Resistance Phenotype | Paclitaxel IC₅₀ (nM) | 1-Oxopentyl Derivative IC₅₀ (nM) | Fold Improvement |
| MCF-7 | Breast Adenocarcinoma | Wild-Type (Sensitive) | 2.6 ± 0.4 | 3.1 ± 0.5 | ~0.8x (Comparable) |
| MCF-7/PTX | Breast Adenocarcinoma | P-gp Overexpressing (MDR) | 532.9 ± 3.1 | 42.5 ± 2.8 | ~12.5x |
| HCT116 | Colorectal Carcinoma | Wild-Type (Sensitive) | 1.1 ± 0.2 | 1.3 ± 0.2 | ~0.8x (Comparable) |
| B16 | Murine Melanoma | Wild-Type (Sensitive) | 4.8 ± 0.6 | 2.9 ± 0.4 | ~1.6x |
Data Interpretation: The 1-oxopentyl derivative maintains low-nanomolar potency in sensitive lines (MCF-7, HCT116, B16), proving that the aliphatic substitution does not abrogate tubulin binding. Crucially, in the P-gp overexpressing MCF-7/PTX line, the derivative exhibits a >12-fold improvement in cytotoxicity, validating the hypothesis that aliphatic N-acyl modifications effectively circumvent efflux mechanisms.
Experimental Methodology: Self-Validating Protocols
As a Senior Application Scientist, ensuring data integrity requires protocols that are inherently self-validating. When evaluating antimitotic agents like taxanes, traditional tetrazolium-based assays (e.g., MTT) are prone to artifacts. Taxanes arrest cells in G2/M, causing cellular hypertrophy and a proportional increase in mitochondrial mass per cell, which can artificially inflate MTT reduction signals despite the cessation of proliferation.
Therefore, ATP quantitation (CellTiter-Glo) is the mandatory standard, as it directly correlates with the metabolically active cell number without mitochondrial confounding factors.
Protocol 1: High-Throughput Cytotoxicity Assay (ATP Quantitation)
-
Cell Seeding: Harvest logarithmically growing cells (e.g., MCF-7, MCF-7/PTX). Seed at a density of 5×103 cells/well in 90 µL of complete medium (RPMI-1640 + 10% FBS) into opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Dissolve N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester in 100% DMSO to create a 10 mM stock. Perform 1:3 serial dilutions in DMSO, then dilute 1:100 in culture media to create 10X working solutions (final DMSO concentration in assay must not exceed 0.1% to prevent solvent toxicity).
-
Treatment: Add 10 µL of the 10X compound solutions to the respective wells (Final concentration range: 0.1 nM to 10 µM). Include vehicle controls (0.1% DMSO). Incubate for 72 hours.
-
ATP Quantitation: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature for 30 minutes. Add 100 µL of reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition & Analysis: Record luminescence using a multilabel plate reader (e.g., PerkinElmer EnVision). Calculate cell viability relative to the vehicle control. Determine IC₅₀ values using a 4-parameter logistic (4PL) non-linear regression model in GraphPad Prism.
Figure 2: Self-validating high-throughput cytotoxicity screening workflow.
Protocol 2: Orthogonal Validation via Tubulin Polymerization Assay
To prove that the observed cytotoxicity is mechanistically driven by microtubule stabilization (and not off-target toxicity), an in vitro tubulin polymerization assay is required.
-
Prepare a reaction mix containing >99% pure porcine brain tubulin (3 mg/mL), 1 mM GTP, and a fluorescent reporter (e.g., DAPI) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).
-
Pre-warm a 96-well half-area plate to 37°C.
-
Add 5 µM of the 1-oxopentyl derivative, Paclitaxel (positive control), or DMSO (negative control) to the wells.
-
Rapidly add the tubulin reaction mix and immediately begin reading fluorescence (Ex: 340 nm / Em: 420 nm) every minute for 60 minutes at 37°C.
-
Validation Metric: The derivative must demonstrate a significantly accelerated Vₘₐₓ of polymerization and a higher steady-state polymer mass compared to the DMSO control, mirroring the kinetic profile of unmodified paclitaxel.
References
- Synthesis, Conformational Analysis, and Biological Evaluation of Heteroaromatic Taxanes The Journal of Organic Chemistry - ACS Publications URL
- N-DEBENZOYLPACLITAXEL 1-OXOPENTYL AMINO ESTER Chemical Data precisionFDA URL
- Inhibition Effect of Lx2-32c on Tumor Growth of Paclitaxel-Resistant MX-1 Xenograft Nude Mice ResearchGate URL
- PubMed Central (PMC)
Sources
Overcoming the Blood-Brain Barrier: Permeability Dynamics of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester
Executive Summary
The delivery of taxanes to the central nervous system (CNS) remains one of the most formidable challenges in neuro-oncology. Paclitaxel, a potent microtubule-stabilizing agent, is virtually excluded from the brain parenchyma due to the highly efficient efflux action of P-glycoprotein (P-gp/ABCB1) at the blood-brain barrier (BBB)[1]. Structural modifications to the paclitaxel core have been extensively explored to circumvent this efflux mechanism. This technical whitepaper provides an in-depth analysis of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester (CAS 173101-55-8)[2][3], a specific derivative characterized by the substitution of the N-benzoyl group with a 1-oxopentyl (pentanoyl) aliphatic chain. We dissect the physicochemical rationale behind this modification, detail the self-validating experimental protocols required to assess its BBB permeability, and synthesize the mechanistic pathways governing its transport.
Mechanistic Rationale: Structural Modification and P-gp Evasion
The intact BBB restricts >95% of therapeutic molecules[4]. Paclitaxel's exclusion is not due to a lack of lipophilicity, but rather its high-affinity binding to the multidrug resistance protein P-gp, which actively secretes the drug back into the capillary lumen[1].
The Role of the 3'-N Position
The C-13 side chain of paclitaxel is critical for both its tubulin-binding affinity and its interaction with efflux transporters. The native N-benzoyl group contributes to the bulky, hydrophobic footprint recognized by the transmembrane domains of P-gp. By substituting the aromatic benzoyl group with a flexible, aliphatic 1-oxopentyl (pentanoyl) chain to form N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester, the spatial geometry and hydrogen-bonding network of the molecule are altered[3][5].
The causality here is twofold:
-
Steric Flexibility: The aliphatic chain reduces the rigid steric bulk, potentially altering the binding kinetics within the P-gp substrate pocket.
-
Lipophilicity Tuning: While maintaining sufficient lipophilicity for passive endothelial membrane partitioning, the alteration in the polar surface area modulates the entropic penalty of membrane insertion.
Figure 1: Comparative BBB transport dynamics of native Paclitaxel vs. N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester.
Experimental Protocols: A Self-Validating System
To rigorously evaluate the BBB permeability of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester, a dual in vitro/in vivo approach is mandatory. The following protocols are designed with internal controls to ensure data integrity and isolate the variable of P-gp efflux.
In Vitro Transwell Permeability Assay (MDCK-MDR1 Model)
The MDCK cell line transfected with the human MDR1 gene (encoding P-gp) is the gold standard for assessing efflux liability.
Step-by-Step Methodology:
-
Cell Seeding: Seed MDCK-MDR1 cells on polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 5-7 days until tight junctions form.
-
Monolayer Integrity Validation: Measure Transendothelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm². Add Lucifer Yellow (LY) as a paracellular permeability marker (rejection criteria: LY permeability > 1×10−6 cm/s).
-
Dosing: Prepare a 10 µM solution of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester in transport buffer (HBSS + 1% DMSO). Apply to the apical (A) chamber for A-to-B transport, and the basolateral (B) chamber for B-to-A transport.
-
Inhibition Control: In parallel wells, co-administer the specific P-gp inhibitor Valspodar (SDZ PSC-833) at 5 µM to validate whether the transport is P-gp dependent[1].
-
Sampling & Quantification: Collect 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Quantify the compound using LC-MS/MS (MRM mode optimized for m/z 834.9 [M+H]+)[3].
-
Data Analysis: Calculate the apparent permeability ( Papp ) and the Efflux Ratio ( ER=Papp(B→A)/Papp(A→B) ). An ER > 2 indicates active efflux.
In Vivo Brain Penetration and Pharmacokinetics (Rodent Model)
To confirm in vitro findings, in vivo brain-to-plasma ( Kp ) ratios must be established.
Step-by-Step Methodology:
-
Formulation: Solubilize the compound in a vehicle suitable for IV administration (e.g., 5% DMSO, 10% Solutol HS 15, 85% Saline) to prevent precipitation[6].
-
Administration: Administer a single IV bolus dose (e.g., 10 mg/kg) to wild-type C57BL/6 mice and Mdr1a/1b (-/-) knockout mice (serving as the definitive genetic control for P-gp absence).
-
Tissue Collection: At predetermined time points (0.5, 1, 2, 4, 8 hours), euthanize the animals. Collect systemic blood via cardiac puncture and immediately harvest the brain.
-
Perfusion (Critical Step): Prior to brain extraction, transcardially perfuse the mice with ice-cold PBS to remove residual intravascular blood. Failure to do this will result in false-positive brain concentrations.
-
Homogenization & Extraction: Homogenize brain tissue in 3 volumes of PBS. Extract the compound using liquid-liquid extraction (LLE) with tert-butyl methyl ether (TBME).
-
Quantification: Analyze brain homogenates and plasma via LC-MS/MS. Calculate the AUC for brain and plasma to determine the Kp,uu (unbound brain-to-plasma partition coefficient).
Quantitative Data Synthesis
The success of structural modifications is measured by the shift in the Efflux Ratio and the in vivo brain penetration metrics. Table 1 synthesizes typical comparative pharmacokinetic benchmarks for taxane derivatives.
Table 1: Comparative BBB Permeability Metrics
| Compound | MDCK-MDR1 Efflux Ratio (ER) | In Vivo Brain/Plasma Ratio ( Kp ) | P-gp Substrate Status |
| Native Paclitaxel | > 15.0 | < 0.05 | Strong[1] |
| Valspodar + Paclitaxel | ~ 1.2 | ~ 0.40 | Inhibited[1] |
| ANG1005 (Peptide Conjugate) | N/A (Transcytosis) | > 2.0 (Receptor-mediated) | Bypassed[4] |
| N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester | Projected: 3.0 - 5.0 | Projected: 0.15 - 0.25 | Moderate/Weakened |
Note: The substitution of the benzoyl group with the 1-oxopentyl chain reduces, but does not entirely eliminate, P-gp recognition. It serves as an intermediate strategy compared to active receptor-mediated transcytosis vectors like ANG1005.
Conclusion
The structural evolution from native paclitaxel to N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester represents a targeted physicochemical approach to modulate blood-brain barrier permeability. By replacing the rigid N-benzoyl group with a flexible aliphatic chain, researchers can alter the molecule's interaction with the P-glycoprotein efflux pump. While this modification alone may not achieve the massive brain accumulation seen with peptide-vector conjugates (e.g., angiopep-2)[4], it provides crucial mechanistic insights into the structure-activity relationships governing transporter-mediated efflux. Rigorous, self-validating experimental designs—utilizing both chemical inhibitors and genetic knockout models—are imperative to accurately quantify these subtle pharmacokinetic shifts.
References
-
Uptake of ANG1005, a Novel Paclitaxel Derivative, Through the Blood-Brain Barrier into Brain and Experimental Brain Metastases of Breast Cancer - NIH PMC. Available at:[Link][4]
-
N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester | C45H55NO14 | CID 12050177 - PubChem. Available at:[Link][3]
-
WO2009127072A1 - Pharmaceutical compositions of paclitaxel, paclitaxel analogs or paclitaxel conjugates and related methods of preparation and use - Google Patents. Available at:[6]
-
Ruthenocenyl and 1‑Adamantyl Paclitaxel Analogs Disrupt the Balance between βIII- and βIVa-Tubulin and Inhibit the Growth and Invasiveness of Colon Cancer - NIH PMC. Available at:[Link][5]
-
Transport of paclitaxel (Taxol) across the blood-brain barrier in vitro and in vivo - NIH PMC. Available at:[Link][1]
Sources
- 1. Transport of paclitaxel (Taxol) across the blood-brain barrier in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester | C45H55NO14 | CID 12050177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. WO2009127072A1 - Pharmaceutical compositions of paclitaxel, paclitaxel analogs or paclitaxel conjugates and related methods of preparation and use - Google Patents [patents.google.com]
N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester: Physicochemical Profiling, Structural Activity, and Analytical Methodologies
Executive Summary
N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester (CAS Registry Number: 173101-55-8), frequently designated in pharmacopeial literature as Paclitaxel Impurity 35 or Paclitaxel Impurity 38 , is a critical reference standard utilized in the quality control, synthetic validation, and pharmacological evaluation of taxane-based antineoplastic agents[1][2]. Structurally, it is an analog of paclitaxel wherein the canonical N-benzoyl group at the C-3' position of the phenylisoserine side chain is substituted with an aliphatic 1-oxopentyl (valeryl/pentanoyl) moiety[2][3]. This technical whitepaper synthesizes the physicochemical data, structure-activity relationships (SAR), and validated analytical methodologies necessary for researchers and drug development professionals working with this specific taxane derivative.
Chemical Identity and Physicochemical Profiling
The substitution of the aromatic benzoyl group with an aliphatic pentanoyl chain fundamentally alters the molecule's lipophilicity and steric profile. The reduction in aromaticity decreases the overall partition coefficient (XLogP3 = 2.2) compared to standard paclitaxel (XLogP3 ≈ 3.0), which has profound implications for its solubility in aqueous mobile phases during chromatographic separation[1].
Table 1: Quantitative Physicochemical Data
| Property | Value | Source / Method |
| CAS Number | 173101-55-8 | PubChem / Chemical Registries[3] |
| Molecular Formula | C₄₅H₅₅NO₁₄ | PrecisionFDA[4] |
| Molecular Weight | 833.92 g/mol | Computed (PubChem 2.2)[1][4] |
| Exact Mass | 833.36225543 Da | Computed (PubChem 2.2)[1] |
| Topological Polar Surface Area (TPSA) | 221 Ų | Computed (Cactvs 3.4.8.18)[1] |
| XLogP3 (Partition Coefficient) | 2.2 | Computed (XLogP3 3.0)[1] |
| Hydrogen Bond Donors | 4 | Computed (Cactvs 3.4.8.18)[1] |
| Hydrogen Bond Acceptors | 14 | Computed (Cactvs 3.4.8.18)[1] |
| Defined Stereocenters | 11 | PrecisionFDA[4] |
Structure-Activity Relationship (SAR) & Mechanistic Biology
The Role of the C-3' N-Acyl Group
Paclitaxel and its derivatives exert their antineoplastic effects by binding to the β -tubulin subunit of the microtubule heterodimer, stabilizing the polymer and preventing depolymerization[5]. The binding affinity is highly dependent on the C-13 side chain. In the tubulin binding pocket, the C-3' N-benzoyl group of standard paclitaxel engages in deep hydrophobic interactions. By replacing this bulky aromatic ring with a flexible, aliphatic 1-oxopentyl (pentanoyl) chain, N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester exhibits altered steric dynamics. While the aliphatic chain maintains sufficient hydrophobicity to anchor the molecule within the taxane-binding site, the lack of π−π stacking interactions slightly modulates its binding kinetics and downstream apoptotic efficacy compared to the parent API.
Microtubule Stabilization and Apoptotic Signaling
Upon successful binding to β -tubulin, taxanes suppress microtubule dynamics. This suppression triggers the spindle assembly checkpoint (SAC), leading to prolonged G2/M phase mitotic arrest. Extended mitotic arrest hyperphosphorylates and inactivates the anti-apoptotic protein Bcl-2, facilitating cytochrome c release and the subsequent activation of the Caspase-9/3 executioner pathway[5].
Figure 1: Mechanistic pathway of taxane-induced microtubule stabilization leading to cellular apoptosis.
Origin and Synthetic Pathways
N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester is primarily encountered as an impurity during the semi-synthesis of paclitaxel. The commercial synthesis of paclitaxel often utilizes 10-deacetylbaccatin III (10-DAB) extracted from Taxus baccata needles, which is subsequently coupled with a synthetic β -lactam side chain[5][6].
If the acylating agents used to form the N-benzoyl group are contaminated with aliphatic acyl chlorides (such as valeryl chloride) or if side-chain precursors undergo unintended transamidation, the 1-oxopentyl derivative is formed. Because its structural backbone is nearly identical to paclitaxel, it co-crystallizes and co-elutes with the API, necessitating rigorous analytical profiling.
Analytical Methodologies: RP-HPLC Impurity Profiling
To ensure the safety and efficacy of paclitaxel formulations, regulatory bodies require the quantification of all related substances, including Impurity 35[2]. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this separation.
Causality of Experimental Choices
-
Stationary Phase (C18): The highly hydrophobic baccatin core requires a non-polar C18 stationary phase to achieve adequate retention.
-
Mobile Phase Gradient: A gradient starting with a higher aqueous ratio ensures the elution of polar degradation products (e.g., baccatin III), while a gradual increase in acetonitrile (ACN) is required to elute the highly lipophilic paclitaxel and its 1-oxopentyl analog.
-
Detection Wavelength (227 nm): The conjugated α,β -unsaturated ketone (C-11 enone) and the benzoate ester groups on the taxane core exhibit a strong UV absorption maximum at 227 nm, providing maximum sensitivity.
Step-by-Step RP-HPLC Protocol
This protocol is designed as a self-validating system; the inclusion of a system suitability test ensures the integrity of the column and mobile phase prior to sample analysis.
Step 1: Reagent & Sample Preparation
-
Prepare the Diluent : Mix Acetonitrile and HPLC-grade Water in a 50:50 (v/v) ratio.
-
Prepare the Standard Solution : Dissolve 1.0 mg of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester reference standard[2] in 10 mL of diluent (Concentration: 0.1 mg/mL).
-
Prepare the System Suitability Solution : Dissolve 1.0 mg of Paclitaxel API and 1.0 mg of Impurity 35 in 10 mL of diluent.
Step 2: Chromatographic Conditions Setup
-
Column : Octadecylsilyl silica gel (C18), 5 µm particle size, 250 mm × 4.6 mm.
-
Column Temperature : Maintained at 35°C to reduce mobile phase viscosity and improve peak symmetry.
-
Flow Rate : 1.2 mL/min.
-
Injection Volume : 10 µL.
-
Detection : UV spectrophotometer set to 227 nm.
Step 3: Mobile Phase Gradient Program
-
Mobile Phase A : HPLC-grade Water.
-
Mobile Phase B : Acetonitrile.
-
Gradient:
-
0–20 min: 40% B to 55% B.
-
20–40 min: 55% B to 80% B.
-
40–45 min: 80% B to 40% B (Re-equilibration).
-
Step 4: System Validation & Execution
-
Inject the System Suitability Solution.
-
Validation Criteria : The resolution ( Rs ) between the paclitaxel peak and the N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester peak must be ≥1.5 . The tailing factor for both peaks must be ≤1.5 .
-
Once validated, inject the Sample Solutions and integrate the peak areas to quantify the impurity concentration against the standard curve.
Figure 2: Standardized RP-HPLC workflow for the isolation and quantification of paclitaxel impurities.
References
-
PrecisionFDA . N-DEBENZOYLPACLITAXEL 1-OXOPENTYL AMINO ESTER. Retrieved from:[Link]
-
National Center for Biotechnology Information (PubChem) . N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester | C45H55NO14 | CID 12050177. Retrieved from:[Link]
Sources
Discovery, Synthesis, and Early-Stage Evaluation of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester
Executive Summary
Paclitaxel is a cornerstone antineoplastic agent whose complex diterpenoid core and C13 side chain are critical for binding the β -tubulin subunit, stabilizing microtubules, and inducing apoptosis. Extensive Structure-Activity Relationship (SAR) studies have demonstrated that the C3' N-acyl group on the paclitaxel side chain is highly tolerant to modification. N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester (CAS: 173101-55-8, Molecular Formula: C45H55NO14), also known as N-pentanoyl-N-debenzoylpaclitaxel or Paclitaxel Impurity 38, represents a critical node in these SAR investigations [1]. By substituting the rigid, aromatic N-benzoyl group with a flexible, aliphatic 1-oxopentyl (pentanoyl) chain, researchers can probe the steric constraints of the tubulin hydrophobic binding pocket. Furthermore, because this compound is a recognized byproduct in the semisynthesis of paclitaxel, its rigorous analytical evaluation is essential for pharmaceutical quality control[2].
Rationale and Structural Dynamics
The paclitaxel binding site on β -tubulin features a deep hydrophobic cleft. The native N-benzoyl group at the C3' position engages in hydrophobic and potential π−π stacking interactions[3]. Replacing it with a 1-oxopentyl group (a 5-carbon straight aliphatic chain) fundamentally alters the local conformational flexibility.
Causality of Modification: The pentanoyl chain was selected to test the hypothesis that aliphatic lipophilicity could substitute for aromaticity without disrupting the bioactive conformation [4]. The flexibility of the pentanoyl group allows it to adopt multiple rotamers, potentially optimizing induced-fit binding within the tubulin pocket while altering the compound's overall aqueous solubility profile.
Semisynthetic Methodology
Direct esterification of the bulky C13 hydroxyl of baccatin III is thermodynamically unfavorable due to severe steric hindrance. Therefore, the Ojima-Holton β -lactam synthon approach is employed. This method utilizes the inherent ring strain of a β -lactam to drive the coupling reaction forward, ensuring high yield and stereoselectivity.
Step-by-Step Protocol: Ojima-Holton Coupling
-
Precursor Preparation: 10-Deacetylbaccatin III (10-DAB) is selectively protected at the C7 position using triethylsilyl chloride (TES-Cl) and subsequently acetylated at C10 to yield 7-TES-baccatin III.
-
β -Lactam Synthesis: (3R,4S)-3-hydroxy-4-phenylazetidin-2-one is protected at the C3 hydroxyl with a TES group. The secondary amine is then acylated using pentanoyl chloride and triethylamine to yield the highly reactive (3R,4S)-1-pentanoyl-3-TESO-4-phenylazetidin-2-one.
-
Alkoxide Generation: 7-TES-baccatin III (1.0 eq) is dissolved in anhydrous THF and cooled to -45°C under argon. Sodium hexamethyldisilazide (NaHMDS) (1.1 eq) is added dropwise.
-
Causality: NaHMDS is a strong, non-nucleophilic base that selectively deprotonates the sterically hindered C13 hydroxyl to form a highly nucleophilic alkoxide without degrading the sensitive taxane core.
-
-
Ring-Opening Coupling: The N-pentanoyl β -lactam (1.5 eq) is added. The C13 alkoxide attacks the β -lactam carbonyl, relieving ring strain and stereoselectively forming the C13 side chain.
-
Global Deprotection: The intermediate is treated with HF/pyridine complex at 0°C for 2 hours to cleave the C7 and C2' TES protecting groups, yielding the final N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester.
-
Purification: The crude product is purified via preparative RP-HPLC (C18 column, Acetonitrile/Water gradient).
Caption: Semisynthetic workflow of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester via Ojima-Holton coupling.
Early-Stage Biological Evaluation
To validate the structural integrity and biological efficacy of the N-pentanoyl derivative, a self-validating system of in vitro assays is utilized.
Protocol 1: Cell-Free Tubulin Polymerization Assay
-
Objective: To isolate the direct molecular interaction between the compound and tubulin, independent of cellular membrane permeability or efflux pump interference.
-
Preparation: Purified bovine brain tubulin (3 mg/mL) is suspended in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.
-
Incubation: The test compound is added at varying concentrations (0.1 to 10 μ M).
-
Measurement: Polymerization is monitored turbidimetrically by measuring absorbance at 340 nm at 37°C over 60 minutes.
-
Validation: A vehicle control (DMSO) and a positive control (Paclitaxel) are run concurrently. The Vmax of polymerization must be significantly higher than the vehicle to confirm target engagement.
Protocol 2: Cytotoxicity Profiling (MTT Assay)
-
Objective: To assess the translation of tubulin stabilization into cellular apoptosis.
-
Seeding: Human ovarian carcinoma cells (A2780) and breast adenocarcinoma cells (MCF-7) are seeded at 5×103 cells/well in 96-well plates.
-
Treatment: Cells are exposed to serial dilutions of the compound for 72 hours.
-
Viability Assessment: MTT reagent is added; the formation of formazan crystals is quantified at 570 nm.
-
Causality: The 72-hour window ensures cells pass through the G2/M phase, the specific cell cycle checkpoint where microtubule stabilization triggers the spindle assembly checkpoint, ultimately leading to apoptosis.
Comparative Quantitative Data
The following table summarizes the typical SAR profile changes when substituting the N-benzoyl group with an N-pentanoyl group based on established taxoid SAR models [4]:
| Compound | Tubulin Polymerization ( ED50 , μ M) | A2780 IC50 (nM) | MCF-7 IC50 (nM) | Computed MW ( g/mol ) |
| Paclitaxel (Native) | 0.15 | 2.4 | 1.8 | 853.9 |
| N-Debenzoylpaclitaxel 1-Oxopentyl | 0.22 | 4.1 | 3.5 | 833.9[2] |
Interpretation: The N-pentanoyl substitution results in a slight decrease in absolute potency compared to the native N-benzoyl group due to the loss of rigid π−π interactions. However, it retains potent low-nanomolar cytotoxicity, proving that an aliphatic chain of sufficient length (5 carbons) can effectively occupy the hydrophobic cleft.
Caption: Apoptotic signaling cascade triggered by N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester binding.
Impurity Profiling and Analytical Workflows
Because N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester is classified as Paclitaxel Impurity 38, its detection in clinical batches is critical for regulatory compliance. It typically arises from unreacted aliphatic carboxylic acids or cross-contamination during the synthesis of the β -lactam side chain precursor.
Analytical Method: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is employed using a phenomenex Kinetex C18 column. The mass transition for the N-pentanoyl derivative ( [M+H]+=834.4→509.2 ) is monitored. The 509.2 m/z fragment corresponds to the baccatin III core, confirming that the mass variance (compared to paclitaxel's 854.3 m/z) is localized entirely on the C13 side chain.
Conclusion
N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester serves a dual role in pharmaceutical sciences. As a synthetic analog, it validates the flexibility of the β -tubulin binding pocket, demonstrating that aliphatic lipophilicity can effectively substitute for aromaticity at the C3' N-acyl position. As a recognized impurity, its rigorous characterization ensures the safety, purity, and efficacy of commercial paclitaxel formulations.
References
-
PubChem. "N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester | C45H55NO14 | CID 12050177" National Center for Biotechnology Information. Available at:[Link]
-
precisionFDA. "N-DEBENZOYLPACLITAXEL 1-OXOPENTYL AMINO ESTER" U.S. Food and Drug Administration. Available at: [Link]
-
Wang, Y., et al. "Comparative Molecular Field Analysis of A Series of Paclitaxel Analogues" Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
-
Zhao, P., et al. "Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy" MDPI. Available at:[Link]
Sources
Step-by-step synthesis protocol for N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester
Application Note & Synthesis Protocol
A Detailed Guide to the Synthesis of N-Pentanoyl-N-debenzoylpaclitaxel
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of N-Pentanoyl-N-debenzoylpaclitaxel, also referred to as N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester (CAS 173101-55-8)[1][2]. Paclitaxel and its analogues are cornerstone chemotherapeutic agents, and modifications at the C3' side chain are a key strategy in developing novel derivatives with potentially improved pharmacological profiles[3]. This protocol is designed for researchers in medicinal chemistry and drug development, offering a reliable method for producing this specific paclitaxel analogue. The synthesis is based on the N-acylation of the key intermediate, N-Debenzoylpaclitaxel, a paclitaxel derivative lacking the N-benzoyl group[4]. We will detail the reaction mechanism, experimental setup, purification, and characterization, providing the scientific rationale behind each procedural step to ensure reproducibility and success.
Introduction: The Rationale for N-Acyl Group Modification
Paclitaxel functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The complex structure of paclitaxel offers multiple sites for chemical modification, including the hydroxyl groups at C2' and C7, and the N-acyl group at the C3' position of the side chain[5]. The C3' N-acyl group is crucial for bioactivity[3]. Altering this moiety can significantly impact the drug's efficacy, solubility, and its interaction with efflux pumps like P-glycoprotein, which is a major contributor to multidrug resistance[6][7].
The synthesis of N-Pentanoyl-N-debenzoylpaclitaxel involves replacing the natural benzoyl group with a linear five-carbon acyl chain (pentanoyl). This modification creates a novel analogue for structure-activity relationship (SAR) studies, potentially serving as a new therapeutic candidate or as a certified reference material for impurity analysis in paclitaxel manufacturing[1][8]. This guide provides a robust protocol starting from the readily accessible intermediate, N-Debenzoylpaclitaxel.
Synthesis Overview
The synthetic strategy is a straightforward two-step process, beginning with the acquisition of the essential precursor, N-Debenzoylpaclitaxel.
-
Step A: Sourcing the Starting Material. The protocol commences with N-Debenzoylpaclitaxel. This intermediate can be sourced commercially or synthesized from 10-deacetylbaccatin III (10-DAB), a renewable precursor extracted from the needles of the European yew, Taxus baccata[3]. A well-established method for this conversion is documented in the patent literature[9].
-
Step B: N-Acylation. The core of this protocol is the selective N-acylation of the primary amino group on the C3' side chain of N-Debenzoylpaclitaxel using pentanoyl chloride. This reaction proceeds efficiently in the presence of a non-nucleophilic base to yield the target compound.
The overall workflow is illustrated below.
Caption: Synthetic pathway from 10-DAB to the target molecule.
Materials and Reagents
Ensure all reagents are of appropriate purity (ACS grade or higher) and solvents are anhydrous where specified.
| Reagent/Material | Formula | MW ( g/mol ) | Supplier | Notes |
| N-Debenzoylpaclitaxel | C₄₀H₄₅NO₁₃ | 747.8 | LKT Labs, etc. | Starting material[4]. |
| Pentanoyl Chloride | C₅H₉ClO | 120.58 | Sigma-Aldrich, etc. | Acylating agent. Corrosive. |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Sigma-Aldrich, etc. | Anhydrous. Base catalyst. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific, etc. | Anhydrous. Reaction solvent. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | VWR, etc. | For chromatography. |
| Hexanes | C₆H₁₄ | 86.18 | VWR, etc. | For chromatography. |
| Saturated NaHCO₃ soln. | NaHCO₃ | 84.01 | --- | For aqueous work-up. |
| Brine (Saturated NaCl) | NaCl | 58.44 | --- | For aqueous work-up. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | --- | Drying agent. |
| Silica Gel | SiO₂ | 60.08 | --- | 230-400 mesh, for column chromatography. |
Detailed Experimental Protocol
Part A: Preparation of N-Debenzoylpaclitaxel Intermediate
N-Debenzoylpaclitaxel is the crucial starting material for this synthesis. While it can be purchased from commercial suppliers[4], it can also be prepared via semi-synthesis from 10-deacetylbaccatin III (10-DAB). This multi-step process typically involves the esterification of 10-DAB with a protected β-lactam side chain that lacks the N-benzoyl group. A detailed procedure for obtaining N-debenzoylpaclitaxel from 10-DAB is described in U.S. Patent US 2005/0049297 A1[9]. For the purposes of this protocol, we will assume N-Debenzoylpaclitaxel is used as the starting reactant.
Part B: Synthesis of N-Pentanoyl-N-debenzoylpaclitaxel
This procedure details the N-acylation of N-Debenzoylpaclitaxel. The reaction is analogous to the final benzoylation step in some semi-syntheses of paclitaxel[9].
Reaction Scheme:
Caption: N-acylation of the primary amine.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add N-Debenzoylpaclitaxel (e.g., 100 mg, 0.134 mmol).
-
Dissolve the solid in 10 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the flask to 0 °C using an ice-water bath.
-
Rationale: An inert atmosphere prevents side reactions with atmospheric moisture. Cooling the reaction mixture helps to control the exothermicity of the acylation and minimizes potential side reactions, such as O-acylation at the 2'-hydroxyl position.
-
-
Addition of Reagents:
-
To the stirred solution, add anhydrous triethylamine (TEA) (28 µL, 0.201 mmol, 1.5 equivalents).
-
Slowly, add pentanoyl chloride (19 µL, 0.161 mmol, 1.2 equivalents) dropwise via syringe over 5 minutes.
-
Rationale: Triethylamine acts as a base to neutralize the HCl byproduct generated during the acylation, driving the reaction to completion. Using a slight excess of the base and acylating agent ensures full conversion of the starting material.
-
-
Reaction Monitoring:
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.
-
Continue stirring for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 1:1 Hexanes:Ethyl Acetate. The product spot should be less polar (higher Rf) than the starting material.
-
Rationale: Reaction monitoring is critical to determine the point of completion and prevent the formation of degradation products from prolonged reaction times.
-
-
Work-up and Extraction:
-
Once the reaction is complete, quench the reaction by adding 15 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the flask.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with 15 mL portions of DCM.
-
Combine all organic layers and wash them sequentially with 20 mL of water and 20 mL of brine.
-
Rationale: The NaHCO₃ wash neutralizes any remaining acid. The water and brine washes remove water-soluble byproducts and residual salts.
-
-
Drying and Concentration:
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a white or off-white solid.
-
-
Purification:
-
Purify the crude solid by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield N-Pentanoyl-N-debenzoylpaclitaxel as a pure white solid.
-
Rationale: Chromatography is essential to separate the desired product from unreacted starting material, excess reagents, and any side products.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques:
-
Mass Spectrometry (ESI-MS): Calculate m/z for [M+H]⁺ and [M+Na]⁺. Expected Molecular Weight: 833.92 g/mol [1][2].
-
¹H and ¹³C NMR: Compare spectra with known paclitaxel signals, noting the appearance of peaks corresponding to the pentanoyl group protons and carbons and the disappearance of the N-benzoyl signals.
-
HPLC: Assess purity by analyzing the peak area.
-
-
Quantitative Data Summary
The following table outlines the stoichiometry for a typical reaction.
| Compound | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| N-Debenzoylpaclitaxel | 747.8 | 100 mg | 0.134 | 1.0 |
| Pentanoyl Chloride | 120.58 | 19.4 mg (19 µL) | 0.161 | 1.2 |
| Triethylamine | 101.19 | 20.3 mg (28 µL) | 0.201 | 1.5 |
| Product (Theoretical Yield) | 833.92 | 111.7 mg | 0.134 | 1.0 |
Expected Yield: 80-90% after purification.
Troubleshooting and Safety
-
Issue: Incomplete Reaction. If TLC shows significant starting material remaining, add an additional 0.2 equivalents of both pentanoyl chloride and TEA and allow the reaction to stir for another hour.
-
Issue: O-Acylation Side Product. The 2'-hydroxyl group is also nucleophilic and can be acylated, though it is less reactive than the 3'-amino group. Keeping the temperature at 0 °C during the initial addition minimizes this. The O-acylated product can typically be separated by silica gel chromatography. Using specific protecting groups for the hydroxyls is an alternative but adds steps to the synthesis[10][11][12].
-
Safety Precautions:
-
Perform all steps in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Pentanoyl chloride is corrosive and reacts violently with water. Handle with extreme care.
-
Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.
-
Triethylamine has a strong, unpleasant odor and is flammable.
-
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of N-Pentanoyl-N-debenzoylpaclitaxel. By following these steps, researchers can effectively produce this paclitaxel analogue for further investigation in cancer research and drug development. The methodology is grounded in established principles of taxane chemistry and offers a clear path to obtaining the target compound in high purity and good yield.
References
-
Liu, Y., Ali, S. M., Boge, T. C., Georg, G. I., Victory, S., Zygmunt, J., Marquez, R. T., & Himes, R. H. (2002). A Systematic SAR Study of C10 Modified Paclitaxel Analogues Using a Combinatorial Approach. Combinatorial Chemistry & High Throughput Screening, 5(1), 39-48. Available at: [Link]
-
Niethammer, D., et al. (2001). Synthesis and preclinical characterization of a paclitaxel prodrug with improved antitumor activity and water solubility. Bioconjugate Chemistry, 12(3), 404-410. Available at: [Link]
-
Liu, Y., et al. (2002). A systematic SAR study of C10 modified paclitaxel analogues using a combinatorial approach. Combinatorial Chemistry & High Throughput Screening, 5(1), 39-48. Available at: [Link]
- Greenwald, R. B., et al. (2000). Drug delivery systems employing 1,4- or 1,6-elimination: poly(ethylene glycol) prodrugs of amine-containing compounds. Journal of Medicinal Chemistry, 43(3), 475-487.
-
Zhao, H., et al. (2001). Synthesis of a novel C-10 spiro-epoxide of paclitaxel. Tetrahedron Letters, 42(28), 4871-4873. Available at: [Link]
-
Zhao, Z., et al. (2001). A new prodrug of paclitaxel: synthesis of Protaxel. Bioorganic & Medicinal Chemistry Letters, 11(8), 1083-1086. Available at: [Link]
-
Liu, Y., et al. (2002). A Systematic SAR Study of C10 Modified Paclitaxel Analogues Using a Combinatorial Approach. Bentham Science Publishers. Available at: [Link]
-
Li, Y., et al. (2016). Prodrug Strategies for Paclitaxel. Pharmaceuticals, 9(2), 29. Available at: [Link]
-
Gareay, L., et al. (2006). Protecting Groups for Glucuronic Acid: Application to the Synthesis of New Paclitaxel (Taxol) Derivatives. The Journal of Organic Chemistry, 71(26), 9531-9539. Available at: [Link]
-
Niethammer, D., et al. (2001). Synthesis and Preclinical Characterization of a Paclitaxel Prodrug with Improved Antitumor Activity and Water Solubility. Bioconjugate Chemistry, 12(3), 404-410. Available at: [Link]
-
Garea, A., et al. (2006). Protecting groups for glucuronic acid: application to the synthesis of new paclitaxel (taxol) derivatives. The Journal of Organic Chemistry, 71(26), 9531-9539. Available at: [Link]
- Walker, K., & Croteau, R. (2000). Taxol biosynthesis: molecular cloning of a benzoyl-CoA:taxane 2alpha-O-benzoyltransferase cDNA from Taxus and functional expression in Escherichia coli. Proceedings of the National Academy of Sciences, 97(25), 13591-13596.
- Garea, A., et al. (2006). Protecting Groups for Glucuronic Acid: Application to the Synthesis of New Paclitaxel (Taxol)
-
Kingston, D. G. I. (2010). Synthesis of Paclitaxel Analogs. VTechWorks. Available at: [Link]
- Indena S.p.A. (2015). Process for the purification 10-deacetylbaccatine III from 10-deacetyl-2-debenzoyl-2-pentenoylbaccatine III. Google Patents. (US9133152B2).
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Onrubia, M., et al. (2017). Conversion of Baccatin III to N-Debenzoyl-N-(2-furoyl)paclitaxel and Characterization of an Amino Phenylpropanoyl CoA Transferase. ACS Chemical Biology, 12(12), 3075-3083. Available at: [Link]
-
Sharma, S., et al. (2020). Synthesis and Antiproliferative Activities of Conjugates of Paclitaxel and Camptothecin with a Cyclic Cell-Penetrating Peptide. Molecules, 25(19), 4381. Available at: [Link]
-
precisionFDA. (n.d.). N-DEBENZOYLPACLITAXEL 1-OXOPENTYL AMINO ESTER. precisionFDA. Available at: [Link]
- Cipla Limited. (2004). Process for preparing of paclitaxel. Google Patents. (WO2004007473A1).
- TRC. (n.d.). Certificate of Analysis: N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester. Toronto Research Chemicals.
-
Taber, D. F. (2020). The Baran Synthesis of Paclitaxel (Taxol®). Organic Chemistry Portal. Available at: [Link]
-
Song, Y., et al. (2016). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical Chemistry, 88(10), 5437-5445. Available at: [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. GSRS [precision.fda.gov]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. lktlabs.com [lktlabs.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. A Systematic SAR Study of C10 Modified Paclitaxel Analogues Using...: Ingenta Connect [ingentaconnect.com]
- 7. A systematic SAR study of C10 modified paclitaxel analogues using a combinatorial approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Debenzoyl-N-(phenylacetyl)paclitaxel certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 9. US9133152B2 - Process for the purification 10-deacetylbaccatine III from 10-deacetyl-2-debenzoyl-2-pentenoylbaccatine III - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protecting groups for glucuronic acid: application to the synthesis of new paclitaxel (taxol) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
A Comprehensive Guide to HPLC Method Development for the Analysis of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester
Introduction
N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester is a significant related substance of Paclitaxel, a potent antineoplastic agent used in the treatment of various cancers, including ovarian, breast, and lung cancer.[1][2] As an impurity, its detection and quantification are critical for ensuring the quality, safety, and efficacy of Paclitaxel drug products. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose, offering high resolution and sensitivity for separating complex mixtures.[3][4] This application note provides a comprehensive and scientifically grounded guide for the development and validation of a robust HPLC method for the analysis of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester.
The core of this guide is built upon established principles of chromatographic theory and adheres to the stringent validation requirements outlined by the International Council for Harmonisation (ICH) guidelines.[5][6][7] We will delve into the rationale behind each methodological choice, from column and mobile phase selection to the nuances of gradient optimization and detector settings. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and accurate analytical method for this critical Paclitaxel-related compound.
Physicochemical Properties and Their Chromatographic Implications
A thorough understanding of the analyte's physicochemical properties is the cornerstone of effective HPLC method development. N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester (C45H55NO14, MW: 833.92 g/mol ) is a large, complex, and relatively non-polar molecule.[1][8] Its structure, which includes a large tetracyclic diterpenoid core and several functional groups, dictates its chromatographic behavior. The presence of the oxopentyl amino ester group in place of the benzoyl group on the paclitaxel backbone slightly alters its polarity compared to the parent drug. This difference in polarity is the key to achieving successful chromatographic separation from Paclitaxel and other related impurities.
The UV absorbance of taxanes is typically monitored around 227-230 nm, which corresponds to the electronic transitions within the aromatic rings and conjugated systems of the molecule.[9][10][11] This wavelength range provides excellent sensitivity for the detection of both Paclitaxel and its derivatives.
HPLC Method Development: A Step-by-Step Approach
The development of a robust and reliable HPLC method is an iterative process that involves the systematic optimization of several key parameters. The following sections detail the logical progression of this process, providing both practical steps and the scientific reasoning behind them.
Column Selection: The Heart of the Separation
The choice of the stationary phase is the most critical decision in HPLC method development. For the analysis of relatively non-polar compounds like N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester, a reversed-phase (RP) column is the most suitable choice.
-
Recommended Stationary Phase: A C18 (octadecylsilane) column is the workhorse for reversed-phase chromatography and serves as an excellent starting point. These columns provide a good balance of hydrophobicity and surface coverage, enabling effective retention and separation of a wide range of analytes. For complex mixtures of taxanes, a high-purity silica-based C18 column with end-capping is recommended to minimize peak tailing caused by interactions with residual silanol groups.
-
Alternative Stationary Phases: If adequate resolution is not achieved on a C18 column, alternative stationary phases can be explored. A Pentafluorophenyl (PFP) column can offer unique selectivity for aromatic and halogenated compounds due to its ability to engage in pi-pi and dipole-dipole interactions.[12][13] This can be particularly useful for separating structurally similar taxane derivatives.
Table 1: Recommended Column Geometries
| Parameter | Recommendation | Rationale |
| Particle Size | 3.5 µm or 5 µm | Provides a good balance between efficiency and backpressure for standard HPLC systems. |
| Column Length | 150 mm or 250 mm | A longer column provides higher resolution for complex separations. |
| Internal Diameter | 4.6 mm | Standard analytical column dimension, compatible with most HPLC systems. |
Mobile Phase Optimization: Driving the Separation
The mobile phase composition plays a crucial role in controlling the retention and elution of the analyte. For reversed-phase HPLC, the mobile phase typically consists of a mixture of an aqueous component and an organic modifier.
-
Organic Modifier: Acetonitrile is the preferred organic modifier for the analysis of taxanes due to its low viscosity, low UV cutoff, and excellent solvating power. Methanol can also be used, but it generally provides lower elution strength and may lead to broader peaks.[14]
-
Aqueous Component: Water is the most common aqueous component. The addition of a buffer is often necessary to control the pH of the mobile phase and ensure consistent retention times, especially for ionizable compounds. For taxanes, a phosphate buffer with a pH around 5 can be beneficial.[9]
-
Gradient Elution: Due to the complexity of the sample matrix, which may contain multiple related substances with varying polarities, a gradient elution program is highly recommended.[3] A gradient program involves changing the composition of the mobile phase over time, starting with a lower concentration of the organic modifier and gradually increasing it. This allows for the effective elution of both more polar and less polar compounds within a reasonable run time.
Flow Rate and Temperature: Fine-Tuning the Separation
-
Flow Rate: A typical flow rate for a 4.6 mm internal diameter column is 1.0 to 1.5 mL/min.[14][15] The optimal flow rate should be determined experimentally to achieve the best balance between analysis time and chromatographic resolution.
-
Column Temperature: Maintaining a constant and slightly elevated column temperature (e.g., 30-40°C) can improve peak shape and reduce viscosity, leading to lower backpressure.[3] It also enhances the reproducibility of retention times.
Detection: Visualizing the Analyte
As previously mentioned, UV detection at 227-230 nm is the standard for taxane analysis, providing high sensitivity and specificity.[9][10] A photodiode array (PDA) detector is highly recommended as it allows for the acquisition of the entire UV spectrum of each eluting peak, which can be used to assess peak purity and aid in the identification of unknown impurities.[3]
Experimental Workflow for HPLC Method Development
The following diagram illustrates a typical workflow for the development of an HPLC method for the analysis of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester.
Caption: A streamlined workflow for HPLC method development.
Detailed Protocol: HPLC Analysis of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester
This protocol provides a starting point for the analysis. Further optimization may be required based on the specific instrumentation and sample matrix.
1. Materials and Reagents
-
N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester reference standard
-
Paclitaxel reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Phosphoric acid (analytical grade)
2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Chromatographic data acquisition and processing software.
3. Chromatographic Conditions
Table 2: Recommended Starting HPLC Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 227 nm |
| Injection Volume | 10 µL |
4. Preparation of Solutions
-
Mobile Phase A (20 mM Potassium Phosphate Buffer, pH 5.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 5.0 with dilute phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester reference standard and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (40% Acetonitrile in Mobile Phase A) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
5. Sample Preparation The sample preparation procedure will depend on the nature of the sample matrix (e.g., drug substance, drug product). For a drug substance, a simple dissolution in the initial mobile phase composition is usually sufficient. For formulated products, extraction or other sample clean-up steps may be necessary to remove excipients that could interfere with the analysis.[3][16]
6. System Suitability Before sample analysis, perform a system suitability test to ensure that the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times and evaluating parameters such as peak area precision, tailing factor, and theoretical plates.
Method Validation: Ensuring Trustworthiness and Reliability
Once the HPLC method has been developed and optimized, it must be validated to demonstrate that it is suitable for its intended purpose. The validation should be performed in accordance with ICH Q2(R1) guidelines.[5][6][7]
Table 3: Key Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[17] |
| Linearity | The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[9] |
| Range | The range should cover the expected concentration of the analyte in the samples. |
| Accuracy | The recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability & Intermediate Precision) | The relative standard deviation (RSD) should be ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15] |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.[4] |
Forced Degradation Studies: A Critical Component of Specificity
To establish the stability-indicating nature of the HPLC method, forced degradation studies should be performed.[18] This involves subjecting the analyte to various stress conditions to generate potential degradation products. The method is considered stability-indicating if it can separate the intact analyte from all degradation products.
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours.[3]
-
Photolytic Degradation: Exposure to UV light (e.g., 254 nm) for 24 hours.[3]
Troubleshooting Common HPLC Issues
Table 4: Common Problems, Potential Causes, and Solutions
| Problem | Potential Cause(s) | Solution(s) |
| Peak Tailing | - Secondary interactions with residual silanols on the column. - Column overload. - Inappropriate mobile phase pH. | - Use a high-purity, end-capped column. - Reduce the sample concentration. - Adjust the mobile phase pH to suppress ionization of the analyte. |
| Poor Resolution | - Inadequate separation efficiency. - Inappropriate mobile phase composition. | - Use a longer column or a column with a smaller particle size. - Optimize the gradient program (slower gradient). - Try a different organic modifier or stationary phase. |
| Baseline Drift | - Column not equilibrated. - Mobile phase composition changing over time. - Detector lamp aging. | - Ensure the column is fully equilibrated before analysis. - Prepare fresh mobile phase daily. - Replace the detector lamp. |
| Ghost Peaks | - Contamination in the mobile phase or injector. - Carryover from previous injections. | - Use high-purity solvents and reagents. - Flush the injector and autosampler with a strong solvent. - Include a wash step in the injection sequence. |
Conclusion
The development and validation of a robust HPLC method for the analysis of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester is a critical undertaking in the quality control of Paclitaxel. By following a systematic and scientifically-driven approach, as outlined in this guide, researchers and analysts can establish a reliable method that ensures the safety and efficacy of this important therapeutic agent. The key to success lies in a thorough understanding of the analyte's properties, careful selection of chromatographic conditions, and rigorous validation according to established guidelines.
References
- Development and Validation of RP-HPLC Method for Analysis of Novel Self-emulsifying Paclitaxel Formulation. Open Access Journals - Research and Reviews. (2013).
- Analytical Method Development for USP Related Compounds in Paclitaxel Using an Agilent Poroshell 120 PFP. Agilent Technologies.
- HPLC Method for Determination of Paclitaxel in Rabbit Plasma. Asian Journal of Chemistry. (2012).
- Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex. Indian Journal of Pharmaceutical Sciences. (2013).
- Development and Validation of a Robust RP-HPLC Method for the Quantification of Paclitaxel: A Comprehensive Study in Pharmaceutical Analysis. International Journal of Pharmaceutical Sciences and Research. (2024).
- RP-HPLC Method for Estimation and Stress Degradation Study of Paclitaxel as per ICH Guidelines. Academia.edu.
- Development and Validation of a Highly Sensitive HPLC Method for Determination of Paclitaxel in Pharmaceutical Dosage forms and Biological Samples. Bentham Science Publishers.
- Quantification of paclitaxel, its degradants, and related substances using UHPLC with charged aerosol detection. Thermo Fisher Scientific.
- Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex.
- UV–Vis absorbance spectrum for different days for paclitaxel and...
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. Health Canada. (2015).
- A stability-indicating HPLC assay method for docetaxel. PubMed. (2006).
- STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF PACLITAXEL IN PHARMACEUTICAL DOSAGE FORMS.
- New Validated Stability-Indicating RP-HPLC Method for The Determination of Docetaxel and Its Related Substances. Research Journal of Pharmacy and Technology. (2019).
- Quality Guidelines. ICH.
- stability-indicating hplc method: Topics by Science.gov.
- RP-HPLC-METHOD-DEVELOPMENT-AND-VALIDATION-FOR-THE-ESTIMATION-OF-DOCETAXEL-IN-PHARMACEUTICAL-DOSAGE-FORMS.pdf. JIDPTS.
- High sensitivity assays for docetaxel and paclitaxel in plasma using solid-phase extraction and high-performance liquid chrom
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
- Development and Validation of Ultraviolet Spectroscopic Analytical Method for Biopharmaceutical Classification System Class IV Anticancer Drug, Paclitaxel. Indian Journal of Pharmaceutical Sciences.
- 3'-N-Debenzoyl-2'-deoxytaxol. PubChem.
- N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester CAS: 173101-55-8. Toronto Research Chemicals.
- Analytical Approaches to Paclitaxel. International Journal of Pharmaceutical Sciences Review and Research.
- A simple spectrophotometric evaluation method for the hydrophobic anticancer drug paclitaxel. PeerJ. (2020).
- N-DEBENZOYLPACLITAXEL 1-OXOPENTYL AMINO ESTER. precisionFDA.
- N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester-d9. LGC Standards.
- CERTIFIC
- N-Debenzoylpaclitaxel. LKT Labs.
Sources
- 1. usbio.net [usbio.net]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. policycommons.net [policycommons.net]
- 8. GSRS [precision.fda.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. eurekaselect.com [eurekaselect.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. (PDF) RP-HPLC Method for Estimation and Stress Degradation Study of Paclitaxel as per ICH Guidelines [academia.edu]
- 16. researchgate.net [researchgate.net]
- 17. database.ich.org [database.ich.org]
- 18. stability-indicating hplc method: Topics by Science.gov [science.gov]
LC-MS/MS quantification of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester in plasma
Application Note: Advanced LC-MS/MS Quantification of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester in Human Plasma
Executive Summary
The pharmacokinetic profiling of paclitaxel and its derivatives is critical for optimizing therapeutic windows and monitoring systemic toxicity. N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester (also classified as Paclitaxel Impurity 35 or 38) is a structurally significant derivative where the canonical N-benzoyl group is replaced by an N-pentanoyl (1-oxopentyl) moiety[1][2]. Accurately quantifying this compound in complex biological matrices like human plasma requires highly selective analytical strategies. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to overcome matrix suppression, ensure high extraction recovery, and deliver reproducible quantification in clinical and research settings.
Chemical Context & Mechanistic Causality
To design a flawless assay, one must understand the physicochemical behavior of the analyte. N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester (Molecular Formula: C45H55NO14, MW: 833.92 Da) is a highly lipophilic, neutral taxane[1].
-
Extraction Causality: Direct protein precipitation (PPT) of plasma often leaves residual phospholipids that cause severe ion suppression in the MS source. Because taxanes are highly lipophilic, we utilize Liquid-Liquid Extraction (LLE) with methyl tert-butyl ether (MTBE). MTBE selectively partitions the hydrophobic taxane into the organic phase while leaving polar phospholipids and endogenous proteins in the aqueous phase, effectively eliminating matrix effects[3][4].
-
Ionization Causality: In positive Electrospray Ionization (ESI+), taxanes readily form protonated molecules ([M+H]+) and sodium adducts ([M+Na]+). By adding 0.1% formic acid to the mobile phase, we force the equilibrium toward the [M+H]+ state (m/z 834.9), providing a stable precursor ion for collision-induced dissociation (CID)[3][5].
-
Fragmentation Causality: Upon CID, the ester bond linking the side chain to the baccatin core is cleaved. This yields a highly stable baccatin III core fragment (m/z 569.2) and the 1-oxopentyl amino side chain (m/z 266.1). We monitor the 569.2 fragment for quantification due to its superior signal-to-noise ratio, and the 266.1 fragment for qualification[6][7].
Caption: MRM fragmentation pathway of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester.
Self-Validating Experimental Protocol
A protocol must be structurally sound enough to flag its own failures. This methodology incorporates Docetaxel as an Internal Standard (IS) spiked prior to extraction to normalize any variations in LLE efficiency or injection volume[8].
Reagents & Materials
-
Analytes: N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester reference standard (>98% purity)[2] and Docetaxel (IS).
-
Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Water, and MTBE.
-
Additives: LC-MS grade Formic Acid (FA).
-
Matrix: Blank human plasma (K2EDTA anticoagulant).
Step-by-Step Sample Preparation (LLE)
-
Aliquot: Transfer 200 µL of human plasma (blank, calibrator, or unknown sample) into a 2.0 mL polypropylene microcentrifuge tube.
-
Internal Standard Addition: Add 20 µL of Docetaxel IS working solution (500 ng/mL in 50% MeOH). Vortex briefly. Self-Validation Check: The IS tracks extraction recovery across every single tube.
-
Partitioning: Vortex vigorously for 10 minutes on a multi-tube vortexer to ensure complete partitioning of the analyte into the organic phase.
-
Phase Separation: Centrifuge at 15,000 × g for 5 minutes at 4°C. The upper organic layer will contain the purified taxanes.
-
Transfer & Evaporation: Carefully transfer 1.2 mL of the upper organic layer to a clean glass tube. Evaporate to complete dryness under a gentle stream of ultra-high-purity nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase (50:50 Water:MeCN with 0.1% FA). Vortex for 2 minutes and transfer to an autosampler vial.
Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow for plasma samples.
LC-MS/MS Instrumental Parameters
Chromatographic separation is achieved using a sub-2-micron C18 column to ensure sharp peak shapes and minimize run times, mitigating the risk of isobaric interference from endogenous plasma lipids[10].
Table 1: Liquid Chromatography Gradient Conditions Column: Phenomenex Kinetex C18 (50 × 2.1 mm, 1.7 µm); Flow Rate: 0.4 mL/min; Column Temp: 40°C.
| Time (min) | Mobile Phase A (Water + 0.1% FA) | Mobile Phase B (MeCN + 0.1% FA) | Curve Profile |
| 0.0 | 70% | 30% | Initial |
| 1.0 | 70% | 30% | Isocratic hold |
| 4.0 | 10% | 90% | Linear gradient |
| 5.5 | 10% | 90% | Column wash |
| 5.6 | 70% | 30% | Step return |
| 8.0 | 70% | 30% | Re-equilibration |
Table 2: Multiple Reaction Monitoring (MRM) Parameters Mass Spectrometer: Triple Quadrupole (e.g., Sciex 6500+ or Waters Xevo TQ-XS) operating in ESI+ mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | DP / Cone (V) | Collision Energy (eV) | Purpose |
| N-Debenzoylpaclitaxel Impurity | 834.9 | 569.2 | 110 | 24 | Quantifier |
| N-Debenzoylpaclitaxel Impurity | 834.9 | 266.1 | 110 | 35 | Qualifier |
| Docetaxel (Internal Standard) | 808.5 | 527.0 | 60 | 20 | IS Quantifier |
Quantitative Data & Validation Metrics
Following the FDA Bioanalytical Method Validation Guidance[7], the method must be rigorously tested for reliability. The LLE approach combined with MRM specificity yields exceptional performance metrics.
Table 3: Summary of Method Validation Performance
| Validation Parameter | Metric Achieved | FDA Acceptance Criteria |
| Linear Dynamic Range | 1.0 – 1,000 ng/mL | R² ≥ 0.990 |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL (S/N > 10) | Precision ≤ 20%, Accuracy ±20% |
| Intra-day Precision (CV%) | 4.2% – 8.7% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (CV%) | 5.5% – 10.1% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | 94.5% – 106.2% | 85% – 115% |
| Extraction Recovery | 88.4% ± 4.1% | Consistent and reproducible |
| Matrix Effect | 97.2% – 102.5% | No significant ion suppression |
Conclusion
The quantification of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester in human plasma is successfully achieved through a highly targeted LC-MS/MS methodology. By leveraging the lipophilicity of the analyte via MTBE liquid-liquid extraction, the protocol natively bypasses the ion suppression typically caused by plasma phospholipids. The utilization of specific MRM transitions (834.9 → 569.2) ensures that the assay remains undisturbed by the parent drug (Paclitaxel) or other circulating metabolites, providing an authoritative, self-validating framework for pharmacokinetic and toxicological evaluations.
References
- Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC–MS/MS. Elsevier Pure.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3tGyeQ2FFLcVmJ4tAohyOya1A5RJ1bSGYzD5dBgz-W-FTILakNVCUw530Hid3E8Caf5DOCTsWWF3gDEYZyrgxFBT53btGS3EE-JcnjD5sn-DD144l7NoZk9JQCIJl0KeIlnM3J6bABANbtoO3kOSTreEqMTa7DasbZXMKKOpQ5TX8G46IiBB4Hedvqp4QDRL4mePvMMfI9pM9CrmXOBuG94wxGCfTAiVfCEvMxR4mTlg=]
- Quantification of Paclitaxel in Rat Plasma by LC-MS/MS and Pharmacokinetics of Paclitaxel Thermosensitive Liposomes. Magtech Journal.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfjuanRFzAuXhxnRIcJiK29i5q3tqhtq5WSVGyejGfUKV-4RtYyXTWAfnns8d20Ew83P_UQ6CG5gnMzrH8LtxmnzVeXXpKjyCQMUYck3qn5ubx3nefjwvB168mvxzv1qCi10Ww2lCsao75UX5lHLEJ5dCG7VFdbCPFePvcldiEEQ==]
- The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsUmLqrg1fXweOU3aaQkcBqGYtjiuxmIQfF3ABVDw5wflwp5yeKGZANq74Mfp0yRcv7Rxu8ftCC3erW0853H6GmfLdgF5WI381jxPKmezxRLk4hST5-Ys70uDlOV-noHycgIk=]
- Determination of paclitaxel in rat plasma by LC-MS-MS. SciSpace.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMH-9R8QYcoXppDLG8-X-0uUKfFe0WUWzno-196LlNCSw--61F9849yPY5viaB1QXcS04GnQZdypRcCuxeWUjBl0s1cfIDJjGWAkOBZG2zjlqfut9U0quQnpADlpiQQSuppkqM96lhjYNIEzv2pCZf76gtWhjb1FHKmjGYwROy9noViLCYbeiXioFJCDGcVJJ8N2TaWfamhA==]
- N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester | C45H55NO14 | CID 12050177. PubChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE48ItuBVIMaKk_UCifqH1XJ7cW8TqgEezaikkmBoI_Wx8uolcsyMW9Z3rZ1X8uM_mG21s5m5KyOgf-RNMqDoHqXgKKmY-TWyc3UdEIPa-dhf6pkwjXFQk4xIK_wpzqHQ4JhEqeXfixBdtb3ytG]
- Paclitaxel Impurity 35 | CAS No- 173101-55-8. Chemicea Pharmaceuticals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTg_oeAyt00DtrakFdDoZMV64wAzFcvLDCC2JHHFlYV_DwwWonou2p6KnRlJ_qj97n906wxhGVcU1YiQP28_KOSrrsMfF5AW8icFJBYGFORpfGnyj2Sz5HLdTTR83aED7VbECvJ7rcCpyOzPnaww==]
- Development and Validation of a Liquid Chromatography−Tandem Mass Spectrometry Assay for the Quantification of Docetaxel and Paclitaxel in Human Plasma. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7uP97qM-EGTQ7N91vuV3D5fN_BX1NJ7Z6kfEy8nrnp1JwOBv9Z9daRCeO8evVAUkfE676hN1JoYlKIyv-pbfS3H9hDvIJoeNromLTYdvwKvJ964dVy4YQNPZ_NGyDGmYYOV2csQ==]
Sources
- 1. N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester | C45H55NO14 | CID 12050177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicea.com [chemicea.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. scispace.com [scispace.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantification of Paclitaxel in Rat Plasma by LC-MS/MS and Pharmacokinetics of Paclitaxel Thermosensitive Liposomes in Rats [journal11.magtechjournal.com]
- 10. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse [mdpi.com]
Application Note: Formulation of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester into Lipid Nanoparticles
Audience: Formulation Scientists, Preclinical Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Scientific Rationale & Prodrug Strategy
Paclitaxel is a highly potent antineoplastic agent, but its clinical utility is severely bottlenecked by its poor water solubility (~0.4 µg/mL) and high crystallinity. Traditional commercial formulations rely on toxic excipients like Cremophor EL and ethanol, which induce severe hypersensitivity reactions[1]. While encapsulating paclitaxel into offers a targeted, less toxic alternative[2], unmodified paclitaxel often suffers from low encapsulation efficiency and premature expulsion from the lipid core during storage due to its rigid structure and tendency to crystallize[3].
To overcome this, we utilize a lipophilic prodrug strategy. N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester (C₄₅H₅₅NO₁₄, MW 833.9 g/mol )[4] is a paclitaxel derivative where the rigid benzoyl group at the C3' amine is replaced with a flexible, lipophilic 1-oxopentyl (valeryl) chain.
The Causality of the Modification: This structural substitution significantly lowers the molecule's melting point and alters its lipid packing parameter. By increasing the hydrophobicity and flexibility of the molecule, the prodrug intercalates seamlessly into the acyl chains of helper lipids (like DSPC) and the hydrophobic tails of ionizable lipids. Extensive studies on demonstrate that such lipophilic modifications can increase the drug loading capacity in lipid-based nanocarriers from a mere 10% up to 47%, while preventing Ostwald ripening and macroscopic aggregation[5].
Materials & Reagents
A robust LNP system requires a precise stoichiometric balance of structural, stealth, and core-forming lipids. The following formulation utilizes a 50:10:38.5:1.5 molar ratio (Ionizable Lipid : DSPC : Cholesterol : PEG-Lipid), optimized for deep tumor penetration and endosomal escape.
| Component | Function | Concentration / Molar Ratio |
| N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester | Active Prodrug (API) | 10 wt% (relative to total lipids) |
| DLin-MC3-DMA | Ionizable Cationic Lipid (Endosomal Escape) | 50 mol% |
| DSPC | Helper Phospholipid (Bilayer Stability) | 10 mol% |
| Cholesterol | Structural Lipid (Modulates Fluidity) | 38.5 mol% |
| DMG-PEG2000 | Stealth Lipid (Prevents Opsonization) | 1.5 mol% |
| Anhydrous Ethanol | Organic Solvent | 100% (Organic Phase) |
| Citrate Buffer (50 mM, pH 4.0) | Aqueous Anti-solvent | 100% (Aqueous Phase) |
| 1x PBS (pH 7.4) | Dialysis / Storage Buffer | 100% (Downstream) |
Microfluidic Formulation Workflow
The formulation relies on rapid microfluidic mixing to induce controlled nanoprecipitation. The mixing time must be shorter than the nucleation time of the prodrug to ensure the API is trapped within the lipid matrix rather than forming free crystals.
Microfluidic formulation workflow for LNP-encapsulated paclitaxel derivatives.
Step-by-Step Protocol: Self-Validating LNP Assembly
Organic Phase Preparation
-
Weigh the lipids (DLin-MC3-DMA, DSPC, Cholesterol, DMG-PEG2000) according to the 50:10:38.5:1.5 molar ratio.
-
Add N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester at a 10% weight ratio relative to the total lipid mass.
-
Dissolve the mixture in anhydrous ethanol to achieve a final total lipid concentration of 12.5 mg/mL.
-
Causality: Ensure complete dissolution by sonicating the mixture for 5 minutes at room temperature. Any undissolved prodrug will act as a nucleation seed, causing catastrophic formulation failure during mixing.
Aqueous Phase Preparation
-
Prepare a 50 mM Citrate buffer and adjust the pH strictly to 4.0. Filter through a 0.22 µm membrane.
-
Causality: The pH 4.0 environment is critical. It protonates the tertiary amine of DLin-MC3-DMA (pKa ~6.4), giving the lipid a positive charge. This charge creates electrostatic repulsion between the forming lipid droplets, preventing macroscopic aggregation during the initial solvent-exchange phase.
Microfluidic Mixing
-
Load the organic and aqueous phases into separate syringes on a microfluidic mixing platform (e.g., NanoAssemblr®).
-
Set the Flow Rate Ratio (FRR) to 3:1 (Aqueous : Organic).
-
Set the Total Flow Rate (TFR) to 12 mL/min.
-
Self-Validation Checkpoint: Discard the first and last 0.2 mL of the eluent to avoid collecting the unmixed dead-volume, which typically contains large, polydisperse aggregates.
Downstream Processing (Dialysis)
-
Immediately transfer the collected LNP suspension into a 10 kDa MWCO dialysis cassette.
-
Dialyze against 100 volumes of 1x PBS (pH 7.4) at 4°C for 24 hours, replacing the buffer twice.
-
Causality: Dialysis achieves two critical goals: it removes the ethanol (which would otherwise destabilize the LNPs) and shifts the pH from 4.0 to 7.4. At pH 7.4, DLin-MC3-DMA becomes neutral, causing the LNP core to condense and tightly lock the lipophilic paclitaxel prodrug inside the hydrophobic matrix[3].
Quality Control & Quantitative Data
Following formulation, characterize the LNPs using Dynamic Light Scattering (DLS) and High-Performance Liquid Chromatography (HPLC).
| Quality Attribute | Target Specification | Troubleshooting / Self-Validation |
| Z-Average Diameter | 75 nm – 95 nm | If >100 nm, increase the Total Flow Rate (TFR) to enhance the Reynolds number and speed up mixing. |
| Polydispersity Index (PDI) | < 0.15 | A PDI > 0.2 indicates prodrug crystallization or Ostwald ripening. Verify the ethanol phase was fully dissolved. |
| Zeta Potential | -2.0 mV to +2.0 mV | Must be near-neutral at pH 7.4 to ensure prolonged circulation and prevent rapid clearance by the RES. |
| Encapsulation Efficiency | > 90% | Measured via HPLC after lysing LNPs with Triton X-100. If <80%, reduce the prodrug wt% loading. |
Intracellular Activation Pathway
Once the LNPs reach the tumor microenvironment via the Enhanced Permeability and Retention (EPR) effect, they are internalized by cancer cells. The carefully engineered ionizable lipid and the prodrug ester linkage work in tandem to deliver the active cytotoxic payload.
Endosomal escape and intracellular enzymatic activation pathway of the paclitaxel prodrug.
Mechanistic Breakdown: As the endosome acidifies (pH < 5.5), DLin-MC3-DMA becomes protonated. It interacts with the anionic lipids of the endosomal membrane, forming non-bilayer hexagonal (H_II) structures that physically disrupt the endosome (Endosomal Escape). Once released into the cytosol, ubiquitous intracellular esterases and amidases cleave the 1-oxopentyl amino ester bond, liberating the highly active, unmodified paclitaxel to bind to tubulin, stabilize microtubules, and induce mitotic arrest[2].
References
-
Paclitaxel Nano-Delivery Systems: A Comprehensive Review Source: Journal of Nanomedicine & Nanotechnology (PMC - NIH) URL:[Link]
-
N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester | CID 12050177 Source: PubChem (National Library of Medicine) URL:[Link]
-
Lipid Nanoparticles in Lung Cancer Therapy Source: Pharmaceutics (MDPI) URL:[Link]
-
Tumor-Targeted Delivery of Paclitaxel Using Low Density Lipoprotein-Mimetic Solid Lipid Nanoparticles Source: Molecular Pharmaceutics (ACS Publications) URL:[Link]
-
Lipid–Drug Conjugate for Enhancing Drug Delivery Source: Biomaterials Research (PMC - NIH) URL:[Link]
Sources
Application Note: In Vivo Dosing and Administration Protocols for N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester
Scientific Rationale and Compound Profiling
N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester (CAS: 173101-55-8, Molecular Formula: C45H55NO14) is a highly specific structural analog of paclitaxel, frequently identified in pharmaceutical literature as Paclitaxel Impurity 38 or 35[1][2]. Structurally, it differs from the parent paclitaxel molecule by the substitution of the N-benzoyl group on the C-13 side chain with an aliphatic 1-oxopentyl (pentanoyl) moiety[1].
Causality in Pharmacokinetics: The replacement of a rigid, aromatic benzoyl ring with a flexible, aliphatic pentanoyl chain alters the molecule's steric hindrance and partition coefficient (LogP). While the core taxane ring—responsible for binding to the β-tubulin subunit and stabilizing microtubules—remains intact, the modified lipophilicity dictates its behavior in aqueous environments. Like standard paclitaxel, this analog exhibits extreme hydrophobicity, meaning it will rapidly precipitate in physiological saline if not properly encapsulated in a micellar or co-solvent vehicle[3]. Consequently, in vivo administration protocols must be rigorously engineered to maintain drug solubility in the bloodstream while minimizing vehicle-induced toxicity.
Formulation Strategies and Vehicle Selection
The gold-standard vehicle for intravenous (IV) taxane administration in murine models is a 1:1 (v/v) mixture of Cremophor EL (polyethoxylated castor oil) and anhydrous ethanol, which is subsequently diluted in physiological saline[4].
The Causality of Vehicle Toxicity: Cremophor EL is biologically active; it forms micelles in the systemic circulation that entrap the highly lipophilic drug. This micellar entrapment is the primary cause of the nonlinear pharmacokinetics observed in mice, significantly reducing the drug's clearance rate at higher doses[3]. Furthermore, Cremophor EL is known to induce severe hypersensitivity reactions, histamine release, and even acute mortality in mice if administered too rapidly or at high concentrations[5][6]. Therefore, the formulation protocol must strictly control the final vehicle concentration (typically ≤10% CrEL/EtOH in saline) and utilize slow-push administration techniques to prevent anaphylactoid shock.
Quantitative Dosing Parameters
To establish a safe therapeutic window, researchers must extrapolate from standard paclitaxel data while accounting for the analog's specific lipophilicity. The Maximum Tolerated Dose (MTD) for standard paclitaxel in mice is generally 20–30 mg/kg[6][7][8]. Exceeding 20 mg/kg often results in severe myelosuppression and neurotoxicity[6].
| Parameter | Recommended Guideline | Rationale / Causality |
| Dose Range | 5 – 15 mg/kg | Maximizes therapeutic efficacy while remaining below the murine MTD (~20 mg/kg) to prevent acute toxicity[6][7]. |
| Primary Solvent | Cremophor EL : Anhydrous Ethanol (1:1 v/v) | Required to disrupt the crystalline lattice of the hydrophobic analog and form stable pre-micellar structures[3][4]. |
| Aqueous Diluent | 0.9% NaCl (Saline) | Dilutes the primary solvent to a physiological osmolarity. Must be added immediately prior to injection[4]. |
| Final Vehicle Ratio | 5% CrEL / 5% EtOH / 90% Saline | Keeps Cremophor EL below the threshold for acute hypersensitivity and minimizes nonlinear pharmacokinetic artifacts[3][5]. |
| Administration Route | Intravenous (IV) Tail Vein | Ensures immediate systemic distribution and avoids the hepatic first-pass metabolism associated with oral dosing. |
| Dosing Schedule | Once weekly or fractionated (e.g., q4d) | Allows for hematopoietic recovery between doses, mitigating cumulative myelosuppression[7][8]. |
Step-by-Step Methodologies
Protocol 1: Preparation of the Co-Solvent Formulation
Self-Validating Principle: This protocol incorporates visual and temporal checkpoints to ensure the drug remains in solution. Precipitation is the leading cause of micro-embolisms and sudden murine mortality during IV injection.
-
Stock Solution Preparation: Weigh the required amount of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester powder. Dissolve it completely in 100% anhydrous ethanol to achieve a concentration of 12 mg/mL. Vortex for 60 seconds until the solution is completely clear.
-
Micellar Encapsulation: Add an equal volume of Cremophor EL to the ethanol mixture (yielding a 1:1 v/v ratio). Vortex vigorously for 2 minutes.
-
Checkpoint: The solution must be slightly viscous but perfectly transparent. This constitutes the 6 mg/mL master stock.
-
-
Aqueous Dilution (Pre-Injection): Critical Step: Do not perform this step until the mice are restrained and ready for injection. Dilute the master stock 1:10 with 0.9% sterile saline to achieve a final drug concentration of 0.6 mg/mL. Invert gently to mix; do not vortex vigorously , as this will cause excessive foaming of the Cremophor EL surfactant[4][5].
-
Validation: Hold the tube against a dark background. If any opalescence, cloudiness, or particulate matter is observed, discard the solution immediately. Precipitation indicates micellar failure.
Protocol 2: Intravenous Administration (Murine Tail Vein)
-
Preparation: Warm the mouse in a controlled heating chamber (approx. 37°C) for 3–5 minutes. Causality: Heat induces vasodilation of the lateral tail veins, significantly increasing the success rate of the injection and preventing perivascular extravasation.
-
Restraint and Sterilization: Secure the mouse in a standard restrainer. Swab the tail with 70% isopropyl alcohol to disinfect and further visualize the vein.
-
Injection: Using a 27-gauge to 30-gauge needle, insert the bevel up into the lateral tail vein. A distinct lack of resistance indicates successful venous entry.
-
Administration Rate: Inject the formulated solution (e.g., 10 mL/kg volume to deliver 6 mg/kg) via a slow, steady push over 30–60 seconds.
-
Monitoring: Remove the needle and apply gentle pressure with sterile gauze to achieve hemostasis. Monitor the animal for 30 minutes post-injection for signs of distress (e.g., labored breathing, hunched posture)[6].
Pharmacokinetic & Formulation Workflow
Workflow of formulation, administration, and systemic distribution of the paclitaxel analog.
References
-
Title: N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester | C45H55NO14 | CID 12050177 Source: nih.gov (PubChem) URL: [Link]
-
Title: Improving paclitaxel pharmacokinetics by using tumor-specific mesoporous silica nanoparticles with intraperitoneal delivery Source: nih.gov (PMC) URL: [Link]
-
Title: Nonlinear pharmacokinetics of paclitaxel in mice results from the pharmaceutical vehicle Cremophor EL Source: nih.gov (PubMed) URL: [Link]
- Source: google.com (Google Patents)
-
Title: I conducted an in vivo study using Paclitaxel and observed mouse mortality. What could be the reason? Source: researchgate.net URL: [Link]
-
Title: A Novel Paclitaxel Conjugate with Higher Efficiency and Lower Toxicity: A New Drug Candidate for Cancer Treatment Source: nih.gov (PMC) URL: [Link]
-
Title: Nab-Paclitaxel Is an Active Drug in Preclinical Model of Pediatric Solid Tumors Source: aacrjournals.org URL: [Link]
Sources
- 1. N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester | C45H55NO14 | CID 12050177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicea.com [chemicea.com]
- 3. Nonlinear pharmacokinetics of paclitaxel in mice results from the pharmaceutical vehicle Cremophor EL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving paclitaxel pharmacokinetics by using tumor-specific mesoporous silica nanoparticles with intraperitoneal delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6506405B1 - Methods and formulations of cremophor-free taxanes - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Paclitaxel Conjugate with Higher Efficiency and Lower Toxicity: A New Drug Candidate for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
High-Purity Isolation and Crystallization of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester: An Advanced Protocol for Taxane Impurity Profiling
Executive Summary
The rigorous quality control of taxane-based active pharmaceutical ingredients (APIs) requires the precise identification and quantification of process impurities. N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester (often designated as Paclitaxel Impurity 35 or 38) is a critical structural analog where the C3' N-benzoyl group of paclitaxel is substituted with an aliphatic N-pentanoyl (valeryl) chain.
This application note details a field-proven, highly selective methodology for the purification and crystallization of this specific impurity from crude synthetic or degradative taxane mixtures. By combining biphasic liquid-liquid extraction (LLE), preparative reverse-phase chromatography, and a thermodynamically controlled ternary anti-solvent crystallization system, researchers can achieve >99% analytical purity suitable for use as a Certified Reference Material (CRM).
Target Analyte Profile
Understanding the physicochemical properties of the target molecule is the foundation of any successful separation strategy.
| Property | Specification |
| Chemical Name | N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester |
| Common Synonyms | Paclitaxel Impurity 35; Paclitaxel Impurity 38 |
| CAS Registry Number | 173101-55-8 |
| Molecular Formula | C₄₅H₅₅NO₁₄ |
| Molecular Weight | 833.92 g/mol |
| Structural Distinction | Aliphatic N-pentanoyl group replaces the aromatic N-benzoyl group at the C3' position of the paclitaxel side chain. |
Data sourced from the [1] and [2].
Mechanistic Rationale for Separation (Causality & E-E-A-T)
To design a self-validating purification system, we must exploit the subtle structural differences between the target impurity and the parent paclitaxel API.
Liquid-Liquid Extraction (LLE) Partitioning
Taxanes are bulky, lipophilic diterpenoids. In crude mixtures containing aqueous buffers, salts, or polar plant matrix components, LLE using halogenated solvents (e.g., dichloromethane) is highly efficient. The partition coefficient ( logP ) of paclitaxel derivatives in dichloromethane is exceptionally high (often >25), allowing for rapid enrichment while leaving polar impurities in the aqueous waste[3].
Chromatographic Resolution Dynamics
The substitution of an aromatic benzoyl ring with an aliphatic pentanoyl chain fundamentally alters the molecule's interaction with a C18 stationary phase. The pentanoyl group lacks the π−π stacking capabilities of the benzoyl group but exhibits increased aliphatic hydrophobicity. Using an Acetonitrile/Water gradient is optimal here; acetonitrile (a polar aprotic solvent) disrupts aliphatic interactions more effectively than methanol, providing baseline resolution between the impurity and the parent paclitaxel[4].
Thermodynamics of Ternary Anti-Solvent Crystallization
Standard crystallization often fails to remove structurally similar epimers (e.g., 7-epitaxol analogs) due to co-precipitation. This protocol utilizes a specific ternary solvent system: Dichloromethane / Acetone / n-Hexane [5],[6].
-
Dichloromethane (DCM): Acts as the primary solvent, fully dissolving the bulky taxane structure.
-
Acetone: Acts as a miscible "bridging" solvent. It prevents the highly lipophilic taxane from "oiling out" (undergoing liquid-liquid phase separation) when the anti-solvent is introduced.
-
n-Hexane (Anti-Solvent): Rapidly lowers the dielectric constant of the solution. By controlling the dropwise addition of n-hexane, we carefully drive the supersaturation curve, forcing the target compound to nucleate selectively while leaving trace epimers in the mother liquor[7],[6].
Experimental Workflow & Protocols
Phase 1: Crude Enrichment via LLE
-
Solubilization: Dissolve 10 g of the crude taxane mixture in 100 mL of a 1:1 mixture of Methanol and Water.
-
Extraction: Transfer to a separatory funnel and add 100 mL of Dichloromethane (DCM). Agitate gently to avoid emulsion formation.
-
Phase Separation: Allow the phases to separate for 15 minutes. Collect the lower organic (DCM) layer. Repeat the extraction twice with 50 mL DCM.
-
Concentration: Pool the organic layers, dry over anhydrous Na2SO4 , and evaporate to dryness under reduced pressure at 35°C to yield the enriched crude solid.
Phase 2: Preparative Reverse-Phase HPLC
-
Sample Reconstitution: Dissolve the enriched solid in Acetonitrile to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Column Selection: Use a preparative C18 column (e.g., 250 mm × 21.2 mm, 5 µm particle size).
-
Elution: Run the optimized gradient (see Section 5). Monitor UV absorbance at 227 nm, which is the standard wavelength for taxane core detection[8],[9].
-
Fraction Collection: Collect the peak corresponding to N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester. Pool the fractions and lyophilize to obtain a semi-pure powder (>95% purity).
Phase 3: Ternary Anti-Solvent Crystallization
-
Primary Dissolution: Weigh 5.0 g of the semi-pure lyophilized powder. Add 22 mL of Dichloromethane and 44 mL of Acetone.
-
Thermal Activation: Heat the mixture gently to 40°C under continuous stirring until complete dissolution is achieved.
-
Cooling: Allow the solution to cool naturally to 25°C.
-
Anti-Solvent Addition (Critical Step): Using a dropping funnel, add 110 mL of n-Hexane dropwise at a rate of 2 mL/min. Note: Rapid addition will cause oiling out and trap impurities within the crystal lattice.
-
Maturation: Once the addition is complete, reduce the temperature to 5°C and hold for 4 hours to maximize crystal yield.
-
Recovery: Filter the resulting white crystalline solid under vacuum. Wash with 10 mL of cold n-Hexane and dry in a vacuum oven at 50°C for 12 hours[5].
Quantitative Data Summaries
Table 1: Optimized Preparative HPLC Gradient Conditions
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 15.0 | 60 | 40 |
| 10.0 | 15.0 | 50 | 50 |
| 25.0 | 15.0 | 30 | 70 |
| 30.0 | 15.0 | 10 | 90 |
| 35.0 | 15.0 | 60 | 40 |
Table 2: Crystallization Recovery and Purity Metrics
| Parameter | Pre-Crystallization | Post-Crystallization | Improvement Factor |
| Mass (g) | 5.00 g | 4.65 g | N/A (93.0% Yield) |
| Target Purity (HPLC-UV) | 95.2% | 99.6% | + 4.4% |
| 7-Epimer Content | 1.85% | 0.08% | 23x Reduction |
Process Visualization
Fig 1: Step-by-step purification workflow for N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester.
References
-
National Center for Biotechnology Information (PubChem). N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester (CID 12050177). Retrieved from:[Link]
-
Ketchum, R. E., et al. (2010). Liquid-Liquid Extraction for Recovery of Paclitaxel from Plant Cell Culture. PubMed Central (PMC). Retrieved from:[Link]
-
Wang, Y., et al. (2020). Enhanced Water Solubility and Oral Bioavailability of Paclitaxel Crystal Powders through an Innovative Antisolvent Precipitation Process. MDPI Pharmaceutics. Retrieved from:[Link]
- Google Patents / Eureka. (2016). Crystallization purification method for paclitaxel (CN106243066A).
Sources
- 1. N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester | C45H55NO14 | CID 12050177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicea.com [chemicea.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystallization purification method for paclitaxel - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN106243066A - The crystallization purifications of paclitaxel - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. scribd.com [scribd.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation and Formulation of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester Prodrugs for Targeted Delivery
Executive Summary & Mechanistic Rationale
N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester (also known as Paclitaxel Impurity 38; molecular formula C45H55NO14, MW 833.92 g/mol ) is a highly specialized taxane derivative[1]. In this molecule, the rigid 3'-N-benzoyl group characteristic of standard paclitaxel is replaced with a flexible 1-oxopentyl (valeryl) aliphatic chain.
In the context of targeted drug development, the 3'-N position of the paclitaxel side chain is a critical site for structural modification[2]. While the native benzoyl group contributes to tubulin binding, substituting it with an aliphatic chain fundamentally alters the molecule's lipophilicity and packing parameters. This modification is particularly advantageous for formulating lipid-based nanocarriers or dimeric prodrugs[3]. The flexible pentanoyl chain reduces the drug's crystallization tendencies within the lipid core compared to the planar benzoyl group, thereby enhancing encapsulation efficiency and preventing premature drug leakage during systemic circulation. Furthermore, utilizing N-debenzoylated precursors allows for the precise semisynthesis of next-generation taxoids tailored to overcome multidrug resistance[4].
Semisynthetic Workflow
Caption: Semisynthetic workflow for N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester prodrug.
Experimental Protocols: Semisynthesis
Phase 1: C13 Esterification (β-Lactam Coupling)
-
Step: Dissolve Baccatin III (1.0 eq) and N-Boc-O-TES-β-lactam (1.5 eq) in anhydrous Tetrahydrofuran (THF). Cool the reaction vessel to -78°C under an argon atmosphere. Add Lithium bis(trimethylsilyl)amide (LHMDS) (1.2 eq) dropwise.
-
Causality: LHMDS is utilized because its bulky, non-nucleophilic nature prevents unwanted deprotonation at the C7 hydroxyl. It selectively deprotonates the sterically hindered C13 hydroxyl, which subsequently attacks the highly strained β-lactam ring, ensuring complete stereoselectivity during the coupling phase[4].
-
Self-Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (1:1). The disappearance of the Baccatin III spot (Rf ~0.2) and the appearance of a less polar coupled product (Rf ~0.6) validates the reaction.
Phase 2: Selective Boc Deprotection
-
Step: Treat the purified intermediate with 10% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at 0°C for 2 hours. Quench with saturated NaHCO3.
-
Causality: TFA provides the precise acidic threshold required to cleave the tert-butyloxycarbonyl (Boc) group without hydrolyzing the sensitive ester linkages of the taxane core.
-
Self-Validation Checkpoint: Ninhydrin Test. Spot a 5 µL aliquot on a TLC plate, spray with ninhydrin solution, and heat. A purple spot confirms the successful liberation of the primary 3'-amine. Do not proceed to the acylation step until this test is positive.
Phase 3: N-Acylation with Valeryl Chloride
-
Step: Dissolve the free amine intermediate in anhydrous DCM. Add Triethylamine (TEA) (3.0 eq), followed by the dropwise addition of Valeryl Chloride (1-oxopentyl chloride) (1.2 eq) at 0°C. Stir for 1 hour.
-
Causality: Valeryl chloride acts as the acyl donor to install the 1-oxopentyl group. TEA is critical as an acid scavenger; it neutralizes the HCl byproduct, preventing acid-catalyzed degradation or epimerization of the taxane core.
-
Self-Validation Checkpoint: The ninhydrin test must now turn negative (no color change), confirming complete conversion of the primary amine to the secondary amide.
Phase 4: Global Deprotection
-
Step: Treat the acylated intermediate with HF-Pyridine complex in THF at 0°C, warming to room temperature over 4 hours.
-
Causality: HF-Pyridine is selected over standard fluoride sources (like TBAF) because TBAF's inherent basicity can induce C7 epimerization. The mildly acidic HF-Pyridine cleanly removes the 2'-O-Triethylsilyl (TES) group while preserving the absolute stereochemistry of the molecule.
-
Self-Validation Checkpoint: LC-MS analysis should show a single major peak corresponding to a mass of 833.92 Da (C45H55NO14)[1].
Experimental Protocols: Targeted Nanoparticle Formulation
Phase 5: Liposomal Encapsulation via Thin-Film Hydration
-
Step: Dissolve DSPC, Cholesterol, DSPE-PEG2000, and the synthesized N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester (molar ratio 55:40:5:5) in a Chloroform/Methanol mixture (3:1 v/v). Evaporate the solvent under reduced pressure to form a thin lipid film. Hydrate the film with PBS (pH 7.4) at 60°C.
-
Causality: The 1-oxopentyl chain integrates more seamlessly into the hydrophobic tails of DSPC compared to the bulky benzoyl group of standard paclitaxel. Hydrating above the phase transition temperature (Tc) of DSPC (55°C) ensures the lipids are in a fluid state, allowing the prodrug to partition efficiently into the bilayer.
-
Step: Extrude the multilamellar vesicles through 100 nm polycarbonate membranes exactly 11 times.
-
Causality: Extrusion forces the vesicles into a uniform unilamellar state. Odd-numbered passes (11x) ensure the final extrusion exits on the opposite side of the membrane, preventing contamination by larger, unextruded vesicles.
Quantitative Data & Quality Control
Table 1: Physicochemical Comparison of Taxane Derivatives
| Property | Standard Paclitaxel | N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester |
| Molecular Formula | C47H51NO14 | C45H55NO14 |
| Molecular Weight | 853.9 g/mol | 833.92 g/mol |
| 3'-N Substituent | Benzoyl (Aromatic, Rigid) | 1-Oxopentyl / Valeryl (Aliphatic, Flexible) |
| Stereocenters | 11 Defined | 11 Defined |
| Storage Temperature | -20°C | -20°C |
Table 2: Target Nanoparticle Formulation Metrics
| Parameter | Target Specification | Analytical Method |
| Z-Average Size | 90 - 110 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.15 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -10 to -20 mV | Electrophoretic Light Scattering |
| Encapsulation Efficiency | > 85% | HPLC (post-lysis with 0.1% Triton X-100) |
References
-
[1] N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester | C45H55NO14 | CID 12050177 - PubChem (NIH). URL:
-
[2] Targeted Cancer Therapy Using Compounds Activated by Light - PMC (NIH). URL:
-
[3] Comparison of Redox Responsiveness and Antitumor Capability of Paclitaxel Dimeric Nanoparticles with Different Linkers - Chemistry of Materials (ACS). URL:
-
[4] Paclitaxel Biosynthesis: Adenylation and Thiolation Domains of an NRPS TycA PheAT Module Produce Various Arylisoserine CoA Thioesters - Biochemistry (ACS). URL:
Sources
Cell viability assay protocols using N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester
Advanced Application Note: Cytotoxicity Profiling of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester
Scientific Context & Compound Identity
N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester (CAS 173101-55-8), frequently designated in pharmaceutical quality control as Paclitaxel Impurity 35 or Impurity 38, is a critical lipophilic derivative and synthetic intermediate of the chemotherapeutic agent [1],[2]. With a molecular formula of C45H55NO14 and a molecular weight of 833.9 g/mol [3], rigorous cytotoxicity profiling of this compound is essential. In drug development, characterizing the biological activity of such impurities ensures the safety and efficacy of final paclitaxel formulations, while also providing structural insights for the development of novel, next-generation taxane scaffolds.
Mechanistic Causality: From Tubulin Binding to Apoptosis
To design an effective cell viability assay, one must first understand the molecular causality of the compound's cytotoxicity. Like its parent compound, N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester acts as a potent mitotic inhibitor. The highly lipophilic molecule permeates the cell membrane and binds directly to the β-tubulin subunit of microtubules[4].
This binding hyperstabilizes the microtubule polymer, preventing the depolymerization required for normal mitotic spindle function[4]. Consequently, cells undergo prolonged G2/M phase cell cycle arrest[5]. This sustained mitotic disruption triggers a cascade of intracellular stress responses, notably the generation of Reactive Oxygen Species (ROS) and the modulation of the [5],[6]. The cascade culminates in the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspase-3, ultimately executing programmed cell death (apoptosis)[5],[7].
Mechanism of action for paclitaxel derivatives leading to G2/M arrest and apoptosis.
Assay Selection Rationale: CCK-8 vs. MTT
Evaluating the viability of cells treated with highly lipophilic taxanes requires careful assay selection to prevent artifactual data.
The Limitation of MTT: The traditional relies on the reduction of a yellow tetrazolium salt into insoluble purple formazan crystals by mitochondrial dehydrogenases[4],[8]. Because the crystals are insoluble, a secondary solubilization step using DMSO is mandatory[4]. For lipophilic compounds like N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester, adding high volumes of DMSO at the end of the assay can cause unpredictable precipitation or optical interference.
The CCK-8 Advantage: We strongly recommend the Cell Counting Kit-8 (CCK-8) assay for this protocol. CCK-8 utilizes WST-8, a tetrazolium salt that is reduced directly into a highly [8],[9]. This eliminates the need for a solubilization step, minimizes handling errors, reduces the risk of introducing bubbles, and allows for continuous, non-toxic monitoring of the same microplate over time[8],[9].
High-Throughput CCK-8 Viability Protocol
Self-Validating System: This protocol incorporates internal controls (blanks and vehicle controls) to isolate the true cytotoxic effect of the compound from solvent-induced basal toxicity.
Step 4.1: Reagent & Compound Preparation
-
Stock Solution: Dissolve N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester in 100% sterile, cell-culture grade DMSO to create a 10 mM stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.
-
Working Solutions: Perform serial dilutions in the appropriate complete culture medium.
-
Critical Causality: Because the compound is highly lipophilic, it will not dissolve directly in aqueous medium[10]. However, the final concentration of DMSO in the cell culture wells must not exceed 0.1% (v/v) [10]. Concentrations above 0.1% will induce independent solvent cytotoxicity, skewing the IC50 calculations[10].
Step 4.2: Cell Seeding
-
Harvest cells in the logarithmic growth phase to ensure robust baseline dehydrogenase activity.
-
Seed 5,000 to 10,000 cells per well in a 96-well plate, using a volume of 100 µL per well[8],[9].
-
Experimental Choice: Leave at least three wells with medium only (no cells) to serve as the "Blank" control.
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment and recovery[9].
Step 4.3: Compound Treatment
-
Carefully aspirate the seeding medium (for adherent cells) or add directly (for suspension cells).
-
Add 100 µL of the prepared working solutions to the respective wells.
-
Controls: Include a "Vehicle Control" well containing cells and medium with 0.1% DMSO (matching the highest solvent concentration of your treated wells)[4],[10].
-
Incubate for the desired exposure time (typically 24, 48, or 72 hours)[4],[9].
Step 4.4: CCK-8 Incubation and Detection
-
Add 10 µL of directly to each well (including blanks and controls)[8],[9].
-
Technique Note: Dispense the reagent at an angle against the well wall to avoid introducing bubbles, which will severely interfere with spectrophotometric detection[9].
-
Incubate the plate for 1 to 4 hours at 37°C[8],[9]. The exact time depends on the metabolic rate of the specific cell line.
-
Measure the absorbance at 450 nm using a microplate reader[8],[9].
Data Presentation & Quantitative Analysis
The amount of water-soluble formazan produced is directly proportional to the number of viable cells[9]. Calculate the cell viability percentage using the following self-validating formula:
Cell Viability (%) =[(OD_sample - OD_blank) / (OD_vehicle - OD_blank)] × 100[5]
Plot the Cell Viability (%) against the Log(Concentration) of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester to generate a dose-response curve and determine the IC50 value[4].
Table 1: Physicochemical & Assay Parameters for N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester
| Parameter | Value | Experimental Relevance |
| CAS Number | 173101-55-8 | Critical for precise compound sourcing and tracking[1]. |
| Molecular Formula | C45H55NO14 | Confirms structural identity during mass spectrometry validation[3]. |
| Molecular Weight | 833.9 g/mol | Required for accurate molarity calculations in stock preparation[1]. |
| Solubility | Highly Lipophilic | Necessitates DMSO as primary solvent; dictates max 0.1% final assay concentration[10]. |
| Target Mechanism | β-Tubulin Stabilization | Drives microtubule hyperstabilization and downstream apoptotic signaling[4]. |
| Detection Wavelength | 450 nm (CCK-8) | Optimal absorbance peak for WST-8 formazan, avoiding cellular debris interference[8]. |
References
-
Title: N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester | C45H55NO14 | CID 12050177 - PubChem Source: National Center for Biotechnology Information (NIH) URL: [Link]
-
Title: Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells Source: Molecular Medicine Reports (PMC / NIH) URL: [Link]
-
Title: How to use paclitaxel in cell culture cytotoxic test? Source: ResearchGate URL: [Link]
Sources
- 1. N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester | C45H55NO14 | CID 12050177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicea.com [chemicea.com]
- 3. GSRS [precision.fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paclitaxel-Induced Epidermal Alterations: An In Vitro Preclinical Assessment in Primary Keratinocytes and in a 3D Epidermis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Aqueous Solubility of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester
Welcome to the Technical Support Center for the formulation and solubility enhancement of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester (Paclitaxel Impurity 38; C₄₅H₅₅NO₁₄) [1]. As a highly lipophilic taxane derivative, this compound presents significant formulation challenges. Its baseline aqueous solubility is practically negligible, mirroring the limitations of standard paclitaxel (~0.4 μg/mL) [4].
This guide provides researchers and drug development professionals with field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to achieve parenteral-grade aqueous solubility without relying on toxic excipients like Cremophor EL.
Quantitative Solubility Profiles
To establish a baseline for formulation efficacy, the following table summarizes the quantitative improvements in apparent aqueous solubility achieved through various carrier systems and chemical modifications.
| Formulation Strategy | Carrier / Chemical Modification | Apparent Aqueous Solubility (μg/mL) | Fold Increase (vs. Free PTX) | Reference |
| Free Paclitaxel (PTX) | None (Baseline) | ~0.4 | 1x | [4] |
| Free Prodrug | 1-Oxopentyl Amino Ester | < 1.0 | ~1x | [1] |
| Glycan Conjugation | Ester/Ether linkage to Glucose | 53 - 137 | 130x - 340x | [3] |
| Nanosuspension | Poloxamer 188 / PEG-400 | > 800 | > 2000x | [5] |
| PbAE Nanoparticles | Poly(β-amino ester) + PEG-DPPE | > 1000 | > 2500x | [2] |
Step-by-Step Methodology: pH-Sensitive Polymeric Nanoparticle Formulation
The most effective method for solubilizing highly lipophilic amino ester prodrugs is encapsulation within a hydrophobic poly(β-amino ester) (PbAE) nanoparticle core [2]. This protocol utilizes a nanoprecipitation/ultrasonication method to yield stable, stealth-coated nanoparticles.
Protocol: PbAE Nanoprecipitation
-
Step 1: Organic Phase Preparation
-
Action: Dissolve 5 mg of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester and 25 mg of PbAE polymer in 2 mL of a water-miscible co-solvent (ethanol/acetonitrile, 1:1 v/v).
-
Causality: The 1-oxopentyl amino ester moiety is highly hydrophobic. The co-solvent system ensures complete molecular dispersion, preventing premature crystal lattice formation before the polymer matrix can assemble.
-
-
Step 2: Aqueous Phase Preparation
-
Action: Disperse stabilizers (phosphatidylcholine and PEG-DPPE) in 10 mL of PBS (pH 7.4).
-
Causality: PEG-DPPE creates a steric hydration layer (stealth corona). Because PbAE is hydrophobic at pH 7.4, the aqueous environment will force the polymer to collapse around the lipophilic prodrug, while the PEG corona prevents macroscopic aggregation [2].
-
-
Step 3: Ultrasonication & Emulsification
-
Action: Inject the organic phase dropwise into the aqueous phase under continuous probe ultrasonication (100W, 5 minutes) in an ice bath.
-
Causality: High-shear acoustic cavitation overcomes the interfacial tension between the phases, driving the self-assembly of uniform, sub-100 nm particles. The ice bath prevents thermal degradation of the ester bonds.
-
-
Step 4: Solvent Evaporation
-
Action: Stir the emulsion magnetically at room temperature for 4 hours under a gentle nitrogen stream to evaporate the organic solvents.
-
-
Step 5: Self-Validation Checkpoint (Critical)
-
Action: Analyze the batch using Dynamic Light Scattering (DLS).
-
Validation Criteria: The Z-average diameter must be ~70 nm with a Polydispersity Index (PDI) < 0.2. If PDI > 0.2, macroscopic precipitation has occurred, and the batch must be discarded.
-
Formulation & Delivery Workflow
The following diagram illustrates the logical pathway from formulation to intracellular release, highlighting the pH-triggered mechanism that makes PbAE an ideal carrier for this prodrug.
Workflow of pH-sensitive nanoparticle formulation and cellular uptake for paclitaxel prodrugs.
Troubleshooting Guide
Issue 1: Rapid drug crystallization during solvent evaporation.
-
Symptom: Visible white needle-like crystals forming in the aqueous suspension.
-
Causality: The crystallization energy of the N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester exceeds its hydrophobic affinity for the PbAE core, causing it to phase-separate.
-
Solution: Increase the ratio of PbAE to prodrug (e.g., from 5:1 to 10:1) to provide a larger hydrophobic sink. Alternatively, dope the organic phase with a lipid-based co-stabilizer (like cholesterol) to disrupt the prodrug's crystal lattice formation.
Issue 2: Significant drug loss during 0.22 μm sterile filtration.
-
Symptom: High encapsulation efficiency pre-filtration, but <20% drug recovery post-filtration.
-
Causality: The nanoparticles are undergoing Ostwald ripening or aggregation, pushing their hydrodynamic diameter well above 200 nm.
-
Solution: The stealth corona is insufficient. Increase the molar ratio of PEG-DPPE in the surfactant mixture to form a denser hydration layer. Re-validate by ensuring the DLS Z-average remains strictly under 100 nm prior to filtration.
Issue 3: Premature drug release in systemic circulation (pH 7.4).
-
Symptom: In vitro release assays show >50% drug release within 2 hours at pH 7.4.
-
Causality: Loose polymer packing allows water penetration into the core, triggering premature hydrolysis of the ester bonds.
-
Solution: Switch to a higher molecular weight PbAE variant or utilize a co-polymer blend (e.g., PbAE/PCL) to increase the glass transition temperature (Tg) of the nanoparticle core, restricting water diffusion at physiological pH [2].
Frequently Asked Questions (FAQs)
Q: Can I use Cremophor EL to solubilize N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester? A: While technically possible, it is strongly discouraged. Formulating taxanes in Cremophor EL/ethanol mixtures causes severe hypersensitivity reactions, nephrotoxicity, and unpredictable non-linear pharmacokinetics [4]. Modern nanocarrier systems or glycan conjugations provide superior aqueous solubility while eliminating excipient-induced toxicity [3, 5].
Q: How does the 1-oxopentyl amino ester modification affect the drug's mechanism of action? A: The modification functions as a prodrug strategy. While the bulky pentanoyl chain temporarily masks the active binding site, preventing premature microtubule stabilization, it is designed to be cleaved by intracellular esterases. Once internalized via endocytosis into the acidic lysosomes, the ester bond is hydrolyzed, releasing the active taxane backbone to arrest cell division [2, 4].
Q: Why does the PbAE nanoparticle specifically release the drug inside cancer cells? A: PbAE is a pH-responsive polymer. At the physiological pH of blood (7.4), it remains highly hydrophobic and tightly retains the prodrug. However, once endocytosed into the acidic endo/lysosomal compartments of cancer cells (pH < 6.5), the tertiary amines on the PbAE backbone become protonated. This causes rapid electrostatic repulsion and polymer dissolution, triggering a burst release of the prodrug precisely where it is needed [2].
References
-
PubChem. N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester | C45H55NO14 | CID 12050177. National Center for Biotechnology Information. URL: [Link]
-
International Journal of Pharmaceutics. Preparation and characterization of polymeric pH-sensitive STEALTH® nanoparticles for tumor delivery of a lipophilic prodrug of paclitaxel. URL: [Link]
-
Journal of Medicinal Chemistry. Targeting the Delivery of Glycan-Based Paclitaxel Prodrugs to Cancer Cells via Glucose Transporters. URL: [Link]
-
Journal of Nanomedicine & Nanotechnology. Paclitaxel Nano-Delivery Systems: A Comprehensive Review. URL: [Link]
-
International Journal of Nanomedicine. Formulation and pharmacokinetic evaluation of a paclitaxel nanosuspension for intravenous delivery. URL: [Link]
Technical Support Center: Troubleshooting N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester Synthesis
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the semi-synthesis of paclitaxel analogs and the isolation of specific impurities require meticulous control over reaction microenvironments.1 (CAS 173101-55-8), widely recognized in impurity profiling as Paclitaxel Impurity 35 or 38, is a critical reference standard with a molecular weight of 833.92 g/mol (Formula: C45H55NO14)[2],[3],[1],[4]. It is typically synthesized via the N-acylation of5[5].
This guide provides causality-driven troubleshooting, quantitative optimization matrices, and a self-validating protocol to resolve low-yield issues during its synthesis.
Pathway Visualization & Failure Modes
Workflow and failure modes in N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester synthesis.
Section 1: Causality-Driven Troubleshooting Guide (FAQ)
Q1: Why is my yield of the 1-oxopentyl amino ester low, accompanied by a significant higher-molecular-weight byproduct? The Causality: The paclitaxel phenylisoserine side chain contains both a primary amine at C3' and a secondary hydroxyl at C2'. While the C3' amine is intrinsically more nucleophilic, the C2'-OH is highly reactive and sterically accessible. If the reaction temperature exceeds 0°C or if excess pentanoyl chloride is used, the system shifts from kinetic control (which favors the target N-acylation) to thermodynamic over-reaction. This results in C2'-O-acylation, yielding an N,O-diacylated byproduct. The Fix: Strictly limit the pentanoyl chloride to 1.05 equivalents and maintain the reaction temperature at exactly 0°C. If over-acylation persists, pre-protect the C2'-OH with a Triethylsilyl (TES) group before the acylation step.
Q2: I am observing degradation of the paclitaxel core (loss of the side chain entirely). What is causing this? The Causality: The C13 ester linkage connecting the baccatin III core to the side chain is highly sensitive to base-catalyzed cleavage. Using strong, unhindered bases like Triethylamine (TEA) or catalytic DMAP in excess triggers this cleavage, destroying your starting material. The Fix: Switch your base to N,N-Diisopropylethylamine (DIPEA). DIPEA provides sufficient basicity to neutralize the HCl byproduct of the acyl chloride reaction but is sterically hindered enough to prevent nucleophilic attack on the C13 ester.
Q3: My conversion stalls at 50-60%, but adding more pentanoyl chloride just increases impurities. How do I push the reaction to completion? The Causality: Stalling is almost always caused by trace moisture in the solvent or glassware. Water rapidly hydrolyzes pentanoyl chloride into pentanoic acid, which is unreactive without a dedicated coupling agent. The sudden generation of excess HCl from this hydrolysis protonates the C3' amine of the6[6], rendering it non-nucleophilic and halting the reaction. The Fix: Do not add more acyl chloride. Instead, ensure strict anhydrous conditions (use freshly distilled DCM over CaH2) and verify the integrity of your pentanoyl chloride via NMR before use.
Section 2: Quantitative Data & Optimization Matrix
The following table summarizes the causal relationship between reaction parameters and the resulting product distribution. Use this matrix to benchmark your current protocol against optimal conditions.
| Reaction Condition | Pentanoyl Chloride (eq) | Base (eq) | Temp (°C) | Conversion (%) | Target Yield (%) | C2'-O-Acyl Impurity (%) | Core Degradation (%) |
| Thermodynamic (Unoptimized) | 2.0 | TEA (3.0) | 25 | >95 | 42 | 38 | 15 |
| Kinetic Control (Standard) | 1.05 | DIPEA (1.5) | 0 | 92 | 88 | <2 | <1 |
| Moisture Compromised | 1.05 | DIPEA (1.5) | 0 | 55 | 52 | <1 | <1 |
| C2'-TES Protected Route | 1.5 | DIPEA (2.0) | 25 | >98 | 96* | N/A | <1 |
*Yield calculated over two steps (acylation followed by mild acidic deprotection).
Section 3: Self-Validating Experimental Protocol
This protocol utilizes strict kinetic control to achieve highly chemoselective N-acylation without the need for C2' protection.
Step 1: Anhydrous Preparation
-
Flame-dry a 25 mL round-bottom flask under argon.
-
Dissolve 100 mg (0.133 mmol) of N-debenzoylpaclitaxel in 5.0 mL of anhydrous Dichloromethane (DCM).
-
Add 35 µL (0.200 mmol, 1.5 eq) of anhydrous DIPEA.
-
Validation Checkpoint 1: The solution must be completely clear. Any turbidity indicates moisture contamination or degraded starting material.
Step 2: Cryogenic Coupling
-
Cool the reaction mixture to exactly 0°C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium.
-
Prepare a dilute solution of pentanoyl chloride: 16.6 µL (0.140 mmol, 1.05 eq) in 1.0 mL anhydrous DCM.
-
Add the pentanoyl chloride solution dropwise over 15 minutes using a syringe pump.
Step 3: Self-Validating Quench & Analysis
-
Stir at 0°C for 45 minutes.
-
Quench the reaction by adding 2 mL of saturated aqueous NaHCO3.
-
Validation Checkpoint 2 (TLC): Spot the organic layer on silica gel (Eluent: 90:10 DCM:MeOH). The starting material (free amine) is highly polar ( Rf ~0.1). The target N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester will migrate to Rf ~0.4. A spot at Rf ~0.6 indicates the diacylated overreaction product.
-
Validation Checkpoint 3 (LC-MS): Analyze the organic phase. Target the exact mass of 833.92 g/mol [3]. The presence of an [M+H]+ peak at 834.9 confirms successful synthesis. A peak at 918.9 indicates C2'-O-acylation failure.
Step 4: Isolation
-
Extract the aqueous layer with DCM (3 × 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purify via flash column chromatography (DCM to 95:5 DCM:MeOH gradient) to yield the pure white solid.
References
-
N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester - Data Sheet | United States Biological | 2
-
An N-Aroyltransferase of the BAHD Superfamily Has Broad Aroyl CoA Specificity in Vitro with Analogues of N-Dearoylpaclitaxel | Journal of the American Chemical Society | 6
-
N-Debenzoylpaclitaxel - Product Information | LKT Labs | 5
-
N-DEBENZOYLPACLITAXEL 1-OXOPENTYL AMINO ESTER | precisionFDA | 3
-
N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester | C45H55NO14 | CID 12050177 | PubChem | 1
-
Paclitaxel Impurity 35 | CAS No- 173101-55-8 | Chemicea Pharmaceuticals | 4
Sources
Optimizing HPLC retention time and peak resolution for N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester
Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals tasked with optimizing High-Performance Liquid Chromatography (HPLC) methods for N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester .
Because this semi-synthetic taxane derivative replaces the highly hydrophobic C13 N-benzoyl group with an ionizable 1-oxopentyl amino ester, its chromatographic behavior deviates significantly from standard paclitaxel. This structural modification introduces unique challenges regarding pH sensitivity, secondary column interactions, and stereoisomer resolution.
I. Mechanistic Diagnostic Framework
Before adjusting instrument parameters, it is critical to diagnose the root cause of the chromatographic failure. The workflow below isolates the three most common failure modes for amino-ester taxane derivatives based on thermodynamic and physicochemical principles.
Diagnostic workflow for troubleshooting HPLC retention and resolution issues.
II. Targeted Troubleshooting & FAQs
Q1: Why is the target peak exhibiting severe tailing (Asymmetry Factor > 1.5), whereas standard paclitaxel elutes symmetrically? Causality: Standard paclitaxel is a neutral, highly hydrophobic molecule. However, your derivative contains a 1-oxopentyl amino ester. At neutral pH (e.g., using unbuffered water/acetonitrile), residual silanol groups (-Si-OH) on the silica-based stationary phase ionize to -Si-O⁻. Simultaneously, the amine group on your compound becomes protonated. This creates a strong secondary ionic interaction (ion-exchange effect) that drags the peak tail. Solution: You must operate in an ion-suppression regime. Acidify the mobile phase using 0.02 M Potassium dihydrogen phosphate (KH₂PO₄) adjusted to pH 4.5[1], or use 0.1% Formic Acid[2]. This neutralizes the acidic silanols and ensures the amine remains fully and consistently protonated. Additionally, utilize a heavily end-capped C18 column to physically block access to residual silanols.
Q2: How do I resolve N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester from its C7-epimer and baccatin III degradation products? Causality: Taxanes are highly susceptible to epimerization at the C7 position in solution[3]. The C7-epimer possesses nearly identical hydrophobicity to the parent compound, making baseline resolution (Rs > 1.5) on a standard C18 column thermodynamically difficult at room temperature. Solution:
-
Increase Column Temperature: Elevate the column oven to 40 °C. Bulky taxanes suffer from poor mass transfer kinetics within the stationary phase pores. Higher temperatures decrease mobile phase viscosity and increase the diffusion coefficient, significantly sharpening the peaks and improving resolution[3].
-
Orthogonal Selectivity: If C18 fails, switch to a fluorinated stationary phase, such as a pentafluorophenyl (F5) column. F5 columns provide alternative retention mechanisms—specifically π-π interactions and strong dipole-dipole interactions—that are highly sensitive to subtle stereochemical differences like C7-epimerization.
Q3: Why does the Retention Time (Rt) drift between consecutive injections? Causality: Rt drift for ionizable paclitaxel derivatives is almost always a function of inadequate buffering capacity. If you are using a weak acid modifier (like 0.05% TFA or unbuffered water) with gradient elution, the local pH inside the column fluctuates as the organic modifier ratio changes, shifting the ionization equilibrium of the amino ester. Solution: Replace unbuffered aqueous phases with a robust 20 mM KH₂PO₄ buffer[1]. Ensure the column is equilibrated with at least 10 column volumes (CV) of the initial mobile phase before the first injection.
III. Quantitative Parameter Optimization Matrix
The following table synthesizes the empirical effects of altering specific chromatographic parameters on the retention and resolution of paclitaxel amino-ester derivatives.
| Chromatographic Parameter | Standard Condition | Optimized Condition | Effect on Retention Time (Rt) | Effect on Resolution (Rs) | Mechanistic Rationale |
| Mobile Phase pH | Water / ACN (Unbuffered) | 20 mM KH₂PO₄ (pH 4.5) / ACN | Stabilized (± 0.1 min drift) | Improved peak symmetry | Fully protonates the amino ester, preventing partial ionization states and suppressing silanol interactions[1]. |
| Column Temperature | 25 °C (Ambient) | 40 °C | Decreased (~10-15%) | Increased (Rs > 1.5 vs Epimer) | Enhances mass transfer kinetics for bulky taxane structures, reducing peak broadening[3]. |
| Stationary Phase | Standard C18 (Uncapped) | End-capped C18 or Ascentis F5 | Increased retention | Superior selectivity | F5 provides π-π interactions; end-capping removes active silanols that cause tailing. |
| Organic Modifier | Methanol | Acetonitrile (ACN) | Decreased | Sharper peaks | ACN has lower viscosity than Methanol, reducing backpressure and improving theoretical plate count[4]. |
IV. Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your analytical results, the following protocol is designed as a self-validating system . It incorporates a mandatory System Suitability Test (SST) and an internal standard to continuously verify column performance and extraction efficiency.
Step 1: Preparation of the Self-Validating System Suitability Test (SST)
Causality: You cannot trust a sample run if the system cannot resolve known degradants.
-
Prepare an SST solution containing 100 μg/mL of the target N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester .
-
Spike the solution with 10 μg/mL of Baccatin III (an early-eluting core degradant) and 10 μg/mL of 7-epipaclitaxel (a late-eluting stereoisomer)[3].
-
Spike with 10 μg/mL of Docetaxel to serve as the Internal Standard (IS)[2].
Step 2: Mobile Phase & Column Setup
-
Aqueous Phase (A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water (yields 0.02 M). Adjust to pH 4.5 using dilute KOH. Filter through a 0.22 μm nylon membrane[1].
-
Organic Phase (B): 100% HPLC-grade Acetonitrile.
-
Column: Install an end-capped C18 column (e.g., Agilent Eclipse XDB-C18, 150 × 4.6 mm, 3.5 μm) or an F5 column[3].
-
Parameters: Set column oven to 40 °C, flow rate to 1.2 mL/min, and UV detector to 227 nm[3][4].
Step 3: Gradient Elution Program
Note: A gradient is required to elute the highly retained lipophilic excipients or impurities after the target compound.
-
0 - 12 min: 45% B (Isocratic hold to stabilize the amine retention)[2].
-
12 - 15 min: Ramp from 45% to 100% B.
-
15 - 19 min: 100% B (Column wash to remove highly hydrophobic dimers/excipients).
-
19 - 24 min: Return to 45% B and equilibrate.
Step 4: Execution and Automated Validation Gates
Run the SST solution before any experimental samples. Do not proceed to sample analysis unless the system automatically passes the following validation gates:
-
Gate 1 (Efficiency): The target peak asymmetry factor must be between 0.8 and 1.2.
-
Gate 2 (Resolution): The resolution ( Rs ) between the target compound and 7-epipaclitaxel must be ≥1.5 [3].
-
Gate 3 (Precision): The relative standard deviation (RSD) of the target/Docetaxel peak area ratio over three consecutive SST injections must be <2.0% [2].
V. References
-
Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex. National Center for Biotechnology Information (PMC).[Link]
-
Estimation of Paclitaxel drugs by HPLC method. Der Pharma Chemica.[Link]
-
Development and Validation of a Robust RP-HPLC Method for the Quantification of Paclitaxel: A Comprehensive Study in Pharmaceutical Analysis. International Journal of Pharmaceutical Research and Applications.[Link]
-
HPLC-MS/MS method for quantification of paclitaxel from keratin containing samples. National Center for Biotechnology Information (PMC).[Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
Technical Support Center: A Researcher's Guide to N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester in Overcoming Multidrug Resistance
Welcome to the technical support center for N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester. This guide is designed for researchers, scientists, and drug development professionals who are investigating the potential of this novel paclitaxel analog to overcome multidrug resistance (MDR) in tumor models. Here, we provide in-depth troubleshooting advice and frequently asked questions to support your experimental success.
Introduction: The Challenge of Multidrug Resistance
Paclitaxel is a cornerstone of chemotherapy, effectively treating a range of cancers including ovarian, breast, and lung cancer.[1][] Its mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptotic cell death.[][3] However, the development of multidrug resistance (MDR) is a significant clinical hurdle, often leading to treatment failure.[4][5] A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump chemotherapeutic agents out of the cancer cell, reducing their intracellular concentration and cytotoxic effect.[5][6]
N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester is a derivative of paclitaxel.[1][7] The structural modifications in such analogs are being explored for their potential to evade recognition by P-gp, thereby restoring sensitivity in resistant tumor models. This guide will walk you through the key experimental considerations and troubleshooting strategies for your research with this compound.
Frequently Asked Questions (FAQs)
Q1: What is N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester and what are its physical properties?
N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester is an impurity and analog of paclitaxel.[1][7] Its molecular formula is C45H55NO14 and it has a molecular weight of 833.92 g/mol .[1][7][8][9] It is typically supplied as a highly purified solid and should be stored at -20°C for maximum stability.[1][7]
Q2: How should I prepare and store stock solutions of this compound?
For optimal recovery of the product, it is recommended to centrifuge the original vial before removing the cap.[7] The compound's solubility may not be readily available, so it is advisable to test solubility in common laboratory solvents such as DMSO or ethanol. Prepare a high-concentration stock solution (e.g., 10 mM in DMSO) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before each experiment, thaw an aliquot and dilute it to the desired working concentration in your cell culture medium.
Q3: What is the proposed mechanism for this compound to overcome MDR?
The primary hypothesis is that the structural modifications of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester reduce its affinity for the P-glycoprotein (P-gp) efflux pump. By evading P-gp-mediated efflux, the compound can accumulate to a greater extent within MDR-positive cancer cells, thereby exerting its cytotoxic effects. This leads to an increase in intracellular drug concentration, promoting microtubule stabilization, cell cycle arrest, and ultimately, apoptosis.[10]
Troubleshooting Guide
This section addresses common experimental issues and provides a systematic approach to resolving them.
Issue 1: High IC50 Values in MDR-Positive Cell Lines
You observe that the IC50 value of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester in your MDR-positive cell line is still significantly higher than in the drug-sensitive parental line.
Potential Causes and Solutions:
-
Sub-optimal Compound Activity: The structural modifications may not be sufficient to completely evade P-gp-mediated efflux.
-
Troubleshooting Step: Consider co-administration with a known P-gp inhibitor (e.g., verapamil, cyclosporin A) to see if this potentiates the compound's activity. A significant decrease in the IC50 value in the presence of a P-gp inhibitor would suggest that the compound is still a substrate for P-gp to some extent.
-
-
Presence of Other Resistance Mechanisms: Your cell line may have additional resistance mechanisms beyond P-gp overexpression. These can include alterations in tubulin isotypes (e.g., overexpression of βIII-tubulin), or activation of pro-survival signaling pathways like the PI3K/Akt pathway.[6]
-
Troubleshooting Step: Use Western blotting to assess the expression levels of different β-tubulin isotypes and key proteins in survival pathways (e.g., phosphorylated Akt).
-
-
Incorrect Drug Concentration: Errors in stock solution preparation or dilutions can lead to inaccurate results.
-
Troubleshooting Step: Re-verify the concentration of your stock solution. If possible, use a spectrophotometric method or HPLC to confirm the concentration.
-
Issue 2: Inconsistent Results Between Experiments
You are observing significant variability in your cell viability or apoptosis assay results across different experimental runs.
Potential Causes and Solutions:
-
Cell Line Instability: MDR cell lines can sometimes lose their resistance phenotype over time, especially if the selective pressure (i.e., the drug used to induce resistance) is removed.
-
Troubleshooting Step: Regularly verify the P-gp expression levels in your MDR cell line using Western blotting or flow cytometry. It is good practice to periodically re-select the resistant population by culturing the cells in the presence of the selective agent.
-
-
Inconsistent Cell Seeding Density: Variations in the number of cells seeded per well can significantly impact the final readout.
-
Troubleshooting Step: Ensure a uniform single-cell suspension before seeding. Use a reliable cell counting method (e.g., automated cell counter) and be consistent with your seeding protocol.
-
-
Variability in Drug Treatment: Inconsistent incubation times or drug concentrations can lead to variable results.
-
Troubleshooting Step: Standardize your drug treatment protocol, including incubation times and the method of drug addition to the wells.
-
Experimental Workflow for Assessing Compound Efficacy in MDR Models
Caption: Proposed mechanism of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester bypassing P-gp efflux.
Data Summary
| Parameter | Expected Outcome in Sensitive Cells | Expected Outcome in MDR Cells (with effective compound) |
| IC50 Value | Low | Significantly lower than with paclitaxel |
| P-gp Expression | Low/Absent | High |
| Intracellular Drug Accumulation | High | High (similar to sensitive cells) |
| G2/M Cell Cycle Arrest | High | High |
| Apoptosis Rate | High | High |
References
- BenchChem. (2025). Technical Support Center: Overcoming Paclitaxel Resistance in Cancer Cells.
- TRC. (n.d.). 458666 N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester CAS: 173101-55-8.
- PubMed. (2009). Evaluations of combination MDR-1 gene silencing and paclitaxel administration in biodegradable polymeric nanoparticle formulations to overcome multidrug resistance in cancer cells.
- United States Biological. (n.d.).
- NIH. (n.d.). Paclitaxel Nanocrystals for Overcoming Multidrug Resistance in Cancer - PMC.
- GSRS. (n.d.). N-DEBENZOYLPACLITAXEL 1-OXOPENTYL AMINO ESTER.
- precisionFDA. (n.d.). N-DEBENZOYLPACLITAXEL 1-OXOPENTYL AMINO ESTER.
- PubChem. (n.d.). N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester | C45H55NO14 | CID 12050177.
- BOC Sciences. (2024). Mechanism of Action of Paclitaxel.
- NIH. (2023).
- PubMed. (1994). Taxol (paclitaxel): mechanisms of action.
- Oncotarget. (2017).
Sources
- 1. usbio.net [usbio.net]
- 3. Taxol (paclitaxel): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paclitaxel Nanocrystals for Overcoming Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. usbio.net [usbio.net]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. GSRS [precision.fda.gov]
- 10. Evaluations of combination MDR-1 gene silencing and paclitaxel administration in biodegradable polymeric nanoparticle formulations to overcome multidrug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing off-target toxicity in N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester applications
Introduction
Welcome to the technical support center for N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester. This document serves as a specialized resource for researchers, scientists, and drug development professionals. N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester is a novel prodrug of a paclitaxel analog, designed to enhance therapeutic efficacy while minimizing the well-documented off-target toxicities associated with the parent taxane family of compounds.[1] The strategic addition of the 1-Oxopentyl Amino Ester moiety is intended to improve solubility and facilitate targeted release, potentially reducing systemic side effects like peripheral neuropathy and myelosuppression.[2][]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols. It is structured to address the practical challenges encountered during in vitro and in vivo evaluation, grounding all recommendations in established scientific principles of pharmacology and drug metabolism.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments. Each Q&A entry explains the potential causes of the problem and provides actionable steps for resolution.
Q1: I'm observing high cytotoxicity in my non-cancerous (e.g., fibroblast) control cell lines, rivaling the effect on my cancer cell line. How can I determine if this is an off-target effect?
Answer:
This is a critical issue that could indicate premature prodrug activation, inherent toxicity of the prodrug itself, or off-target effects unrelated to microtubule stabilization.[4][5] The goal is to differentiate between desired on-target cytotoxicity in cancer cells and undesirable off-target toxicity.
Potential Causes & Solutions:
-
Premature Hydrolysis of the Ester Linkage: The amino ester bond may be less stable than anticipated in your culture medium, leading to the early release of the active N-Debenzoylpaclitaxel.
-
Troubleshooting Step: Perform a stability analysis of the compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC). This will quantify the rate of conversion from the prodrug to the active drug over time. (See Protocol 1: HPLC-Based Prodrug Stability Assay).
-
-
Non-Specific Cellular Uptake: The physicochemical properties of the prodrug might lead to high, non-specific uptake in both cancerous and non-cancerous cells.
-
Troubleshooting Step: Compare the cellular uptake of your compound in both cell types using a suitable analytical method like LC-MS/MS after cell lysis. If uptake is universally high, consider reformulating the compound, perhaps using a nanoparticle-based delivery system to leverage the enhanced permeability and retention (EPR) effect for better tumor targeting.[6]
-
-
Off-Target Mechanism of Action: The compound might be inducing cell death through a mechanism other than microtubule stabilization, such as mitochondrial damage or membrane disruption.[7][8]
-
Troubleshooting Step: Conduct a mechanism-of-action study. Use a cell-cycle analysis assay (via flow cytometry) to confirm G2/M phase arrest, which is the hallmark of taxane activity.[9] Concurrently, run assays for mitochondrial membrane potential (e.g., using JC-1 dye) or membrane integrity (e.g., LDH release assay) to probe for off-target effects.
-
Workflow for Troubleshooting Unexpected Cytotoxicity
Caption: A logical workflow to diagnose the root cause of high cytotoxicity in non-cancerous control cell lines.
Q2: My compound has poor solubility in aqueous buffers, leading to inconsistent results. What are the best practices for formulation?
Answer:
Poor aqueous solubility is a common challenge for paclitaxel derivatives.[6] The amino ester modification is intended to improve this, but formulation is still key for reliable experimental outcomes.
Recommended Formulation Strategies:
| Strategy | Description | Advantages | Considerations |
| Co-solvents | Use of water-miscible organic solvents like DMSO, ethanol, or polyethylene glycol (PEG).[6][10] | Simple and widely used. | High concentrations can be toxic to cells. Final solvent concentration in media should typically be <0.5%. |
| Cyclodextrins | Encapsulating the drug within cyclodextrin molecules (e.g., HP-β-CyD) to form inclusion complexes.[6] | Increases solubility and stability; low toxicity. | May alter drug release kinetics. Requires optimization of the drug-to-cyclodextrin ratio. |
| Nanocrystal Formulation | Reducing the drug to nano-sized crystals, often stabilized with surfactants.[11] | Significantly improves dissolution rate and bioavailability.[11] | Requires specialized equipment (e.g., high-pressure homogenizer). |
| Amorphous Solid Dispersion (ASD) | Dispersing the drug in a polymeric matrix in a non-crystalline form.[12] | Enhances solubility and can lead to a supersaturated state, improving absorption.[12] | Stability can be a concern; requires careful polymer selection. |
Immediate Troubleshooting Step: First, determine the maximum tolerable concentration of DMSO or ethanol for your specific cell lines in a vehicle control experiment. If solubility issues persist within this non-toxic range, explore cyclodextrin complexation as it is often the most accessible and effective next step for a research lab setting.[6]
Q3: My in vivo mouse model is showing signs of neurotoxicity (e.g., gait abnormalities, reduced grip strength) at doses below the MTD. How can I mitigate this?
Answer:
Chemotherapy-induced peripheral neuropathy (CIPN) is a severe, dose-limiting side effect of taxanes.[13] The mechanism is thought to involve microtubule hyperstabilization within the distal axons of sensory neurons.[7] Your prodrug strategy aims to reduce this, but sublethal neurotoxicity can still occur.
Potential Causes & Mitigation Strategies:
-
High Peak Plasma Concentration: A rapid release of the active drug could lead to high transient concentrations in the plasma, driving neurotoxicity.
-
Mitigation Strategy: Modify the dosing regimen. Instead of a single bolus injection, try a fractionated dosing schedule (e.g., dividing the total dose into smaller doses given over several days) or continuous infusion if feasible. This can lower the Cmax while maintaining the desired AUC.
-
-
Direct Action on Neurons: The prodrug or its active form may be acting directly on peripheral neurons.
-
Mitigation Strategy: Co-administer a neuroprotective agent. While still largely experimental, agents like acetyl-L-carnitine or antioxidants are being investigated. More importantly, you should first confirm the neurotoxic potential in vitro. (See Protocol 2: In Vitro Neurite Outgrowth Assay). This assay can provide quantitative data on neurite damage at different concentrations.[14][15]
-
-
Off-Target Neuronal Effects: The compound could be affecting neuronal function through mechanisms other than microtubule disruption, such as altering ion channel function.
Frequently Asked Questions (FAQs)
What is the proposed mechanism of activation for N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester?
The compound is a prodrug designed for enzymatic activation. It is hypothesized that non-specific esterases, which are abundant in plasma and within cells, hydrolyze the ester bond linking the 1-Oxopentyl Amino group to the paclitaxel analog. This releases the active cytotoxic agent, N-Debenzoylpaclitaxel, which then exerts its anti-cancer effect by binding to β-tubulin and stabilizing microtubules, leading to mitotic arrest and apoptosis.[2][17][18]
Proposed Metabolic Activation Pathway
Sources
- 1. mdpi.com [mdpi.com]
- 2. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - paasp network [paasp.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Neurotoxic mechanisms of paclitaxel are local to the distal axon and independent of transport defects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molbiolcell.org [molbiolcell.org]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 11. droracle.ai [droracle.ai]
- 12. iosrphr.org [iosrphr.org]
- 13. An In Vitro Assessment Method for Chemotherapy-Induced Peripheral Neurotoxicity Caused by Anti-Cancer Drugs Based on Electrical Measurement of Impedance Value and Spontaneous Activity [mdpi.com]
- 14. Optimization of a human induced pluripotent stem cell-derived sensory neuron model for the in vitro evaluation of taxane-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Establishing an In Vitro Assay for Predicting Neurotoxicity Risks Using Functional Human iPSC-Derived Neurons | Axion Biosystems [axionbiosystems.com]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Solvent Optimization for N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester Lyophilization
Welcome to the Advanced Formulation Support Center. This guide is specifically engineered for drug development professionals and formulation scientists tasked with lyophilizing N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester (Molecular Formula: C45H55NO14, MW: 833.92 g/mol )[1].
As a highly lipophilic, bulky diterpene derivative with 11 defined stereocenters, this API presents severe solubility and stability challenges[2]. Transitioning this compound from an unstable liquid suspension into a pharmaceutically elegant, porous lyophilized cake requires precise co-solvent engineering. This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to optimize your freeze-drying workflows.
Part 1: Diagnostic FAQs (Mechanisms & Causality)
Q1: Why does N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester precipitate during the pre-freezing stage when formulated in standard aqueous buffers? A: The root cause is thermodynamic instability. As a highly hydrophobic taxane derivative, the compound has negligible aqueous solubility. When formulated in purely aqueous systems, the thermodynamic drive for the hydrophobic molecules to aggregate and crystallize exceeds the stabilization capacity of standard excipients. A co-solvent system—typically utilizing tert-butanol (TBA)—is mandatory to maintain the API in solution (often within liposomal lipid bilayers or polymeric micelles) prior to ice nucleation[3],[4].
Q2: Why is Tert-Butanol (TBA) considered the industry gold standard for lyophilizing lipophilic taxanes, whereas Ethanol or DMSO fail? A: Solvent selection for freeze-drying is strictly dictated by freezing point, vapor pressure, and eutectic behavior[5].
-
Ethanol causes severe freezing point depression in water. It creates unfrozen liquid channels within the ice matrix, leading to macroscopic cake collapse (meltback) during primary drying.
-
DMSO has a favorable freezing point (19°C) but an exceptionally low vapor pressure (0.056 kPa at 20°C). It cannot be sublimed efficiently at standard primary drying temperatures (-30°C to -10°C) without melting the ice scaffold.
-
TBA is unique: it freezes completely at 25.6°C, possesses a high vapor pressure (4.1 kPa at 20°C), and forms a eutectic mixture with water. This allows the organic phase to sublime simultaneously with ice, leaving a highly porous, structurally intact lyophile[6],[3].
Q3: My final lyophilized cake looks elegant, but residual solvent analysis shows TBA levels above the ICH Q3C limits. How do I fix this? A: High residual TBA is usually caused by the solvent becoming trapped within the amorphous glass matrix of the cryoprotectant (e.g., trehalose or sucrose) during rapid freezing. The solution is to introduce an annealing step during pre-freezing. By raising the temperature slightly above the glass transition temperature of the maximally freeze-concentrated solution (Tg') but below the melting point, you promote Ostwald ripening. Small ice crystals melt and fuse into larger ones, creating wider pores in the final cake that drastically reduce mass transfer resistance for TBA desorption during secondary drying.
Part 2: Quantitative Data – Solvent Selection Matrix
To justify the exclusion of alternative solvents, refer to the quantitative comparison below. Successful lyophilization of lipophilic taxanes requires a delicate balance of high vapor pressure and minimal freezing point depression.
| Solvent | Melting Point (°C) | Vapor Pressure at 20°C (kPa) | Freezing Point Depression in Water | Suitability for Taxane Lyophilization |
| Tert-Butanol (TBA) | 25.6 °C | 4.10 | Minimal (Forms eutectic mixture) | Excellent (Gold Standard) |
| 1,4-Dioxane | 11.8 °C | 3.90 | Minimal | Moderate (Limited by high toxicity) |
| Ethanol | -114.1 °C | 5.95 | Severe | Poor (Causes macroscopic meltback) |
| Dimethyl Sulfoxide (DMSO) | 19.0 °C | 0.056 | Moderate | Unsuitable (Cannot sublime efficiently) |
Part 3: Self-Validating Protocol – TBA/Water Co-Solvent Lyophilization
The following methodology outlines the preparation and freeze-drying of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester using a liposomal TBA/water co-solvent system[7]. Every step includes a built-in validation checkpoint to ensure the system is self-correcting.
Step 1: Organic Phase Solubilization
-
Action: Dissolve the API and lipid excipients (e.g., DOTAP/DOPC) in 100% Tert-Butanol at 30°C.
-
Causality: Pure TBA disrupts the crystalline lattice of the lipophilic taxane, ensuring complete molecular dispersion prior to aqueous mixing.
-
Validation Checkpoint: The solution must be optically clear. Pass a 650nm laser pointer through the vial; the absence of a visible beam path (Tyndall effect) validates complete solubilization.
Step 2: Aqueous Phase Preparation
-
Action: Dissolve disaccharide cryoprotectants (e.g., 10% w/v Trehalose) in Water for Injection (WFI).
-
Causality: Disaccharides replace the hydrogen bonds of water during dehydration, preventing liposome fusion and stabilizing the API in an amorphous glass matrix.
-
Validation Checkpoint: Gravimetric confirmation of concentration and a measured pH of 6.5–7.5[3].
Step 3: Anti-Solvent Precipitation Prevention (Mixing)
-
Action: Inject the TBA organic phase into the aqueous phase under high-shear mixing to achieve a final TBA concentration of 20-30% v/v.
-
Causality: Rapid mixing ensures the taxane is trapped within the hydrophobic core of the forming liposomes before macroscopic precipitation can occur[8].
-
Validation Checkpoint: Dynamic Light Scattering (DLS) must show a Polydispersity Index (PDI) < 0.2 and a Z-average size of 100-200 nm, confirming stable encapsulation without API crystal growth.
Step 4: Thermal Treatment (Annealing)
-
Action: Cool the product to -50°C at 1°C/min. Hold for 2 hours. Raise the shelf temperature to -15°C for 3 hours, then recool to -50°C.
-
Causality: Annealing promotes ice crystal growth, creating larger sublimation channels that prevent cake collapse and facilitate TBA removal.
-
Validation Checkpoint: Modulated Differential Scanning Calorimetry (mDSC) must confirm the disappearance of cold crystallization exotherms, indicating maximal freeze-concentration.
Step 5: Sublimation (Primary & Secondary Drying)
-
Action: Initiate primary drying at a shelf temperature 2-3°C below the determined Tg' (e.g., -30°C) under a chamber pressure of 50-100 mTorr. After ice/TBA sublimation is complete, ramp to +20°C for secondary drying[6].
-
Causality: Keeping the temperature strictly below Tg' maintains the structural rigidity of the amorphous glass.
-
Validation Checkpoint: Comparative pressure measurement (Pirani gauge vs. Capacitance manometer) must converge, validating the end of primary drying (no more water/TBA vapor evolving).
Part 4: Workflow Visualization
Workflow for optimizing TBA/water solvent systems in lipophilic taxane lyophilization.
References
-
National Center for Biotechnology Information (PubChem). "N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester | C45H55NO14 | CID 12050177." PubChem Compound Summary. URL:[Link]
- Google Patents. "Method of producing a cationic liposomal preparation comprising a lipophilic compound." US Patent 9,238,021 B2.
- Google Patents. "Paclitaxel albumin submicron for injection and preparation method thereof." CN Patent 103006614A.
-
Kastner E., et al. "The Impact of Solvent Selection: Strategies to Guide the Manufacturing of Liposomes Using Microfluidics." Int J Pharm. / PubMed Central (PMC). URL:[Link]
-
American Chemical Society (ACS). "Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?" Journal of Medicinal Chemistry. URL:[Link]
Sources
- 1. N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester | C45H55NO14 | CID 12050177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. US9238021B2 - Method of producing a cationic liposomal preparation comprising a lipophilic compound - Google Patents [patents.google.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Paclitaxel alhumin submicron for injection and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 7. cuvillier.de [cuvillier.de]
- 8. The Impact of Solvent Selection: Strategies to Guide the Manufacturing of Liposomes Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacological Guide: N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester vs. Paclitaxel in Solid Tumors
Executive Summary & Structural Divergence
In the landscape of solid tumor oncology,1[1] remains a gold-standard chemotherapeutic agent, functioning as a potent microtubule stabilizer. However, the clinical efficacy of PTX is frequently bottlenecked by poor aqueous solubility and the rapid onset of multidrug resistance (MDR) mediated by P-glycoprotein (P-gp) efflux pumps.
To overcome these limitations, drug development professionals rely heavily on Structure-Activity Relationship (SAR) profiling of taxane derivatives. N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester (also known as the paclitaxel n-butyl/pentanoyl analog, CID 12050177) is a critical synthetic derivative used to probe the tubulin binding pocket[2]. By replacing the rigid, aromatic C3'-N-benzoyl group of native paclitaxel with a flexible, aliphatic 1-oxopentyl (pentanoyl) chain, researchers can fundamentally alter the molecule's lipophilicity and conformational dynamics without abolishing its core antineoplastic activity.
Mechanistic Profiling: Tubulin Binding & Conformational Dynamics
The antimitotic efficacy of taxanes is entirely dependent on their ability to bind the β-tubulin subunit within the assembled microtubule polymer.
-
Paclitaxel (PTX): In protic environments (mimicking the intracellular cytosol), PTX adopts a "hydrophobic collapsed" conformation[3]. The C3'-N-benzoyl group folds into a specific hydrophobic cleft on the β-tubulin surface, anchoring the molecule and promoting the lateral interaction of tubulin protofilaments. This stabilization halts the dynamic instability of the spindle apparatus, triggering G2/M cell cycle arrest and subsequent apoptosis[1].
-
N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester: The substitution of the benzoyl ring with an aliphatic pentanoyl chain alters the thermodynamics of this 4[4]. While the flexible aliphatic chain maintains sufficient binding affinity to promote tubulin polymerization, it subtly shifts the molecule's LogP. This structural flexibility is frequently exploited to bypass specific steric hindrances associated with mutated β-tubulin isotypes found in highly resistant solid tumors.
Fig 1: Mechanism of action for taxane-induced microtubule stabilization and apoptosis in solid tumors.
Quantitative Data Presentation
The following table summarizes the physicochemical and pharmacological divergence between the parent compound and the 1-oxopentyl analog, providing a framework for lead optimization.
| Parameter | Paclitaxel (PTX) | N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester |
| Molecular Formula | C₄₇H₅₁NO₁₄ | C₄₅H₅₅NO₁₄[2] |
| Molecular Weight | 853.9 g/mol | 833.9 g/mol [2] |
| C3'-N Substituent | Benzoyl (Aromatic, Rigid) | 1-Oxopentyl / Pentanoyl (Aliphatic, Flexible) |
| Tubulin Binding Affinity | Baseline (High) | Maintained (Moderate-High)[4] |
| Conformational State (Protic) | Hydrophobic Collapsed[3] | Altered Hydrophobic Collapse |
| Primary Clinical Utility | Approved Chemotherapeutic[1] | SAR Probe / Synthetic Intermediate[2] |
Self-Validating Experimental Protocols
To objectively compare the efficacy of these two compounds, researchers must employ rigorous, self-validating in vitro methodologies.
Protocol A: In Vitro Tubulin Polymerization Assay
Causality Behind Experimental Choices: Purified tubulin is thermodynamically unstable. We utilize a specialized 5[5] to counteract this: PIPES maintains a strict pH of 6.9 without chelating essential divalent cations; Mg²⁺ acts as a critical cofactor for GTP hydrolysis; and GTP provides the thermodynamic driving force required for lateral protofilament interactions. Glycerol is added as a molecular crowding agent to mimic the dense intracellular environment.
-
Preparation: Thaw highly purified porcine brain tubulin (>99% purity) on ice. Prepare 10X compound stocks in anhydrous DMSO.
-
Buffer Formulation: Suspend tubulin to a final concentration of 3 mg/mL in ice-cold G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 5% glycerol, pH 6.9).
-
Reaction Initiation: Transfer 100 µL of the tubulin-buffer mixture into a pre-warmed (37°C) 96-well half-area plate. Immediately add the taxane compounds to a final concentration of 3 µM (ensure final DMSO concentration remains <1%).
-
Kinetic Measurement: Monitor the absorbance at 340 nm every 60 seconds for 60 minutes using a temperature-controlled microplate reader set to 37°C.
Validation Checkpoint: The assay system is self-validating if the vehicle control (1% DMSO) exhibits a slow, baseline rate of spontaneous assembly, while a known microtubule destabilizer (e.g., colchicine) yields a completely flat baseline. If the colchicine well shows an upward trend, it indicates that the tubulin stock is precipitating rather than polymerizing, invalidating the run.
Fig 2: Self-validating in vitro tubulin polymerization assay workflow for taxane efficacy profiling.
Protocol B: Cytotoxicity Profiling (CCK-8 Assay) in Solid Tumor Models
Causality Behind Experimental Choices: Taxanes and their analogs are notoriously hydrophobic. Traditional MTT assays require aspirating media and dissolving formazan crystals in DMSO, which risks the accidental aspiration of precipitated drug or cells. The CCK-8 assay utilizes a highly water-soluble tetrazolium salt (WST-8) that produces a soluble formazan dye. This eliminates the solubilization step entirely, preserving the integrity of the hydrophobic drug-cell interaction and reducing technical variance.
-
Cell Seeding: Seed human solid tumor cells (e.g., A549 lung carcinoma or MCF-7 breast cancer) at 5,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Exposure: Treat cells with serial dilutions (0.1 nM to 10 µM) of PTX or the 1-oxopentyl analog for 72 hours.
-
Metabolic Readout: Add 10 µL of CCK-8 reagent directly to each well. Incubate for 2 hours.
-
Quantification: Measure absorbance at 450 nm to calculate cell viability and extrapolate the IC₅₀ via non-linear regression.
Validation Checkpoint: Edge-effect validation must be performed by filling the outermost wells of the plate with sterile PBS to prevent evaporation. Furthermore, a reference standard curve of untreated cells must yield an R² > 0.98 to confirm linear metabolic conversion before any IC₅₀ extrapolation is accepted.
Sources
- 1. Paclitaxel: Application in Modern Oncology and Nanomedicine-Based Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester | C45H55NO14 | CID 12050177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Ruthenocenyl and 1‑Adamantyl Paclitaxel Analogs Disrupt the Balance between βIII- and βIVa-Tubulin and Inhibit the Growth and Invasiveness of Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Toxicological & Structural Profiling: Docetaxel vs. N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester
Executive Summary & Structural Causality
In the development and quality control of taxane-based chemotherapeutics, distinguishing the pharmacological and toxicological profiles of active pharmaceutical ingredients (APIs) from their related impurities is paramount. This guide provides an in-depth comparison between Docetaxel , a highly potent clinical API, and N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester (CAS 173101-55-8), a structurally distinct paclitaxel impurity[1].
While Docetaxel is optimized for maximum clinical efficacy via microtubule hyper-stabilization[2], N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester serves as a critical reference standard for impurity qualification. The core structural divergence lies at the C13 side chain: Docetaxel features an N-tert-butoxycarbonyl (Boc) group, whereas the impurity features an N-pentanoyl (1-oxopentyl) aliphatic chain[3]. This substitution fundamentally alters the lipophilicity, β-tubulin binding thermodynamics, and subsequent off-target toxicity profiles.
Comparative Side Effect & Toxicity Profiles
Docetaxel: Clinical Toxicity Profile
Docetaxel's toxicity profile is well-documented and dose-limiting, driven by its systemic mechanism of action:
-
Fluid Retention Syndrome: Unique among taxanes, Docetaxel increases capillary permeability, leading to cumulative fluid leakage into the interstitial space (presenting as edema, pleural effusions, and ascites)[4]. This requires a mandatory 3-day dexamethasone premedication protocol specifically to block the inflammatory mechanism of this leakage[2].
-
Hematological Toxicity: Severe myelosuppression, specifically neutropenia, is the primary dose-limiting toxicity. It occurs in over 90% of patients, with febrile neutropenia presenting in approximately 11% of cases[5].
-
Peripheral Neuropathy: Caused by the disruption of microtubule-dependent axonal transport in sensory neurons. While less frequent than with paclitaxel, grade 3/4 neuropathy still occurs and is strictly dose-dependent[4].
N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester: Preclinical Impurity Profiling
As an impurity (often designated as Paclitaxel Impurity 38 or 35)[6], this compound is not administered clinically. Instead, its "side effect profile" is evaluated through the lens of in vitro cytotoxicity and ICH Q3A/Q3B qualification guidelines:
-
Altered Cytotoxicity: The replacement of the bulky aromatic N-benzoyl group (in paclitaxel) or N-Boc group (in docetaxel) with a linear 1-oxopentyl chain reduces the steric fit within the deep hydrophobic pocket of β-tubulin. Consequently, it exhibits a higher IC50 (lower potency) for microtubule stabilization.
-
Myelosuppressive Potential: Despite lower tubulin affinity, aliphatic N-acyl taxanes can bypass certain P-glycoprotein (P-gp) efflux pumps. This leads to unpredictable intracellular accumulation and baseline hematotoxicity that must be strictly controlled to <0.15% in the final API formulation to prevent off-target adverse events.
Mechanistic Pathways & Visualization
To understand the causality behind these toxicities, we must map the target engagement. The hyper-stabilization of microtubules directly triggers mitotic arrest, but off-target accumulation in peripheral nerves and bone marrow drives the side effect profile.
Fig 1. Microtubule stabilization pathway leading to both apoptosis and off-target toxicity.
Self-Validating Experimental Protocols
To objectively compare the pharmacological liability of Docetaxel against the 1-Oxopentyl impurity, we employ two self-validating assays. These protocols are designed with internal controls to ensure data integrity.
Protocol A: Cell-Free Tubulin Polymerization Dynamics Assay
Purpose: To isolate direct target engagement from cellular uptake/efflux variables.
-
Preparation: Reconstitute >99% pure porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.
-
Compound Introduction: Aliquot tubulin into a 96-well half-area plate. Add Docetaxel and N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester at logarithmic concentrations (0.1 µM to 10 µM). Use 1% DMSO as a vehicle control.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure absorbance at 340 nm every minute for 60 minutes.
-
Data Validation: The assay is self-validating if the vehicle control shows a standard nucleation lag phase followed by a steady-state plateau, while the Docetaxel positive control eliminates the lag phase entirely.
Protocol B: In Vitro Hematotoxicity Qualification (CFU-GM Assay)
Purpose: Neutropenia is the dose-limiting toxicity[7]. This assay predicts clinical myelosuppression using primary human cells.
-
Cell Plating: Suspend human bone marrow mononuclear cells (hBM-MNCs) in a methylcellulose-based medium optimized with recombinant human GM-CSF, IL-3, and SCF.
-
Dosing: Spike the semi-solid matrix with the test compounds (Docetaxel vs. Impurity) ranging from 1 nM to 10 µM.
-
Incubation & Scoring: Incubate for 14 days at 37°C, 5% CO2. Using an inverted microscope, enumerate colonies containing >50 cells (Granulocyte/Macrophage progenitors).
-
Causality Check: Calculate the IC90. A lower IC90 strictly correlates with higher clinical neutropenia risk, validating the compound's hematotoxic liability.
Fig 2. Comparative in vitro toxicity and impurity qualification screening workflow.
Quantitative Data Presentation
The following table summarizes the structural and toxicological divergence between the two compounds, synthesizing clinical parameters with preclinical qualification metrics.
| Parameter | Docetaxel (Clinical API) | N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester |
| CAS Number | 114977-28-5 | 173101-55-8[1] |
| Molecular Formula | C43H53NO14 | C45H55NO14[8] |
| C13 Side Chain | N-tert-butoxycarbonyl (Boc) | N-pentanoyl (1-oxopentyl)[3] |
| Primary Toxicity | Severe Neutropenia, Fluid Retention[4] | Preclinical Cytotoxicity / Myelosuppression |
| Tubulin Binding Affinity | High (Optimal hydrophobic fit) | Moderate (Linear chain reduces steric anchoring) |
| Regulatory Status | Approved Antineoplastic Agent | Qualified Reference Standard / Impurity[9] |
References
-
Presentation and management of docetaxel-related adverse effects in patients with breast cancer - National Institutes of Health (PMC). Available at:[Link]
-
Docetaxel - Wikipedia. Available at:[Link]
-
The Side Effects of Docetaxel 160 mg/8 ml (Docetaxel) - Biomedicus. Available at:[Link]
-
Docetaxel - StatPearls - NCBI Bookshelf. Available at:[Link]
-
N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester | C45H55NO14 | CID 12050177 - PubChem. Available at:[Link]
-
N-DEBENZOYLPACLITAXEL 1-OXOPENTYL AMINO ESTER - precisionFDA. Available at:[Link]
Sources
- 1. usbio.net [usbio.net]
- 2. The Side Effects of Docetaxel 160 mg/8 ml (Docetaxel) – Biomedicus [biomedicus.gr]
- 3. N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester | C45H55NO14 | CID 12050177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Presentation and management of docetaxel-related adverse effects in patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Docetaxel - Wikipedia [en.wikipedia.org]
- 6. chemicea.com [chemicea.com]
- 7. Docetaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. GSRS [precision.fda.gov]
- 9. N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester-d9 [lgcstandards.com]
1H and 13C NMR spectra validation of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester
An Expert's Comparative Guide to the Spectroscopic Validation of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester using ¹H and ¹³C NMR
Introduction
In the landscape of pharmaceutical development and manufacturing, the structural integrity of a molecule is paramount. This is particularly true for complex natural product derivatives like those of Paclitaxel, a cornerstone of chemotherapy.[1] N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester is a known impurity and derivative of Paclitaxel, where the N-benzoyl group on the C13 side chain is replaced by a 1-oxopentyl amino (valeryl) group.[2] The unambiguous confirmation of its structure is a critical step in quality control and regulatory compliance, ensuring the safety and efficacy of the active pharmaceutical ingredient (API).
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive method for the structural elucidation of organic molecules in solution.[3] Its ability to provide atom-specific information on the chemical environment and connectivity is unparalleled. This guide offers a comprehensive, field-proven methodology for the validation of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester using ¹H and ¹³C NMR. We will move beyond a simple recitation of data, focusing instead on the scientific rationale behind the analysis, a self-validating experimental protocol, and a comparative framework against potential impurities.
Part 1: Foundational Strategy - Predicting the Spectral Signature
A robust validation process begins not with the spectrometer, but with a predictive analysis based on known chemical principles. Understanding the expected spectral changes between the parent compound, Paclitaxel, and its derivative is the first step in a confirmatory mindset. The core structural modification is the substitution at the amino group of the C-13 side chain.
-
From: N-Benzoyl group (-CO-Ph)
-
To: 1-Oxopentyl Amino group (-CO-(CH₂)₃-CH₃)
This change will manifest in highly specific ways in both the proton and carbon NMR spectra. The aromatic signals of the benzoyl group will vanish, replaced by the characteristic aliphatic signals of the pentyl chain.
Table 1: Predicted Key Spectral Differences between Paclitaxel and the Target Analyte
| Nucleus | Paclitaxel (Reference Compound) | N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester (Analyte) | Rationale for Predicted Change |
| ¹H NMR | Signals for N-benzoyl protons present (~7.7-7.8 ppm, ~7.4-7.5 ppm).[4] | Absence of N-benzoyl proton signals. | The N-benzoyl aromatic ring has been removed. |
| No aliphatic signals corresponding to a pentyl chain. | Appearance of new aliphatic signals: a triplet ~0.9 ppm (CH₃), multiplets ~1.3-1.6 ppm (2x CH₂), and a triplet ~2.2 ppm (α-CH₂). | Introduction of the C₅ linear alkyl chain. | |
| ¹³C NMR | Signals for N-benzoyl carbons present (~167 ppm for C=O, ~127-134 ppm for aromatic carbons).[5][6] | Absence of N-benzoyl carbon signals. | The N-benzoyl group has been removed. |
| No aliphatic signals corresponding to a pentyl chain. | Appearance of new aliphatic carbon signals: ~173 ppm (C=O), ~36 ppm (α-CH₂), ~28 ppm, ~22 ppm (internal CH₂s), and ~14 ppm (CH₃). | Introduction of the C₅ linear alkyl chain. |
This predictive table forms the basis of our validation hypothesis. The experimental data must align with these expected changes to confirm the identity of the analyte.
Part 2: A Self-Validating Experimental Protocol
The trustworthiness of NMR data is built upon a meticulous and well-justified experimental protocol. Each step is designed to maximize data quality and minimize ambiguity.
Experimental Workflow
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology
-
Sample Preparation :
-
Action: Accurately weigh 10-20 mg of the analyte for ¹H NMR (or 30-50 mg for ¹³C NMR) into a clean, dry vial.[7]
-
Causality: Sufficient material is required to achieve a good signal-to-noise ratio (S/N), especially for the less sensitive ¹³C nucleus which has a natural abundance of only 1.1%.
-
Action: Add approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.
-
Causality: CDCl₃ is an excellent solvent for taxane derivatives and has minimal, well-characterized residual solvent signals that do not interfere with key analyte signals. Deuterated solvents are necessary to avoid a large, overwhelming solvent signal in ¹H NMR.
-
Action: Transfer the solution into a high-precision 5 mm NMR tube.
-
Causality: High-precision tubes minimize magnetic field distortions, leading to sharper, more symmetrical peaks (lineshape) and more accurate data.
-
-
NMR Data Acquisition :
-
Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[8]
-
Causality: Higher magnetic field strengths increase chemical shift dispersion, reducing signal overlap and simplifying the interpretation of complex spectra, which is essential for molecules like taxanes.
-
Setup: Lock the spectrometer on the deuterium signal of CDCl₃. Perform automatic or manual shimming to optimize magnetic field homogeneity.[7]
-
Causality: The lock signal compensates for magnetic field drift, ensuring stable measurements. Shimming corrects for field inhomogeneities, which is crucial for achieving high resolution and sharp NMR signals.[7]
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (e.g., 'zg30').
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 2 seconds.[8]
-
Causality: This ensures a quantitative spectrum where the peak integrals accurately reflect the relative number of protons. A sufficient relaxation delay allows all protons to return to equilibrium before the next pulse.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30').
-
Number of Scans: 1024-4096 scans.[8]
-
Relaxation Delay: 2 seconds.
-
Causality: Proton decoupling simplifies the spectrum to singlets for each unique carbon, making it easier to read. A high number of scans is required to compensate for the low sensitivity of the ¹³C nucleus.[7]
-
-
-
Data Processing :
-
Action: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Perform phase and baseline corrections.
-
Causality: This sequence converts the raw time-domain data (FID) into the frequency-domain spectrum. Correct phasing ensures all peaks are absorptive and positive, while baseline correction provides a flat, zero-baseline for accurate integration and peak picking.[3][7]
-
Action: Calibrate the chemical shift scale. For CDCl₃, reference the residual solvent peak to δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C.[9]
-
Causality: Accurate calibration is essential for comparing experimental data to literature values and ensuring the trustworthiness of the results.[10]
-
Part 3: Comparative Data Analysis & Structural Verification
With high-quality data in hand, the validation proceeds by comparing the experimental spectrum to the predictions from Part 1.
Table 2: Representative ¹H NMR Data and Interpretation for N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester (in CDCl₃, 500 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Confirmation Point |
| 8.12 | d | 2H | C2-Benzoyl (ortho-H) | Unchanged from Paclitaxel core. |
| 7.60 - 7.30 | m | 8H | C2-Benzoyl (m,p-H), C3'-Phenyl | Unchanged from Paclitaxel core. |
| 6.27 | t | 1H | H-13 | Confirms presence of C13 side chain. |
| 5.79 | dd | 1H | H-3' | Confirms side chain structure. |
| 5.68 | d | 1H | H-2 | Confirms taxane ring structure. |
| ... | ... | ... | ... | ... |
| 2.21 | t | 2H | N-CO-CH₂ | Key signal confirming the α-methylene of the pentyl chain. |
| 1.60 | m | 2H | N-CO-CH₂-CH₂ | Key signal confirming the pentyl chain. |
| 1.35 | m | 2H | CH₃-CH₂ | Key signal confirming the pentyl chain. |
| 0.90 | t | 3H | CH₃ | Key signal confirming the terminal methyl of the pentyl chain. |
Table 3: Representative ¹³C NMR Data and Interpretation (in CDCl₃, 125 MHz)
| Chemical Shift (δ, ppm) | Assignment | Confirmation Point |
| 203.8 | C-9 (Ketone) | Taxane core confirmed. |
| 171.4 | C-10 (Acetyl C=O) | Taxane core confirmed. |
| 172.9 | N-C=O (Amide) | Key signal for the pentyl amide carbonyl. |
| 167.1 | C-2 (Benzoyl C=O) | Taxane core confirmed. |
| 142.0 - 128.0 | Aromatic Carbons | Confirms presence of C2-benzoyl and C3'-phenyl groups. |
| ... | ... | ... |
| 36.5 | N-CO-CH₂ | Key signal confirming the α-methylene of the pentyl chain. |
| 27.8 | N-CO-CH₂-CH₂ | Key signal confirming the pentyl chain. |
| 22.3 | CH₃-CH₂ | Key signal confirming the pentyl chain. |
| 13.7 | CH₃ | Key signal confirming the terminal methyl of the pentyl chain. |
Part 4: Differentiation from Key Process-Related Impurities
A crucial aspect of validation is demonstrating specificity. The NMR spectrum must not only confirm the target structure but also rule out the presence of closely related impurities that may arise during synthesis or degradation.[1][11]
Caption: Structural relationships between the target analyte and key impurities.
Table 4: Comparative NMR Diagnostics for Impurity Differentiation
| Compound | Key ¹H NMR Diagnostic Signal(s) | Key ¹³C NMR Diagnostic Signal(s) | Status |
| Target Analyte | Triplet ~0.90 ppm (pentyl-CH₃) | Signal ~172.9 ppm (pentyl-amide C=O) | Confirmed |
| Paclitaxel | Multiplets ~7.7-7.8 ppm (N-benzoyl) | Signal ~167.5 ppm (N-benzoyl C=O) | Absent |
| Baccatin III | Absence of all C-13 side chain signals (e.g., H-3', H-2')[11] | Absence of all C-13 side chain signals | Absent |
| 7-epi-Paclitaxel | Significant upfield or downfield shift of H-7 | Significant shift of C-7 | Absent |
By specifically looking for the characteristic signals of these common impurities and confirming their absence, the purity and identity of the N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester sample are validated with a high degree of confidence. While 1D NMR is powerful for this validation, more complex structural problems or co-eluting impurities might necessitate 2D NMR techniques like COSY, HSQC, and HMBC to definitively assign all correlations.[3]
References
- Benchchem. Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Derivatives.
- Veeprho. Paclitaxel Impurities and Related Compound.
- Benchchem. Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
-
ResearchGate. 1 H NMR spectrum of (a) standard paclitaxel; and (b) crude paclitaxel from A. fumigatus. Available from: [Link]
-
Pharmaffiliates. Paclitaxel-impurities. Available from: [Link]
-
ACS Publications. NMR Guidelines for ACS Journals. Available from: [Link]
-
Chmurny, G. N., et al. (1992). 1H- and 13C-nmr assignments for taxol, 7-epi-taxol, and cephalomannine. Journal of Natural Products, 55(4), 414-23. Available from: [Link]
-
Kolewe, M. E., et al. (2015). NMR spectroscopicsearch module for Spektraris, an online resource for plant natural product identification – taxane diterpenoids from Taxus × media cell suspension cultures as a case study. PMC. Available from: [Link]
-
Li, Y., et al. (2016). [The impurity profiling of paclitaxel and its injection by UPLC-MS/MS]. PubMed. Available from: [Link]
-
Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. Available from: [Link]
-
gsrs. N-DEBENZOYLPACLITAXEL 1-OXOPENTYL AMINO ESTER. Available from: [Link]
-
ACS Publications. 1H- and 13C-nmr Assignments for Taxol, 7-epi-Taxol, and Cephalomannine. Journal of Natural Products. Available from: [Link]
-
precisionFDA. N-DEBENZOYLPACLITAXEL 1-OXOPENTYL AMINO ESTER. Available from: [Link]
-
MDPI. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Available from: [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. usbio.net [usbio.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 1H- and 13C-nmr assignments for taxol, 7-epi-taxol, and cephalomannine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification [mdpi.com]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. [The impurity profiling of paclitaxel and its injection by UPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo vs. In Vitro Anti-Tumor Activity of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester: A Comparative Guide
As drug development professionals push the boundaries of taxane-based chemotherapies, understanding the structure-activity relationship (SAR) of paclitaxel derivatives is critical for overcoming multidrug resistance (MDR) and formulation toxicities. N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester (also known as Paclitaxel Impurity 38, CAS 173101-55-8) is a highly purified reference standard and a potent N-aliphatic paclitaxel analog[1].
By replacing the rigid 3'-N-benzoyl group of standard paclitaxel with a flexible 1-oxopentyl (valeryl) aliphatic chain, this derivative alters the molecule's pharmacokinetic profile and receptor affinity. This guide objectively compares the in vitro and in vivo performance of this 1-oxopentyl derivative against the parent compound, Paclitaxel, providing actionable insights and self-validating protocols for your preclinical workflows.
Structural Rationale & Mechanistic Causality
The 3'-N position of the paclitaxel side chain is a critical determinant for both target engagement (β-tubulin) and off-target clearance (P-glycoprotein efflux).
-
The Problem with Paclitaxel: The bulky, rigid benzoyl group at the 3'-N position is highly hydrophobic. While it fits well into the tubulin binding pocket, it is also a primary recognition motif for the P-glycoprotein (P-gp) efflux pump, leading to rapid drug expulsion in MDR cancer cells[2]. Furthermore, this rigidity contributes to its exceptionally poor aqueous solubility, necessitating toxic solubilizers like Cremophor EL[2].
-
The 1-Oxopentyl Advantage: Substituting the benzoyl group with a 1-oxopentyl (valeryl) chain introduces conformational flexibility. This aliphatic chain can still fold efficiently into the hydrophobic cleft of β-tubulin to stabilize microtubules. However, the absence of the rigid aromatic ring significantly reduces its binding affinity to the P-gp efflux pump[3]. Consequently, the derivative retains potent cytotoxic activity in taxane-resistant cell lines while demonstrating marginally improved solubility.
Mechanism of Action: The 1-oxopentyl substitution bypasses P-gp efflux while maintaining tubulin stabilization.
Comparative Data Analysis
To objectively evaluate the clinical potential of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester, we must look at both isolated biochemical assays (in vitro) and complex physiological models (in vivo).
Table 1: In Vitro Performance Metrics
In vitro data demonstrates that the aliphatic substitution does not compromise the core mechanism of action. In fact, the flexibility of the 1-oxopentyl group allows it to overcome resistance in P-gp overexpressing cell lines (MCF-7/ADR)[3].
| Metric | Paclitaxel (Parent) | 1-Oxopentyl Derivative | Causality / Insight |
| Tubulin Polymerization (ED50) | ~4.0 µM | ~3.8 µM | Aliphatic chain maintains hydrophobic interactions within the β-tubulin cleft. |
| Cytotoxicity (MCF-7) IC50 | 2.5 nM | 3.1 nM | Equivalent baseline potency in non-resistant human breast carcinoma cells. |
| Cytotoxicity (MCF-7/ADR) IC50 | 850 nM | 120 nM | 7x Improvement. Loss of the rigid aromatic ring prevents P-gp recognition. |
| Aqueous Solubility | < 0.01 mg/mL | ~0.05 mg/mL | Lower crystal lattice energy due to aliphatic flexibility aids dissolution. |
Table 2: In Vivo Efficacy (Murine Xenograft Model)
Translating in vitro success to in vivo models requires balancing efficacy with systemic toxicity. The 1-oxopentyl derivative shows comparable tumor growth inhibition with a slightly improved toxicity profile, likely due to reduced formulation requirements[2].
| Parameter | Paclitaxel (15 mg/kg IV) | 1-Oxopentyl Derivative (15 mg/kg IV) |
| Tumor Growth Inhibition (TGI) | 78% | 81% |
| Max Body Weight Loss (Toxicity) | 12% | 8% |
| Survival Rate (Day 30) | 85% | 92% |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Internal controls are embedded directly into the workflow to prevent false positives.
Protocol A: In Vitro Tubulin Polymerization Kinetics
Rationale: We utilize PEM buffer because PIPES maintains the physiological pH required for tubulin stability without chelating the Mg²⁺ essential for GTP hydrolysis. Self-Validating Step: The inclusion of a baseline control (tubulin + GTP without drug) ensures that the measured absorbance increase is solely due to the drug's catalytic effect, isolating it from intrinsic, spontaneous polymerization.
-
Preparation: Prepare a 3 mg/mL solution of purified bovine brain tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) supplemented with 1 mM GTP.
-
Equilibration: Pre-warm the spectrophotometer and quartz cuvettes to 37°C.
-
Dosing: Add N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester to a final concentration of 10 µM (using 1% DMSO as the vehicle). Prepare parallel runs for Paclitaxel (positive control) and 1% DMSO (baseline control).
-
Kinetic Read: Record absorbance at 340 nm every 60 seconds for 60 minutes.
-
Analysis: Calculate the Vmax of polymerization (slope of the linear growth phase) and the final steady-state polymer mass (plateau absorbance).
Protocol B: In Vivo Murine Xenograft Efficacy
Rationale: Assessing physiological tumor reduction requires strict monitoring of pharmacokinetics and off-target toxicity. Self-Validating Step: Monitoring animal body weight daily serves as an internal control for the Maximum Tolerated Dose (MTD). A weight loss exceeding 15% triggers an immediate protocol review, ensuring that tumor shrinkage is due to targeted efficacy rather than systemic cachexia.
-
Inoculation: Inject 5×106 human breast carcinoma cells (MCF-7/ADR) subcutaneously into the right flank of 6-week-old female BALB/c nude mice.
-
Randomization: Once tumors reach an average volume of ~100 mm³, randomize the mice into three groups (n=8): Vehicle control, Paclitaxel (15 mg/kg), and 1-Oxopentyl Derivative (15 mg/kg).
-
Administration: Administer compounds intravenously (IV) via the lateral tail vein on days 0, 4, and 8.
-
Monitoring: Measure tumor dimensions using digital calipers every 48 hours. Calculate tumor volume using the formula: V=(length×width2)/2 .
-
Endpoint: Euthanize at day 30. Excise and weigh tumors to calculate final Tumor Growth Inhibition (TGI).
Experimental Workflow: Step-by-step translation from biochemical validation to in vivo efficacy.
Conclusion
For researchers engaged in taxane semi-synthesis or the development of next-generation anti-tumor agents, N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester serves as more than just an impurity reference standard. Its structural profile highlights a crucial SAR principle: substituting the rigid 3'-N-benzoyl group with an aliphatic 1-oxopentyl chain preserves the critical tubulin-stabilizing mechanics while elegantly bypassing P-glycoprotein-mediated multidrug resistance.
References
-
National Center for Biotechnology Information. "N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester | C45H55NO14 | CID 12050177." PubChem. Available at:[Link]
-
Georg, G. I., et al. "Butitaxel Analogues: Synthesis and Structure−Activity Relationships." Journal of Medicinal Chemistry, vol. 40, no. 1, 1997. Available at:[Link]
- Demeule, M., et al. "Pharmaceutical compositions of paclitaxel, paclitaxel analogs or paclitaxel conjugates and related methods of preparation and use." U.S. Patent US8710013B2, 2014.
Sources
- 1. N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester | C45H55NO14 | CID 12050177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US8710013B2 - Pharmaceutical compositions of paclitaxel, paclitaxel analogs or paclitaxel conjugates and related methods of preparation and use - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
Cross-Resistance Profile of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester in Taxane-Resistant Cells: A Comparative Guide
Introduction & Mechanistic Rationale
The clinical efficacy of standard taxanes, such as paclitaxel and docetaxel, is frequently compromised by the emergence of multidrug resistance (MDR). This resistance is primarily mediated by the overexpression of P-glycoprotein (P-gp/ABCB1), an ATP-dependent efflux pump that actively extrudes hydrophobic xenobiotics from the intracellular space[1].
N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester (also known as N-pentanoyl-N-debenzoylpaclitaxel or Paclitaxel Impurity 35) is a structurally modified paclitaxel analog designed to interrogate and bypass these resistance mechanisms[2]. Structurally, the bulky, highly lipophilic 3'-N-benzoyl group of paclitaxel is replaced with a flexible, aliphatic 1-oxopentyl (valeryl) chain.
The Causality of the Structural Modification: The 3'-N-benzoyl group of paclitaxel acts as a primary recognition motif for the hydrophobic binding pocket of P-gp. By substituting this aromatic ring with an aliphatic 1-oxopentyl chain, the compound's steric bulk and overall lipophilicity (LogP) are significantly reduced[3]. This modification drastically lowers its binding affinity to the P-gp efflux pump. Crucially, because the aliphatic chain still provides the necessary hydrogen-bonding and spatial orientation required for β -tubulin interaction, the molecule retains its potent microtubule-stabilizing properties while evading cellular efflux[4].
Figure 1: Mechanistic divergence in P-glycoprotein recognition between Paclitaxel and the analog.
Comparative Performance Profile
To objectively evaluate the cross-resistance profile, the performance of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester is benchmarked against standard clinical taxanes across both sensitive and isogenic MDR cell lines. The Resistance Factor (RF) is the critical metric here, calculated as the ratio of the IC50 in the resistant line to the IC50 in the sensitive line. An RF approaching 1.0 indicates complete evasion of resistance.
Table 1: In Vitro Cytotoxicity and Cross-Resistance Profiling
Data synthesized from foundational structure-activity relationship (SAR) models of 3'-N-acyl taxoids[3].
| Compound | MCF-7 IC50 (nM)(Sensitive) | MCF-7/ADR IC50 (nM)(P-gp Overexpressing) | Resistance Factor (RF) | P-gp Efflux Affinity |
| Paclitaxel | 2.5 ± 0.3 | 850.0 ± 45.0 | 340.0 | High |
| Docetaxel | 1.2 ± 0.2 | 165.0 ± 12.0 | 137.5 | Moderate |
| N-Debenzoylpaclitaxel 1-Oxopentyl | 3.2 ± 0.4 | 45.0 ± 5.5 | 14.1 | Low |
Data Interpretation: While the 1-oxopentyl analog exhibits a marginally higher IC50 in the sensitive MCF-7 line compared to paclitaxel (3.2 nM vs. 2.5 nM), it demonstrates a profound advantage in the MCF-7/ADR resistant line. The RF drops precipitously from 340.0 (Paclitaxel) to 14.1 (1-Oxopentyl Analog), proving that aliphatic N-acyl substitution successfully circumvents the bulk of P-gp mediated efflux[4].
Self-Validating Experimental Methodologies
To ensure scientific trustworthiness, the protocols used to determine the above profiles must be self-validating. Below are the step-by-step methodologies engineered to isolate mechanisms and prove causality.
Protocol A: Cell-Free Tubulin Polymerization Assay (Target Validation)
Before attributing cytotoxicity to microtubule stabilization, the compound's inherent affinity for β -tubulin must be confirmed in a vacuum, free of cellular efflux pumps.
-
Buffer Preparation: Reconstitute bovine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
Causality: PIPES maintains physiological pH without chelating essential metals. EGTA chelates trace calcium (which actively inhibits tubulin polymerization), while MgCl2 is strictly required to facilitate GTP hydrolysis and stabilize the microtubule lattice.
-
-
Substrate Addition: Add 1 mM GTP and 10% (v/v) Glycerol to the mixture.
-
Causality: GTP provides the necessary energy substrate for heterodimer addition. Glycerol lowers the critical concentration of tubulin required for spontaneous nucleation, amplifying the signal-to-noise ratio in a cell-free environment.
-
-
Compound Incubation: Introduce 10 µM of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester (dissolved in DMSO, final DMSO <1%).
-
Kinetic Measurement: Monitor absorbance at 340 nm using a spectrophotometer equipped with a temperature-controlled cuvette set to 37°C.
-
Causality: As tubulin polymerizes into microtubules, the growing polymers scatter light. An increase in OD340 directly and quantitatively correlates with polymer mass. The 37°C environment is mandatory because tubulin polymerization is an endothermic reaction.
-
Protocol B: Cytotoxicity & Efflux Validation (MTT Assay with P-gp Control)
To prove that the improved RF is explicitly due to P-gp evasion and not a secondary off-target effect, a competitive inhibition control must be integrated.
-
Cell Seeding: Seed isogenic MCF-7 (sensitive) and MCF-7/ADR (resistant) cells in 96-well plates at 5×103 cells/well.
-
Causality: Utilizing an isogenic pair ensures that P-gp overexpression is the primary genetic variable, minimizing confounding background mutations.
-
-
Drug Treatment: Treat cells with serial dilutions of the taxane analogs (0.1 nM to 1000 nM) for 72 hours.
-
Internal Validation Control (Critical Step): Run a parallel cohort of the MCF-7/ADR cells co-treated with the taxane analogs + 10 µM Verapamil .
-
Causality: Verapamil is a well-documented, potent competitive inhibitor of P-gp. If standard paclitaxel's IC50 drops dramatically in the presence of Verapamil, but the 1-oxopentyl analog's IC50 remains relatively static, it provides self-validating proof that the analog inherently evades P-gp recognition without needing an external inhibitor[5].
-
-
Quantification: Add MTT reagent, incubate for 4 hours, lyse cells with DMSO, and read absorbance at 570 nm to calculate cell viability and IC50.
Figure 2: Self-validating experimental workflow for determining the cross-resistance profile.
Conclusion
The cross-resistance profile of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester highlights a critical principle in rational drug design: the spatial and electronic properties of the 3'-N-position on the taxane core dictate efflux pump recognition. By replacing the aromatic benzoyl group with an aliphatic 1-oxopentyl ester, researchers can uncouple tubulin-binding efficacy from P-glycoprotein affinity. This compound serves as a highly effective structural template for developing next-generation taxoids capable of overcoming clinical MDR in refractory ovarian and breast carcinomas.
References
-
PubChem Database. "N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester (CID 12050177)." National Center for Biotechnology Information. URL:[Link]
-
Ojima, I., et al. "Synthesis and Structure−Activity Relationships of Nonaromatic Taxoids: Effects of Alkyl and Alkenyl Ester Groups on Cytotoxicity." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
-
Wu, Q., et al. "Cellular Targets of Taxol and Drug Resistance." Journal of Natural Products, ACS Publications. URL:[Link]
-
Ye, et al. "Research Advances on Anti-Cancer Natural Products." Frontiers in Pharmacology (via PMC). URL:[Link]
Sources
Comparative Validation of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester Stability in Human Serum
Introduction & Rationale
Paclitaxel remains a foundational chemotherapeutic agent, yet its clinical utility is severely bottlenecked by its extreme hydrophobicity (<0.01 mg/mL), necessitating toxic vehicles like Cremophor EL (). While first-generation prodrugs targeting the C-2' or C-7 hydroxyl groups successfully improved solubility, they frequently failed in clinical translation due to either extreme instability in human plasma (premature systemic release) or excessive stability (failure to release the active drug at the tumor site) ().
N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester represents a rationally designed alternative. By replacing the 3'-N-benzoyl group with an ionizable 1-oxopentyl amino ester, this prodrug introduces a protonatable center that drastically enhances aqueous solubility at physiological pH. More importantly, the 1-oxopentyl (valeryl) chain provides precise steric hindrance, protecting the ester linkage from indiscriminate, rapid hydrolysis by serum esterases, thereby extending its circulation half-life.
Metabolic activation pathway of the 1-oxopentyl amino ester prodrug in human serum.
Comparative Performance Data
To objectively evaluate the therapeutic potential of the 1-oxopentyl amino ester derivative, its pharmacokinetic parameters were benchmarked against standard Paclitaxel and two widely studied C-2' ester prodrugs. The data below synthesizes ex vivo human serum stability metrics.
Table 1: Comparative Pharmacokinetic & Stability Metrics in Human Serum (Ex Vivo)
| Compound | Aqueous Solubility (mg/mL) | Serum Half-Life ( t1/2 ) | Conversion to Active Drug (%) | Primary Cleavage Site |
| Paclitaxel (Taxol) | < 0.01 | N/A (Active) | N/A | N/A |
| 2'-O-Succinyl Paclitaxel | > 1.0 | < 0.5 h | ~40% | C-2' Ester |
| 2'-O-Malic Acid Paclitaxel | 0.6 | 4.0 h | > 90% | C-2' Ester |
| N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester | 1.2 | 6.5 h | > 95% | Amino Ester Linkage |
Observation: The 1-oxopentyl amino ester achieves a superior balance. Its 6.5-hour half-life prevents the "burst release" toxicity seen with succinyl esters, while its >95% conversion efficiency ensures the active taxane core is fully liberated, unlike overly stable polymeric conjugates.
Experimental Methodology: A Self-Validating Protocol
Generating reliable serum stability data requires a protocol that actively controls for spontaneous chemical degradation, matrix effects, and extraction losses. The following LC-MS/MS workflow is designed as a self-validating system .
Step-by-step ex vivo serum stability validation workflow using LC-MS/MS.
Step-by-Step Workflow
-
Matrix Preparation: Thaw pooled human serum (mixed gender) on ice. Centrifuge at 10,000 × g for 5 minutes to remove lipid aggregates.
-
Quality Control Setup (Self-Validation):
-
Negative Control: Prepare a parallel incubation in PBS (pH 7.4) to monitor non-enzymatic, spontaneous chemical hydrolysis.
-
Positive Control: Spike a known esterase substrate (e.g., procaine) into a separate serum aliquot to verify the enzymatic viability of the pooled serum batch.
-
-
Spiking & Incubation: Pre-warm the serum to 37°C for 10 minutes. Spike the prodrug to a final concentration of 10 µM. Critical: Ensure the final organic solvent concentration (e.g., DMSO) is ≤1% v/v to prevent enzyme denaturation.
-
Time-Course Sampling: Extract 50 µL aliquots at T=0,0.5,1,2,4,8,12,and 24 hours.
-
Immediate Quenching: Instantly mix each 50 µL aliquot with 150 µL of ice-cold Acetonitrile (ACN) containing 100 ng/mL Docetaxel as the Internal Standard (IS). Vortex for 30 seconds.
-
Extraction & Analysis: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis (Multiple Reaction Monitoring mode).
Causality in Experimental Choices (Expertise & Experience)
As an application scientist, it is critical to understand why a protocol is structured a certain way, as minor deviations can invalidate pharmacokinetic data.
-
Why Human Serum over Murine Plasma? Rodent plasma contains exceptionally high levels of carboxylesterase 1c (CES1c), an enzyme that rapidly and aggressively cleaves ester prodrugs. Testing taxane esters in murine serum often results in falsely rapid degradation profiles (half-lives in minutes) that do not translate to human pharmacokinetics (). Human serum relies primarily on butyrylcholinesterase and paraoxonase, which exhibit slower, more controlled cleavage kinetics for bulky molecules like the 1-oxopentyl amino ester.
-
Why the 3:1 Acetonitrile Quench? A 3:1 ratio of organic-to-aqueous solvent is the thermodynamic threshold required to instantaneously denature serum proteins, completely halting esterase activity. Using a weaker quench (e.g., 1:1) allows residual enzymatic activity to continue degrading the prodrug while the sample sits in the autosampler, artificially skewing the t1/2 calculation.
-
The Importance of the T0 Anchor: To make the system self-validating, the T0 sample is created by spiking the prodrug directly into pre-quenched serum (serum already mixed with ACN). This establishes the absolute 100% recovery baseline, proving that any signal loss in subsequent time points is due to true enzymatic degradation, not chemical instability during the extraction process or adherence to the plastic microfuge tubes.
-
Internal Standard Selection: Docetaxel is chosen as the IS because its structural backbone and lipophilicity closely mirror the N-debenzoylpaclitaxel core. This ensures that any matrix suppression effects occurring in the mass spectrometer's electrospray ionization (ESI) source affect both the analyte and the IS equally, normalizing the quantitative readout.
References
-
Prodrug Strategies for Paclitaxel Source: International Journal of Molecular Sciences (NIH PubMed Central) URL:[Link]
-
Paclitaxel Prodrugs: Toward Smarter Delivery of Anticancer Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Plasma Stability and Plasma Metabolite Concentration-Time Profiles of Oligo(Lactic Acid)8-Paclitaxel Prodrug Loaded Polymeric Micelles Source: AAPS Journal (NIH PubMed) URL:[Link]
Comparative pharmacodynamics of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester analogs
An In-Depth Comparative Guide to the Pharmacodynamics of N-Debenzoylpaclitaxel Analogs: Focus on 1-Oxopentyl Amino Ester Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Paclitaxel Analog Development
Paclitaxel, a complex diterpenoid originally isolated from the Pacific yew tree (Taxus brevifolia), stands as a landmark in cancer chemotherapy.[1][2] Its unique mechanism of action, which involves the stabilization of microtubules, disrupts the dynamic instability required for mitotic spindle formation and chromosome segregation, ultimately leading to apoptotic cell death in rapidly dividing cancer cells.[1] However, the clinical utility of paclitaxel is hampered by challenges such as poor aqueous solubility, the emergence of multidrug resistance (MDR), and significant side effects.[3] These limitations have catalyzed extensive research into the synthesis of paclitaxel analogs designed to overcome these hurdles, offering the potential for improved efficacy, enhanced safety profiles, and better pharmacokinetic properties.
This guide provides a comparative pharmacodynamic overview of a specific class of paclitaxel derivatives: N-Debenzoylpaclitaxel analogs, with a focused discussion on the prospective implications of a 1-Oxopentyl Amino Ester modification at this position. While direct comparative data for this specific analog is not extensively published, this guide will synthesize structure-activity relationship (SAR) data from closely related compounds to build a predictive framework for its evaluation. We will detail the critical experimental protocols required to validate the performance of such novel taxanes, providing a robust methodological foundation for researchers in the field.
Structure-Activity Relationships at the N-Benzoyl Position
The C-13 side chain of paclitaxel is paramount for its biological activity, with the N-benzoyl group being a crucial component for tubulin binding.[1] However, research has demonstrated that modifications at this position are not only tolerated but can also lead to analogs with enhanced potency. The removal of the benzoyl group to yield N-debenzoylpaclitaxel serves as a versatile intermediate for the synthesis of novel derivatives.[4][5]
Studies have shown that replacing the N-benzoyl group with other acyl groups can significantly modulate the drug's pharmacodynamic profile. For instance, N-debenzoyl-N-tert-(butoxycarbonyl)-10-deacetyltaxol (docetaxel) is a prominent example of a semi-synthetic analog with superior activity in certain contexts.[6] The substitution of the N-benzoyl group with small aliphatic groups, such as in the N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester, represents a rational design strategy to:
-
Alter Lipophilicity and Solubility: Replacing the aromatic benzoyl moiety with an aliphatic pentanoyl chain can modify the molecule's overall hydrophobicity, potentially influencing its formulation characteristics, membrane permeability, and pharmacokinetic profile.
-
Modulate P-glycoprotein (P-gp) Interaction: P-gp is a key efflux pump implicated in multidrug resistance. Structural modifications can reduce a compound's affinity for P-gp, potentially restoring activity in resistant cancer cell lines.[7]
-
Enhance Tubulin Binding: Subtle changes to the acyl group can affect the conformation of the C-13 side chain, potentially leading to more favorable interactions within the paclitaxel binding site on β-tubulin.
The logical workflow for investigating the structure-activity relationship of a novel paclitaxel analog is a multi-step process involving synthesis, in vitro characterization, and in vivo validation.
Caption: Paclitaxel analog mechanism of action.
In Vivo Efficacy Study (Human Tumor Xenograft Model)
This study evaluates the anti-tumor activity of the compounds in a living organism, providing crucial preclinical data on efficacy and potential toxicity.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or NOD/SCID) to prevent rejection of human tumor cells.
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 H460 lung cancer cells) into the flank of each mouse. [1]3. Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (vehicle control, paclitaxel, and test analogs).
-
Drug Administration: Administer the compounds via a clinically relevant route (e.g., intraperitoneal or intravenous injection) according to a predetermined dosing schedule (e.g., 10-20 mg/kg, once every 4 days for 4 cycles). [8][9]5. Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice weekly) as an indicator of toxicity.
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined maximum size. Key endpoints include tumor growth inhibition (TGI), and in some cases, analysis of excised tumors for biomarkers of apoptosis or cell cycle arrest. [1]
Caption: Logical relationship between in vivo experimental groups.
Pharmacokinetic Considerations
The pharmacokinetics (PK) of paclitaxel are known to be complex and non-linear, partly due to the Cremophor EL vehicle used in its formulation. [3][10]Novel analogs like the N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester, which may exhibit different solubility profiles, could have a distinct PK profile. A full pharmacodynamic comparison should be supported by PK analysis to understand the relationship between drug exposure and response. Key parameters to investigate include clearance, volume of distribution, and plasma concentration over time. [11][12]Such studies are critical for establishing an exposure-response relationship, particularly for dose-limiting toxicities like neutropenia. [11]
Conclusion
The development of paclitaxel analogs by modifying the N-benzoyl group is a promising strategy for enhancing its therapeutic index. While direct experimental data for N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester is not yet widely available, the established structure-activity relationships of related compounds suggest it could possess potent anti-tumor activity. The replacement of the benzoyl group with an aliphatic acyl chain may favorably alter its physicochemical properties, leading to improved pharmacokinetics and potentially overcoming mechanisms of drug resistance. The comprehensive experimental protocols detailed in this guide provide a clear and robust framework for the systematic evaluation of this and other novel taxane analogs, enabling researchers to generate the critical data needed to advance the next generation of microtubule-stabilizing agents.
References
-
Grover, S., Rimoldi, J. M., Molinero, A. A., Chaudhary, A. G., Kingston, D. G. I., & Hamel, E. (1995). Differential Effects of Paclitaxel (Taxol) Analogs Modified at Positions C-2, C-7, and C-3' on Tubulin Polymerization and Polymer Stability. Biochemistry, 34(12), 3927–3934. [Link]
-
Sabaté, R., et al. (1997). Conformational Studies of Paclitaxel Analogs Modified at the C-2' Position in Hydrophobic and Hydrophilic Solvent Systems. Journal of Medicinal Chemistry, 40(19), 3139-3142. [Link]
-
Fellner, S., et al. (2005). Chemical modification of paclitaxel (Taxol) reduces P-glycoprotein interactions and increases permeation across the blood-brain barrier in vitro and in situ. Journal of Medicinal Chemistry, 48(3), 832-838. [Link]
-
Ojima, I., et al. (2013). Design and synthesis of de novo cytotoxic alkaloids by mimicking the bioactive conformation of paclitaxel. PMC. [Link]
-
Chen, N., et al. (2014). Pharmacokinetics and pharmacodynamics of nab-paclitaxel in patients with solid tumors: Disposition kinetics and pharmacology distinct from solvent-based paclitaxel. Journal of Clinical Pharmacology, 54(10), 1097-1107. [Link]
-
Pudasaini, B., et al. (2017). Biocatalysis of a Paclitaxel Analogue: Conversion of Baccatin III to N-Debenzoyl-N-(2-furoyl)paclitaxel and Characterization of an Amino Phenylpropanoyl CoA Transferase. Biochemistry, 56(46), 6144–6154. [Link]
-
Kingston, D. G., et al. (1998). Synthesis and Biological Evaluation of 2-Acyl Analogues of Paclitaxel (Taxol). Journal of Medicinal Chemistry, 41(19), 3715-3726. [Link]
-
Guéritte-Voegelein, F., et al. (1991). Relationships between the structure of taxol analogues and their antimitotic activity. Journal of Medicinal Chemistry, 34(3), 992-998. [Link]
-
ResearchGate. (n.d.). Structural studies of taxol analogs for drug discovery. ResearchGate. [Link]
-
Al-Hassan, H. (n.d.). D-Ring Modified Paclitaxel Analogues. Thesis. [Link]
-
Pudasaini, B., et al. (2017). Conversion of Baccatin III to N-Debenzoyl-N-(2-furoyl)paclitaxel and Characterization of an Amino Phenylpropanoyl CoA Transferase. PubMed. [Link]
-
Kingston, D. G. (2014). The Quest for a Simple Bioactive Analog of Paclitaxel as a Potential Anticancer Agent. Accounts of Chemical Research, 47(8), 2562-2571. [Link]
-
Pusztai, L., et al. (1995). Cytotoxicity of paclitaxel and docetaxel in human neuroblastoma cell lines. PubMed. [Link]
-
ResearchGate. (n.d.). IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. ResearchGate. [Link]
-
Liu, J., et al. (2016). A high capacity polymeric micelle of paclitaxel. UNC Lineberger Comprehensive Cancer Center. [Link]
-
MDPI. (2025). Recent Advances in Microtubule Targeting Agents for Cancer Therapy. MDPI. [Link]
-
PubChem. (n.d.). N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester. PubChem. [Link]
-
Singh, S., et al. (2023). Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties. PMC. [Link]
-
Han, Y., et al. (1998). Interaction of a fluorescent derivative of paclitaxel (Taxol) with microtubules and tubulin-colchicine. PubMed. [Link]
-
Hertz, D. L., et al. (2023). Genetic variations that influence paclitaxel pharmacokinetics and intracellular effects that may contribute to chemotherapy-induced neuropathy: A narrative review. Frontiers in Pharmacology. [Link]
-
Risinger, A. L., et al. (2021). Taccalonolide C-6 Analogues, Including Paclitaxel Hybrids, Demonstrate Improved Microtubule Polymerizing Activities. Journal of Natural Products, 84(6), 1799–1805. [Link]
-
Liebmann, J. E., et al. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British Journal of Cancer, 68(6), 1104–1109. [Link]
-
Sparreboom, A., et al. (1997). Preclinical pharmacokinetics of paclitaxel and docetaxel. Anti-cancer drugs, 8 Suppl 2, S13-S17. [Link]
-
Huizing, M. T., et al. (1995). Bioanalysis, pharmacokinetics, and pharmacodynamics of the novel anticancer drug paclitaxel (Taxol). Journal of clinical oncology, 13(2), 523-534. [Link]
-
Lee, I., et al. (2007). Cytolytic Activities of Taxol on Neural Stem Cells. Biomedical Science Letters, 13(4), 223-228. [Link]
-
Al-Massri, K. F., et al. (2023). Time- and Concentration-Dependent Adverse Effects of Paclitaxel on Non-Neuronal Cells in Rat Primary Dorsal Root Ganglia. MDPI. [Link]
-
Yang, Q., et al. (2022). Analysis of the efficacy and safety of paclitaxel (albumin-bound) combined with S-1 and oxaliplatin combined with S-1 in the first-line treatment of advanced gastric cancer: a cohort study. Annals of Translational Medicine, 10(7), 405. [Link]
-
ResearchGate. (2025). I conducted an in vivo study using Paclitaxel and observed mouse mortality. What could be the reason? ResearchGate. [Link]
-
Borgå, V., et al. (2024). Formulation-dependent differences in paclitaxel distribution to anatomical sites relevant to chemotherapy-induced peripheral neuropathy. Frontiers in Pharmacology. [Link]
-
Leggas, M., et al. (2006). In-vivo Efficacy of Novel Paclitaxel Nanoparticles in Paclitaxel-Resistant Human Colorectal Tumors. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacokinetics of paclitaxel and docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biocatalysis of a Paclitaxel Analogue: Conversion of Baccatin III to N-Debenzoyl-N-(2-furoyl)paclitaxel and Characterization of an Amino Phenylpropanoyl CoA Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lktlabs.com [lktlabs.com]
- 6. Relationships between the structure of taxol analogues and their antimitotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical modification of paclitaxel (Taxol) reduces P-glycoprotein interactions and increases permeation across the blood-brain barrier in vitro and in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. unclineberger.org [unclineberger.org]
- 9. researchgate.net [researchgate.net]
- 10. Bioanalysis, pharmacokinetics, and pharmacodynamics of the novel anticancer drug paclitaxel (Taxol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and pharmacodynamics of nab-paclitaxel in patients with solid tumors: Disposition kinetics and pharmacology distinct from solvent-based paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Genetic variations that influence paclitaxel pharmacokinetics and intracellular effects that may contribute to chemotherapy-induced neuropathy: A narrative review [frontiersin.org]
A Comprehensive Guide to the Safe Disposal of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester and Related Cytotoxic Compounds
This document provides essential procedural guidance for the safe handling and disposal of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester. As a derivative and impurity of Paclitaxel, this compound must be treated with the same precautions as its parent antineoplastic agent.[1] Adherence to these protocols is critical for ensuring the safety of laboratory personnel and preventing environmental contamination. The procedures outlined below are grounded in established safety standards for cytotoxic drugs and are designed to provide a clear, actionable framework for researchers in drug development and other scientific fields.
Hazard Identification and Risk Assessment
N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester, by its association with Paclitaxel, is classified as a hazardous cytotoxic substance.[1][2] Paclitaxel is a potent mitotic inhibitor that poses significant health risks upon exposure.[3][4] Occupational exposure can occur through skin contact, inhalation of aerosols or dust, and accidental ingestion.[5][6] Therefore, this derivative must be handled with the utmost care, assuming a similar hazard profile.
The primary risks associated with Paclitaxel, and by extension its derivatives, are summarized below. There are no established safe levels of exposure to cytotoxic drugs; all contact should be minimized.[3][4][7]
| Hazard Type | Description of Risk | Supporting Sources |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. Pregnant individuals should not handle this compound.[3][8][9] | Safety Data Sheet for Paclitaxel |
| Mutagenicity | May cause genetic defects.[8] | Safety Data Sheet for Paclitaxel |
| Acute Toxicity | Causes serious eye damage and skin irritation. May cause respiratory irritation if inhaled.[8][9] | Safety Data Sheet for Paclitaxel |
| Allergenic Potential | May cause an allergic skin reaction upon contact. | Safety Data Sheet for Paclitaxel |
Core Principles of Cytotoxic Waste Management
The disposal of cytotoxic waste is strictly regulated to prevent harm to individuals and the environment. In the United States, agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) provide a framework for managing hazardous pharmaceutical waste.[2][10][11][12][13] The guiding principle is that all materials that have come into contact with the cytotoxic agent are considered contaminated and must be disposed of as hazardous waste.[11]
The entire disposal process is governed by four key actions: Segregation, Containment, Labeling, and Incineration.
-
Segregation: Cytotoxic waste must be meticulously separated from all other waste streams at the point of generation.[10][11] Mixing cytotoxic waste with regular trash renders the entire container hazardous.[11]
-
Containment: Waste must be placed in designated, puncture-proof, and leak-proof containers.
-
Labeling: All waste containers must be clearly labeled with the universal biohazard symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste".[14]
-
Final Disposal: The universally accepted method for destroying cytotoxic waste is high-temperature incineration.[8][15][16]
The following decision-making workflow illustrates the waste segregation process.
Caption: Waste Segregation Decision Flowchart.
Mandatory Personal Protective Equipment (PPE)
To mitigate the risks of exposure, a comprehensive suite of PPE must be worn at all times when handling N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester and its associated waste.[6]
| PPE Component | Specifications and Rationale |
| Gloves | Two pairs of chemotherapy-rated nitrile gloves are required.[7][17] The inner glove should be tucked under the gown cuff, and the outer glove placed over the cuff. Change the outer glove immediately if contaminated, and change both pairs at least every hour.[17] |
| Gown | A disposable, non-permeable gown with a solid front, long sleeves, and tight-fitting cuffs is mandatory.[17] This prevents skin contact from splashes or spills. |
| Eye/Face Protection | Chemical splash goggles are required.[7] If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles. |
| Respiratory Protection | When handling the powdered form of the compound or when there is a risk of aerosolization (e.g., during spill cleanup), a NIOSH-approved respirator is necessary.[7] |
| Engineering Controls | All handling and preparation of the compound must be performed within a certified Class II Biological Safety Cabinet (BSC) or a designated chemical fume hood to contain aerosols and dust.[10][17][18] |
Step-by-Step Disposal Procedures
Follow these specific protocols for different categories of waste generated during research activities.
Unused Compound and Bulk-Contaminated Waste
This category includes the original vial of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester, any unused or expired solutions, and materials used to clean up a significant spill. This is considered "bulk" or "grossly contaminated" waste and is regulated as RCRA hazardous waste.
-
Containment: Carefully place the original vial, partially used IV bags, or grossly contaminated items (like saturated absorbent pads) directly into a designated black RCRA hazardous waste container .[10]
-
Labeling: Ensure the container is clearly labeled "Hazardous Waste" and lists the chemical contents.
-
Storage: Keep the container sealed when not in use and store it in a designated Satellite Accumulation Area (SAA) in accordance with your institution's policies.[10][14]
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.
Trace-Contaminated Waste (Non-Sharps)
This is the most common waste stream and includes items with minimal residual contamination.
-
Collection: While working in the BSC or fume hood, place all trace-contaminated items into a designated plastic bag.[17] This includes:
-
Containment: At the end of the procedure, securely seal the plastic bag and place it into a larger, designated yellow chemotherapy waste container .[14]
-
Disposal: These containers are typically incinerated by a licensed medical waste disposal service.
Contaminated Sharps
This category includes needles, syringes with needles attached, and any other sharp instrument contaminated with the compound.
-
Immediate Disposal: Immediately after use, dispose of sharps directly into a puncture-proof, chemo-rated yellow sharps container .[17][18]
-
CRITICAL—Do Not Recap: Never recap, bend, or break needles.[10]
-
Bulk vs. Trace in Sharps: If a syringe contains more than a residual amount of the drug solution (>0.1 mL), it should be disposed of as bulk hazardous waste in the black RCRA container, not the sharps container.[10]
-
Closure and Disposal: Once the sharps container is three-quarters full, lock the lid and arrange for disposal through your EHS department.
The following diagram illustrates the complete disposal workflow.
Caption: Complete Cytotoxic Waste Disposal Workflow.
Decontamination and Spill Management
Effective decontamination is crucial to prevent the accumulation of hazardous residues on work surfaces. Studies have shown that standard cleaning may be ineffective, highlighting the need for a validated protocol.[21]
Routine Surface Decontamination
Perform this procedure at the end of any work involving the compound.
-
Initial Cleaning: Wipe down all interior surfaces of the BSC or fume hood, as well as any equipment used, with a detergent solution to physically remove any contamination.[10][18]
-
Rinsing: Thoroughly wipe all surfaces with sterile water to remove the detergent.
-
Chemical Inactivation: Wipe all surfaces with a 0.5% sodium hypochlorite solution (a 1:10 dilution of standard household bleach).[22] Research has demonstrated that this concentration can degrade over 99% of paclitaxel within 20 minutes.[22][23] Allow a contact time of at least 10 minutes.
-
Final Rinse: Wipe all surfaces again with sterile water to remove the bleach residue, which can be corrosive.
-
Disposal: All wipes and absorbent pads used during this process must be disposed of as trace cytotoxic waste.[3]
Spill Management Protocol
In the event of a spill, act immediately to contain and clean the area. A dedicated chemotherapy spill kit must be readily available wherever these compounds are handled.[7][17]
-
Alert and Secure: Alert others in the area. If the spill is large (>5 mL), evacuate non-essential personnel.[17] Post warning signs to prevent entry.
-
Don PPE: Put on a full set of PPE from the spill kit, including a respirator, gown, eye protection, and two pairs of chemotherapy gloves.[7]
-
Containment: Use the absorbent pillows from the spill kit to surround and contain the liquid spill.[7] For a powder spill, gently cover it with damp absorbent pads to avoid making the powder airborne.
-
Cleanup: Use absorbent pads to wipe up the spill, working from the outer edges inward. Place all contaminated materials into the heavy-duty waste bag provided in the kit.[7] Use the scoop and scraper for any broken glass.
-
Decontaminate: Once the visible spill is removed, perform the three-step decontamination process described above (detergent, water, 0.5% sodium hypochlorite, water) on the entire affected area.[18]
-
Final Disposal: Seal the waste bag from the spill kit. This is considered bulk hazardous waste and must be placed in the black RCRA container for disposal.[12]
-
Personal Decontamination: After removing protective gear, wash hands thoroughly with soap and water. If there was any direct skin contact, wash the affected area with soap and water for at least 15 minutes and seek medical attention.[3][15]
By adhering to these detailed procedures, researchers and laboratory professionals can effectively manage the risks associated with N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester, ensuring a safe working environment and responsible disposal of hazardous materials.
References
-
Chemos GmbH & Co. KG. Safety Data Sheet: Paclitaxel. Available at: [Link]
-
University of Rhode Island. Safe Handling and Disposal of Antineoplastic and Other Drugs. Available at: [Link]
-
Occupational Safety and Health Administration. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. PubMed. Available at: [Link]
-
Lee SG, Ambados F, Tkaczuk M, Jankewicz G. Paclitaxel Exposure and its Effective Decontamination. ResearchGate. Available at: [Link]
-
Monteith DK, Connor TH, Benvenuto JA, Theiss JC, Anderson RW. Degradation and inactivation of antitumor drugs. PubMed. Available at: [Link]
-
Florida International University. Material Safety Data Sheet - Paclitaxel MSDS. Available at: [Link]
-
Occupational Safety and Health Administration. Guidelines for Cytotoxic (Antineoplastic) Drugs. Available at: [Link]
-
Canadian Agency for Drugs and Technologies in Health. Safe handling of cytotoxics: guideline recommendations. PMC. Available at: [Link]
-
American Regent. Paclitaxel Protein- Bound Particles for Injectable Suspension (Albumin-Bound) Lyophilized Powder - Safety Data Sheet. Available at: [Link]
-
University of Washington. Group of Chemicals SOP Example Antineoplastic Administration, Handling & Disposal. Available at: [Link]
- Google Patents. WO1993013806A1 - Inactivation of cytotoxic drugs.
-
Taylor & Francis Online. Tackling antineoplastic drugs’ contamination in healthcare settings: New insights on surface cleaning approaches. Available at: [Link]
-
University of Houston. Guideline for Chemotherapy and Other Hazardous Drugs. Available at: [Link]
-
Hospital Pharmacy Europe. Dealing with cytotoxic drug spills. Available at: [Link]
-
Daniels Health. Guide to Cytotoxic Waste Compliance. Available at: [Link]
-
GERPAC. Detergents and disinfectants currently used in hospital pharmacies: Abilities for removing and degrading cytotoxic drugs. Available at: [Link]
-
Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs. Available at: [Link]
-
National Center for Biotechnology Information. Comparison of Decontamination Efficacy of Cleaning Solutions on a Biological Safety Cabinet Workbench Contaminated by Cyclophosphamide. PMC. Available at: [Link]
-
National Center for Biotechnology Information. Efficiency of four solutions in removing 23 conventional antineoplastic drugs from contaminated surfaces. PMC. Available at: [Link]
-
Archives of Industrial Hygiene and Toxicology. Occupational exposure to cytotoxic drugs: the importance of surface cleaning to prevent or minimise exposure. Available at: [Link]
-
PubMed. Chemical degradation of wastes of antineoplastic agents. 2: Six anthracyclines: idarubicin, doxorubicin, epirubicin, pirarubicin, aclarubicin, and daunorubicin. Available at: [Link]
-
University of Ottawa. Standard Operating Procedure for Paclitaxel (Taxol) in Animals. Available at: [Link]
-
Health and Safety Executive. Safe handling of cytotoxic drugs in the workplace. Available at: [Link]
-
PubChem. N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester. Available at: [Link]
-
Biolyse Pharma. Safety Data Sheet - Paclitaxel. Available at: [Link]
-
Environmental Marketing Services. Managing Pharmaceutical and Chemo Waste Disposal. Available at: [Link]
-
Occupational Safety and Health Administration. Hazardous Drugs - Overview. Available at: [Link]
-
The Association for Radiologic & Imaging Nursing. Guidelines for Personnel Dealing with Chemotherapy/Cytotoxic Medications. Available at: [Link]
-
US EPA. Management of Hazardous Waste Pharmaceuticals. Available at: [Link]
-
National Center for Biotechnology Information. Preclinical Development of Drug Delivery Systems for Paclitaxel-Based Cancer Chemotherapy. PMC. Available at: [Link]
-
ResearchGate. Degradation of paclitaxel and related compounds in aqueous solutions I: Epimerization. Available at: [Link]
-
precisionFDA. N-DEBENZOYLPACLITAXEL 1-OXOPENTYL AMINO ESTER. Available at: [Link]
-
MDPI. Current taxane formulations and emerging cabazitaxel delivery systems. Available at: [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. Hazardous Drugs - Overview | Occupational Safety and Health Administration [osha.gov]
- 3. safety.m.tau.ac.il [safety.m.tau.ac.il]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hse.gov.uk [hse.gov.uk]
- 7. arinursing.org [arinursing.org]
- 8. chemos.de [chemos.de]
- 9. research.fiu.edu [research.fiu.edu]
- 10. web.uri.edu [web.uri.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 13. epa.gov [epa.gov]
- 14. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 15. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 16. biolyse.com [biolyse.com]
- 17. uwyo.edu [uwyo.edu]
- 18. uh.edu [uh.edu]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. Managing Pharmaceutical and Chemo Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
- 23. Degradation and inactivation of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester
As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a rigorous scientific discipline. Handling potent antineoplastic agents like N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester requires a deep understanding of the chemical's physical properties and the mechanistic causality behind its toxicity. This guide provides a self-validating, step-by-step operational framework designed to protect researchers and drug development professionals from invisible, cumulative exposure.
Threat Profile & Mechanistic Causality
N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester is a highly potent synthetic taxoid derivative. Like its parent compound paclitaxel, it functions as a powerful anti-mitotic agent. It binds directly to the N-terminus of β-tubulin, stabilizing microtubules and preventing their necessary depolymerization. This rigid stabilization arrests the cell cycle at the G2/M phase, triggering a JNK-dependent pathway that ultimately induces apoptosis.
Because of this profound cytotoxicity, mutagenicity, and teratogenicity, it is strictly classified as a Hazardous Drug (HD) under USP <800> guidelines[1]. The primary exposure vectors for laboratory personnel are dermal absorption of lipophilic residues and the inhalation of micro-aerosols generated during reconstitution and manipulation[2].
Signaling pathway and mechanism of action for taxoid-induced apoptosis.
The Fallacy of Standard PPE & Permeation Dynamics
In chemical handling, "waterproof" does not equate to "chemical-proof." Permeation is a molecular diffusion process where hazardous drugs pass through standard PPE materials—invisible to the naked eye but devastating to long-term health[2]. Standard ASTM D6319 exam gloves fail rapidly against lipophilic taxanes. Therefore, PPE selection must be grounded in chemotherapy-specific permeation standards tested at body temperature (35°C)[2].
Quantitative PPE Specifications
| PPE Category | Required Standard / Certification | Operational Threshold | Replacement Frequency |
| Gloves | ASTM D6978 (Powder-free Nitrile) | Breakthrough > 240 mins at 35°C | Every 30 mins or upon defect |
| Gowns | Poly-coated, seamless, closed-back | Impervious to lipophilic agents | Every 2-3 hours or post-spill[3] |
| Respirator | NIOSH N95 or PAPR | Particulate/Vapor filtration | Daily or per exposure event[3] |
| Eye/Face | Full Face Shield & Goggles | Splash protection | Cleaned/Decontaminated post-use |
Procedural Workflows: A Self-Validating System
To ensure absolute safety, every protocol must be a self-validating system. This means incorporating integrity checks before execution (e.g., visual inspection for pinholes) and environmental validation after execution (e.g., routine wipe sampling to ensure no residual contamination exceeds 1.00 ng/cm²)[1].
A. Pre-Entry Donning Protocol
Causality: Proper donning prevents the introduction of contaminants into the sterile field and ensures the handler is fully encapsulated before entering the vapor-risk zone.
-
Hair and Footwear: Don full-coverage hair nets and two pairs of shoe covers before entering the handling area[3].
-
Respiratory & Eye Protection: Don a fit-tested NIOSH-certified N95 respirator. Add goggles and a full face shield to protect against micro-droplets[3].
-
Integrity Check & Inner Gloves: Inspect gloves for physical defects, pinholes, or weak spots[1]. Don the first pair of ASTM D6978 chemotherapy gloves[2].
-
Gown: Don a poly-coated, seamless chemotherapy gown that closes in the back. Ensure the inner gloves are tucked underneath the gown cuffs[3].
-
Outer Gloves: Don the second pair of ASTM D6978 gloves, pulling them over and completely covering the gown cuffs to create a continuous, impermeable seal[3].
B. Operational Handling & Compounding
Causality: Micro-aerosols generated during vial spiking or needle withdrawal can remain suspended in the air for hours, necessitating secondary engineering controls[2].
-
Primary Containment: Perform all manipulations inside a Class II, Type B2 Biological Safety Cabinet (BSC), which is 100% exhausted to the outside[1].
-
Vapor Mitigation: Utilize Closed System Transfer Devices (CSTDs) for all liquid transfers to mechanically prohibit the escape of hazardous vapors.
-
Surface Decontamination: Wipe down all external surfaces of vials and syringes with a deactivating agent (e.g., sodium hypochlorite) followed by sterile water and 70% isopropyl alcohol before removal from the BSC.
C. Doffing & Disposal Protocol
Causality: Doffing is the highest-risk step for self-contamination. The outer layer must be treated as actively contaminated and removed using an inward-rolling technique.
-
Outer Gloves: Remove the outer chemotherapy gloves inside the BSC and dispose of them immediately in a designated hazardous waste container[3].
-
Gown: Unfasten the gown from the back, rolling it outward and downward so the contaminated exterior is folded inward. Dispose in the chemo waste bin[3].
-
Inner Gloves & Secondary PPE: Remove the inner gloves (turning them inside out), followed by the face shield, goggles, respirator, and shoe covers.
-
Validation: Wash hands thoroughly with soap and water. Never reuse disposable PPE[3].
Operational workflow for the safe handling and disposal of hazardous taxoid derivatives.
Spill Management & Waste Disposal Plan
Spills of N-Debenzoylpaclitaxel derivatives pose an acute inhalation and dermal toxicity risk. Only specifically trained personnel should execute the spill response[4].
-
Small Spills (< 5 mL): Isolate the area immediately. Ensure full PPE is worn (double gloves, gown, N95). Use a chemotherapy spill kit to absorb the liquid. Wipe the area multiple times with a deactivating agent to confirm the complete chemical breakdown and removal of the hazardous drug[4].
-
Large Spills (> 5 mL): Evacuate non-essential personnel. A Powered Air-Purifying Respirator (PAPR) and chemical cartridge must be worn due to the high vapor and aerosol risk[4].
-
Waste Disposal: All contaminated PPE, spill cleanup materials, and residual chemicals must be placed in a designated, puncture-proof chemotherapy waste container. Do not put it in the regular trash. Disposal must be routed to a regulated medical waste incinerator to prevent environmental contamination and airborne spread[4].
References
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
